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Core Science & Biosynthesis

Foundational

Structural Elucidation, Isolation, and Pharmacological Profiling of Isoorientin 2''-O-rhamnoside: A Technical Guide

Executive Summary Isoorientin 2''-O-rhamnoside (IO) is a complex tetrahydroxyflavone C-glycoside, predominantly isolated from botanical sources such as Cymbopogon citratus (lemongrass)[1] and Crotalaria verrucosa[2]. Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoorientin 2''-O-rhamnoside (IO) is a complex tetrahydroxyflavone C-glycoside, predominantly isolated from botanical sources such as Cymbopogon citratus (lemongrass)[1] and Crotalaria verrucosa[2]. Structurally, it consists of an isoorientin (luteolin-6-C-glucoside) core substituted by an α-L-rhamnosyl moiety at the 2''-hydroxyl position of the C-glucosyl ring[3]. This whitepaper provides a rigorous examination of its chemical architecture, optimized extraction protocols, and validated pharmacological mechanisms for researchers and drug development professionals.

Chemical Architecture & Physicochemical Profile

The core of IO is the luteolin backbone (a flavone), which provides a robust planar structure conjugated with a catechol B-ring, essential for its electron-donating antioxidant properties[4]. The C-C bond linking the glucose to the C-6 position of the A-ring confers high resistance to enzymatic hydrolysis compared to typical O-glycosides. The addition of the rhamnose sugar at the 2'' position introduces significant steric bulk and alters the hydrophilicity profile[3].

Table 1: Physicochemical Properties of Isoorientin 2''-O-rhamnoside

ParameterValueCausality / Significance
IUPAC Name 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-oneDefines the exact stereochemistry and linkage points of the rhamnosyl and glucosyl moieties[5].
Molecular Formula C27H30O15Dictates the exact mass and isotopic distribution for MS identification[3].
Molecular Weight 594.5 g/mol High MW limits passive diffusion; requires specific transport or interfacial action[3].
Exact Mass 594.15847 DaCrucial for High-Resolution Mass Spectrometry (HRMS) targeting[3].
Topological Polar Surface Area 256 ŲHigh TPSA indicates strong hydrogen-bonding capacity, necessitating polar extraction solvents[3].

Advanced Extraction and Isolation Methodology

Traditional extraction using ethanol-water mixtures is often inefficient due to the compound's high polarity and tight binding within the plant matrix. Recent advancements utilize Deep Eutectic Solvents (DES) combined with ultrasonication to achieve high-yield, targeted extraction[2].

Self-Validating Protocol: Ultrasound-Assisted DES Extraction
  • Solvent Preparation: Synthesize a DES using Bicine as the Hydrogen Bond Donor (HBD) and Choline Chloride as the Hydrogen Bond Acceptor (HBA)[2].

    • Causality: The extensive hydrogen-bond network of the DES specifically coordinates with the multiple hydroxyl groups of IO, selectively pulling it from the cellulosic plant matrix while preventing oxidative degradation.

  • Matrix Disruption: Suspend pulverized Crotalaria verrucosa leaves in the DES (optimized at 2.023 mM HBD and 2.082 mM HBA)[2].

  • Ultrasonication: Subject the suspension to ultrasonication for exactly 46.3 minutes[2].

    • Causality: Acoustic cavitation generates localized high temperatures and pressures, physically disrupting cell walls and enhancing mass transfer without thermally degrading the target flavonoid.

  • Precipitation & Centrifugation: Add an anti-solvent (e.g., cold water) to disrupt the DES network, forcing the precipitation of the flavonoid C-glycoside. Centrifuge at 10,000 x g for 15 minutes.

  • Purification: Pass the reconstituted precipitate through a macroporous resin. Wash with water to remove residual sugars, then elute with 70% ethanol to recover purified IO.

    • Validation: HPLC analysis must show a single peak at 285 nm (>98% purity) before proceeding to structural or biological assays[6].

ExtractionWorkflow Biomass Plant Biomass (e.g., C. verrucosa) DES DES Addition (Bicine:Choline Chloride) Biomass->DES Suspension Sonic Ultrasonication (Acoustic Cavitation) DES->Sonic Mass Transfer Precip Anti-solvent Precipitation & Centrifugation Sonic->Precip Matrix Disruption Resin Macroporous Resin Purification Precip->Resin Crude Extract Pure Purified Isoorientin 2''-O-rhamnoside (>98%) Resin->Pure 70% EtOH Elution

Step-by-step DES extraction and purification workflow for Isoorientin 2''-O-rhamnoside.

Structural Elucidation (NMR & MS)

Accurate identification of IO requires distinguishing it from its isomers (e.g., orientin derivatives).

  • Mass Spectrometry (LC-ESI-MS/MS): In negative ion mode, IO yields a deprotonated molecular ion[M-H]- at m/z 593. MS/MS fragmentation is critical: the neutral loss of the terminal rhamnose moiety (146 Da) yields an MS2 fragment at m/z 447 (characteristic of the isoorientin core). Further cross-ring cleavages of the C-glucosyl ring confirm the C-glycosidic linkage at C-6[7].

  • Nuclear Magnetic Resonance (NMR): The anomeric proton of the C-glucose typically appears as a doublet around 4.6 ppm with a large coupling constant, indicating a β-configuration. The anomeric proton of the rhamnose appears as a broad singlet around 5.0-5.2 ppm, characteristic of an α-linkage[5]. The downfield shift of the C-2'' signal of the glucose moiety in 13C-NMR confirms the exact site of rhamnosylation[8].

Pharmacological Profiling & Mechanisms of Action

IO exhibits potent biological activities, driven by its unique structural features, ranging from cardiovascular protection to antimicrobial applications[2],[1].

Table 2: Pharmacological Activities and Mechanistic Basis

Biological ActivityExperimental ModelMechanistic Causality
Inhibition of LDL Oxidation Cu²⁺-mediated human LDL oxidationThe 3',4'-dihydroxyl (catechol) B-ring donates hydrogen atoms to neutralize lipid peroxyl radicals[1]. The hydrophilic glycosides keep the molecule at the LDL-water interface, prolonging the lag phase of conjugated diene formation[1].
Anti-biofilm / Antimicrobial MRSA biofilm assays (AgNP conjugate)IO acts as a reducing and capping agent to synthesize silver nanoparticles (IO@AgNPs)[2]. The conjugate disrupts the bacterial cell membrane and inhibits biofilm matrix synthesis[2].
Immunomodulation Cyclophosphamide-induced immunosuppressionStimulates delayed-type hypersensitivity and increases antibody-forming cells, counteracting cyclophosphamide's suppressive effect on macrophage phagocytosis[9].
Self-Validating Protocol: LDL Oxidation Inhibition Assay
  • LDL Isolation: Isolate human LDL via sequential ultracentrifugation. Dialyze against PBS (pH 7.4) in the dark at 4°C to remove EDTA (which would otherwise chelate the Cu²⁺ pro-oxidant)[1].

  • Incubation: Incubate isolated LDL with varying concentrations of IO (e.g., 0.25 - 1.0 µM)[1].

  • Oxidation Induction: Initiate oxidation by adding CuSO₄.

    • Causality: Cu²⁺ decomposes pre-existing lipid hydroperoxides into alkoxyl/peroxyl radicals, propagating the lipid peroxidation chain reaction[1].

  • Kinetic Monitoring: Continuously monitor the formation of conjugated dienes by measuring absorbance at 234 nm at 37°C[1].

    • Validation: A valid assay will show a distinct lag phase, propagation phase, and plateau. IO's efficacy is quantified by the statistically significant prolongation of the lag time compared to a vehicle control[1].

MOA Cu Cu2+ Pro-oxidant ROS Lipid Peroxyl Radicals (Oxidative Stress) Cu->ROS Catalyzes formation LagPhase Prolonged Lag Phase (Delayed Oxidation) ROS->LagPhase Suppressed by IO IO Isoorientin 2''-O-rhamnoside (Catechol B-ring H-donor) IO->ROS H-atom transfer Interface LDL-Water Interface Positioning IO->Interface Glycoside hydrophilicity Interface->ROS Intercepts radicals Inhibition Inhibition of Conjugated Dienes & MDA-TBARS LagPhase->Inhibition Prevents LDL damage

Mechanistic pathway of Isoorientin 2''-O-rhamnoside inhibiting LDL oxidation.

References

  • PubChem - NIH. isoorientin 2''-O-rhamnoside | C27H30O15 | CID 16126794. Available at:[Link]

  • BioCrick. Isoorientin 2''-O-rhamnoside-COA. Available at:[Link]

  • PubChem - NIH. 2''-O-alpha-L-rhamnosylisoorietin | C27H30O15 | CID 50993776. Available at:[Link]

  • ResearchGate. Inhibitory Effect of Three C-glycosylflavonoids from Cymbopogon citratus (Lemongrass) on Human Low Density Lipoprotein Oxidation. Available at: [Link]

  • ResearchGate. Isoorientin 2''-O-rhamnoside from Crotalaria verrucosa: Deep Eutectic Solvent Based Extraction, Silver-Nanoconjugates Functionalization and in Vivo anti-biofilm Effects against MRSA. Available at:[Link]

  • Asian Journal of Chemistry. Extraction and Purification of Isoorientin 2''-O-rhamnoside. Available at: [Link]

  • Acta Biomedica Scientifica. Effect of individual substances isolated from Silene jeniseensis Willd on the state of the main links of immunity at experimental immune deficiency. Available at: [Link]

  • MDPI. Inhibitory Effect of Three C-glycosylflavonoids from Cymbopogon citratus (Lemongrass) on Human Low Density Lipoprotein Oxidation. Available at: [Link]

Sources

Exploratory

Biosynthesis Pathway of Isoorientin 2''-O-Rhamnoside: A Mechanistic and Methodological Guide

Executive Summary Flavonoid C-glycosides are highly stable, bioactive secondary metabolites characterized by a carbon-carbon bond between a sugar moiety and the flavonoid aglycone. Among these, isoorientin 2''-O-rhamnosi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Flavonoid C-glycosides are highly stable, bioactive secondary metabolites characterized by a carbon-carbon bond between a sugar moiety and the flavonoid aglycone. Among these, isoorientin 2''-O-rhamnoside stands out as a critical intermediate in the biosynthesis of maysin—a potent insecticidal compound naturally produced in maize silks. This whitepaper deconstructs the enzymatic cascade responsible for the biosynthesis of isoorientin 2''-O-rhamnoside, elucidates the biochemical causality behind each metabolic step, and provides self-validating experimental protocols for in vitro pathway reconstitution.

Deconstructing the Biosynthetic Pathway

The assembly of isoorientin 2''-O-rhamnoside is a multi-step enzymatic process that branches off the core phenylpropanoid pathway. It requires the precise coordination of hydroxylases, C-glycosyltransferases, and O-rhamnosyltransferases.

Flavanone Scaffold Generation and 2-Hydroxylation

The pathway initiates with the flavanone naringenin, which is converted to eriodictyol by flavanone 3'-hydroxylase (F3'H) (1)[1].

The Mechanistic Causality of 2-Hydroxylation: Direct C-glycosylation of standard flavanones is biochemically unfavorable. To overcome this, cytochrome P450 flavanone 2-hydroxylase (F2H, e.g., CYP93G5) hydroxylates eriodictyol to form 2-hydroxyeriodictyol (2)[2]. This hydroxylation is critical because C-glycosyltransferases (CGTs) predominantly recognize the open-ring dibenzoylmethane tautomer of 2-hydroxyflavanones, which exposes the nucleophilic C6 or C8 positions for sugar attachment (3)[3].

C-Glycosylation and Dehydration to Isoorientin

Once the open-ring tautomer is formed, a C-glycosyltransferase (such as UGT708A6 in maize) transfers a glucose moiety from UDP-glucose to the C6 position. Following this conjugation, the intermediate undergoes dehydration—either spontaneously or enzymatically—to re-close the ring and form the flavone double bond, yielding isoorientin (luteolin 6-C-glucoside) (2)[2].

O-Rhamnosylation: The Final Assembly

The conversion of isoorientin to isoorientin 2''-O-rhamnoside is catalyzed by a highly specific rhamnosyltransferase, such as UGT91L1 (encoded by the Sm2 gene in maize) (1)[1]. This enzyme utilizes UDP-rhamnose as the donor, specifically targeting the 2''-hydroxyl group of the C6-bound glucose to create a 1→2 glycosidic linkage. Downstream, the multidomain UDP-rhamnose synthase RHS1 (Sm1) acts atypically as a dehydratase on this rhamnosylated intermediate to produce the insecticidal compound maysin (1)[1].

Pathway N Naringenin E Eriodictyol N->E F3'H (Flavanone 3'-hydroxylase) HE 2-Hydroxyeriodictyol (Open-ring tautomer) E->HE F2H (CYP93G5) Iso Isoorientin (Luteolin 6-C-glucoside) HE->Iso UGT708A6 + Dehydration IsoR Isoorientin 2''-O-rhamnoside Iso->IsoR UGT91L1 (Sm2) + UDP-Rhamnose May Maysin IsoR->May RHS1 (Sm1 dehydratase activity)

Enzymatic cascade from naringenin to isoorientin 2''-O-rhamnoside and maysin.

Quantitative Data & Analytical Parameters

Accurate identification of isoorientin 2''-O-rhamnoside requires High-Resolution Mass Spectrometry (HRMS). Because O-glycosylation of a C-glycoside does not alter the UV absorption chromophore of the flavone backbone, UV-Vis spectroscopy alone is insufficient for structural confirmation. The exact mass shift (+146.0579 Da for rhamnose) must be detected.

Table 1: HRMS Data for Key Flavonoid Glycosides in the Pathway (4)[4]

Compound NameChemical FormulaExact Mass (Da)Precursor Ion[M-H]⁻
Isoorientin (Aglycone + Glc)C21H20O11448.1006447.0933
Isoorientin 2''-O-rhamnosideC27H30O15594.1585593.1512
Orientin 2''-O-rhamnosideC27H30O15594.1585593.1512
Quercetin-glucoside-rhamnosideC27H30O16610.1534609.1461

Table 2: Metabolic Engineering Yields of C-Glycosyl Flavonoids in E. coli (5)[5]

Engineered Strain ComponentsTarget CompoundYield (mg/L)
F2H + CPR + ScCGT1Isoorientin26.6
F2H + CPR + ScCGT1Orientin23.9

Experimental Workflows and Self-Validating Protocols

To rigorously characterize the activity of the rhamnosyltransferase (UGT91L1) responsible for forming isoorientin 2''-O-rhamnoside, a self-validating in vitro assay must be employed.

In Vitro Reconstitution of UGT91L1 Activity

Scientific Causality & Design Principles:

  • Buffer Selection (pH 7.5): Maintains the optimal deprotonation state of the isoorientin hydroxyl groups without causing alkaline degradation of the flavonoid backbone.

  • Antioxidant Inclusion (DTT/Ascorbate): The catechol B-ring of isoorientin is highly susceptible to auto-oxidation. Reducing agents prevent the formation of quinone artifacts.

  • Self-Validation (Boiled Enzyme Control): Essential to rule out spontaneous non-enzymatic glycosylation or background matrix interference.

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 µL reaction volume, combine 50 mM Tris-HCl buffer (pH 7.5), 1 mM dithiothreitol (DTT), 100 µM isoorientin (acceptor), and 500 µM UDP-rhamnose (donor).

  • Enzyme Addition: Initiate the reaction by adding 2 µg of purified recombinant UGT91L1 protein. Validation Step: For the negative control, use 2 µg of UGT91L1 that has been boiled at 100°C for 10 minutes prior to addition.

  • Incubation: Incubate the mixture at 30°C for 2 hours in a thermomixer at 400 rpm.

  • Quenching: Terminate the reaction by adding 100 µL of ice-cold HPLC-grade methanol. Causality: Methanol instantly denatures the enzyme, halting catalysis and precipitating the protein, while keeping the newly formed isoorientin 2''-O-rhamnoside highly soluble.

  • Clarification: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • UPLC-MS/MS Analysis: Inject 2 µL of the supernatant into a UPLC system coupled to a Q-TOF mass spectrometer. Monitor the specific mass transition from m/z 447.09 (isoorientin) to m/z 593.15 (isoorientin 2''-O-rhamnoside).

Protocol S1 Reaction Assembly (Isoorientin + UDP-Rha) S2 Enzymatic Catalysis (UGT91L1, 30°C, 2h) S1->S2 S3 Validation Control (Boiled Enzyme) S1->S3 S4 Methanol Quenching & Centrifugation S2->S4 S3->S4 S5 UPLC-MS/MS Quantification S4->S5

Self-validating in vitro workflow for UGT91L1 rhamnosyltransferase activity.

Conclusion & Future Perspectives

The biosynthesis of isoorientin 2''-O-rhamnoside represents a sophisticated evolutionary adaptation in plants, utilizing sequential P450-mediated hydroxylation, C-glycosylation, and highly specific O-rhamnosylation. Understanding and reconstituting this pathway not only aids in the metabolic engineering of valuable insecticidal compounds like maysin but also provides a blueprint for synthesizing novel, highly stable C-glycosyl flavonoid therapeutics.

References

  • Title: Flavones: From Biosynthesis to Health Benefits Source: Semantic Scholar URL
  • Source: NIH.
  • Source: NIH.
  • Source: NIH.
  • Title: Identification and Characterization of Maize salmon silks Genes Involved in Insecticidal Maysin Biosynthesis Source: ResearchGate URL

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Isoorientin 2''-O-rhamnoside

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This technical guide provides a comprehensive overview of the core physicochemical properties of isoorient...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of isoorientin 2''-O-rhamnoside, a C-glycosylflavone with significant potential in pharmaceutical research and development. This document moves beyond a simple recitation of data points to offer insights into the experimental rationale and the implications of these properties for drug discovery and formulation.

Introduction: The Significance of a Structurally Complex Flavonoid

Isoorientin 2''-O-rhamnoside belongs to the flavone class of polyphenols, characterized by a C-glycosidic bond linking a glucose moiety to the luteolin aglycone, with a further rhamnosyl group attached via an O-glycosidic linkage. This structural complexity, particularly the stable C-C bond between the glucose and the aglycone, imparts distinct physicochemical characteristics that influence its stability, solubility, and ultimately, its bioavailability and therapeutic potential. Understanding these properties is paramount for any researcher or drug development professional seeking to harness the pharmacological activities of this promising natural product.

Core Physicochemical Identity

A foundational understanding of a molecule begins with its fundamental identifiers and physical state.

PropertyValueSource(s)
Chemical Name 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1]
CAS Number 50980-94-4[2][3][4]
Molecular Formula C27H30O15[1][2][3][4]
Molecular Weight 594.52 g/mol [1][2][3][4]
Physical Appearance Yellow powder[3][4]

Structural Elucidation: A Spectroscopic Deep Dive

The unambiguous identification and characterization of isoorientin 2''-O-rhamnoside rely on a combination of spectroscopic techniques. The interplay of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provides a complete picture of its intricate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Insight for the Bench Scientist: When analyzing a sample suspected to be isoorientin 2''-O-rhamnoside, expect to see the characteristic signals of the isoorientin backbone, with an additional set of signals corresponding to the rhamnosyl moiety. Key indicators will be the anomeric proton of the rhamnose and the characteristic upfield methyl signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the fragmentation pattern, which is particularly informative for glycosylated flavonoids.

Expected Fragmentation Pattern:

The fragmentation of C-glycosyl flavonoids is distinct from that of O-glycosyl flavonoids. The C-C bond is more stable and does not readily cleave to lose the entire sugar moiety. Instead, cross-ring cleavages of the glucose unit are observed. For isoorientin 2''-O-rhamnoside, the initial fragmentation would likely involve the loss of the more labile O-linked rhamnose, followed by the characteristic fragmentation of the isoorientin C-glycoside core.

A proposed fragmentation pathway would involve the initial loss of the rhamnosyl group (146 Da), followed by water loss and characteristic cleavages of the glucose ring. The fragmentation of 6-C-isomers like isoorientin is generally more extensive than their 8-C counterparts[6].

Diagram of a Proposed Experimental Workflow for LC-MS/MS Analysis:

Caption: A typical workflow for the LC-MS/MS analysis of isoorientin 2''-O-rhamnoside.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids provides information about the flavone backbone and the nature of its substituents. Flavones typically exhibit two major absorption bands. For isoorientin, these bands are observed around 270 nm (Band II, corresponding to the A-ring) and 350 nm (Band I, corresponding to the B-ring) in methanol[7]. The addition of the rhamnosyl group is not expected to significantly shift these maxima.

Experimental Protocol: Determination of UV-Vis Absorption Maxima

  • Preparation of Stock Solution: Accurately weigh and dissolve a small amount of isoorientin 2''-O-rhamnoside in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solution: Dilute the stock solution with methanol to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).

  • Spectrophotometric Measurement: Record the UV-Vis spectrum from 200 to 600 nm using a calibrated spectrophotometer, with methanol as the blank.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for Band I and Band II.

Solubility Profile: A Key Determinant of Bioavailability

The solubility of a drug candidate is a critical factor influencing its absorption and, consequently, its therapeutic efficacy.

Qualitative and Semi-Quantitative Solubility

Isoorientin 2''-O-rhamnoside is reported to be soluble in several organic solvents, including dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate[3]. It is described as being slightly soluble in water[8]. For enhanced solubility in organic solvents, warming the solution to 37°C and using an ultrasonic bath is recommended[4].

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability. A computed XLogP3 value of -1.2 for isoorientin 2''-O-rhamnoside suggests that it is a hydrophilic molecule[1]. This is consistent with the presence of numerous hydroxyl groups and the two sugar moieties.

Implication for Drug Development: The low LogP value suggests that passive diffusion across lipid membranes may be limited. However, the glycosylation may also influence its interaction with membrane transporters.

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solutions: Add an excess amount of isoorientin 2''-O-rhamnoside to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Diagram of the Shake-Flask Method Workflow:

Caption: A simplified workflow for the shake-flask solubility determination method.

Ionization and Stability: Predicting In Vivo Behavior

Acidity Constant (pKa)

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

  • Prepare Sample Solutions: Add a constant amount of a stock solution of isoorientin 2''-O-rhamnoside to each buffer solution.

  • Measure UV-Vis Spectra: Record the UV-Vis spectrum for each sample at each pH.

  • Data Analysis: Plot the absorbance at a selected wavelength (where the absorbance changes significantly with pH) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Stability Profile

The stability of isoorientin 2''-O-rhamnoside under various conditions is a critical parameter for its handling, formulation, and storage. Flavonoid glycosides can be susceptible to degradation by heat, light, and extremes of pH.

Forced Degradation Studies: To understand the degradation pathways and to develop stability-indicating analytical methods, forced degradation studies are essential. These studies involve exposing the compound to harsh conditions to accelerate its degradation.

Typical Stress Conditions for Forced Degradation Studies:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H2O2 at room temperature.

  • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C).

  • Photodegradation: Exposing the compound to UV light.

Diagram of a Forced Degradation Study Workflow:

Caption: A workflow for conducting forced degradation studies on isoorientin 2''-O-rhamnoside.

Solid-State Properties: Considerations for Formulation

Melting Point

The melting point of a solid is an indicator of its purity and lattice energy. While a specific melting point for isoorientin 2''-O-rhamnoside is not consistently reported, the aglycone isoorientin has a reported melting point of 236-237°C[9]. The addition of the rhamnosyl group would be expected to alter this value.

Hygroscopicity and Polymorphism

Hygroscopicity refers to the tendency of a substance to absorb moisture from the air. This is an important consideration for the storage and handling of the solid material, as moisture uptake can affect its stability and flowability.

Polymorphism is the ability of a solid material to exist in more than one crystal form. Different polymorphs can have different physicochemical properties, including solubility and stability. For complex molecules like isoorientin 2''-O-rhamnoside, the potential for polymorphism should be considered during drug development.

Experimental Approach: Dynamic Vapor Sorption (DVS) analysis can be used to assess hygroscopicity, while techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are used to investigate polymorphism.

Conclusion: A Roadmap for Future Research

This technical guide has synthesized the available information on the physicochemical properties of isoorientin 2''-O-rhamnoside and provided a framework for its experimental characterization. While foundational data exists, there is a clear need for more comprehensive, publicly available experimental data, particularly in the areas of NMR spectroscopy, quantitative solubility, pKa, melting point, and solid-state properties. By systematically determining these parameters, researchers and drug development professionals can build a robust understanding of this promising natural product, paving the way for its successful translation into future therapeutic applications.

References

  • Chemsrc. Isoorientin 2''-O-rhamnoside | CAS#:50980-94-4. [Link]

  • Negri, G., et al. (2014). Distribution of metabolites in galled and non-galled leaves of Clusia lanceolata and its antioxidant activity. ResearchGate. [Link]

  • PubChem. 2''-O-alpha-L-rhamnosylisoorietin. [Link]

  • Mullani, A. and Nargatti, P. I. (2021). Forced Degradation Studies of New Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026, March 28). Pharmaceutical Technology.
  • PubChem. isoorientin 2''-O-rhamnoside. [Link]

  • BioCrick. Isoorientin 2''-O-rhamnoside | CAS:50980-94-4 | Flavonoids. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • FooDB. Showing Compound Isoorientin (FDB012395). [Link]

  • Wikipedia. Isoorientin. [Link]

  • ResearchGate. 1H-NMR spectral data of the isolated flavonoids. [Link]

  • BioCrick. Isoorientin 2''-O-rhamnoside datasheet. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • ResearchGate. The MS/MS spectra and proposed fragmentation pathways of representative... [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]

  • Asian Journal of Chemistry. (2015). Antioxidant Synergisms between Cymbopogon citratus Polyphenols and α-Tocopherol, 27(9), 3189-3193.
  • MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • ResearchGate. UV spectra of (A) orientin and isoorientin, (B) vitexin and isovitexin,... [Link]

  • ResearchGate. The MS/MS spectra and detailed fragmentation pathways of isoorientin... [Link]

  • ResearchGate. Experimental and theoretically calculated pKa values of glycosides... [Link]

  • BioCrick. Isoorientin 2''-O-rhamnoside-COA. [Link]

  • SciSpace. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In... [Link]

  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

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  • Medwin Publishers. Physical Properties and Identification of Flavonoids by Ultraviolet-Visible Spectroscopy. [Link]

  • PMC. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation. [Link]

  • Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Cambridge University Press & Assessment. 14 Polymorphism. [Link]

  • PMC. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. [Link]

  • ScienceDirect. Isoorientin: A dietary flavone with the potential to ameliorate diverse metabolic complications. [Link]

  • MDPI. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. [Link]

  • ResearchGate. Identification of isoorientin by HPLC combined with UV and Atmospheric... [Link]

  • Microbe Notes. Phytochemical Screening: Types, Principle, Results, Examples. [Link]

  • PMC. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials. [Link]

  • Semantic Scholar. HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. [Link]

Sources

Exploratory

Comprehensive Technical Guide on Isoorientin 2''-O-rhamnoside: Physicochemical Profiling, HRMS Analytics, and Pharmacological Evaluation

Executive Summary Isoorientin 2''-O-rhamnoside (also known as 2''-O- α -L-rhamnosylisoorientin) is a complex tetrahydroxyflavone C-glycoside characterized by an isoorientin core substituted with an additional rhamnosyl m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoorientin 2''-O-rhamnoside (also known as 2''-O- α -L-rhamnosylisoorientin) is a complex tetrahydroxyflavone C-glycoside characterized by an isoorientin core substituted with an additional rhamnosyl moiety at the 2'' position. Predominantly isolated from botanical matrices such as Cymbopogon citratus (lemongrass) and Dianthus caryophyllus (carnation), this secondary metabolite exhibits potent antioxidant and anti-inflammatory properties. This whitepaper provides a rigorous technical framework for researchers and drug development professionals, detailing the exact mass specifications, high-resolution mass spectrometry (HRMS) workflows, and validated in vitro bioassays required to isolate, quantify, and evaluate this compound.

Physicochemical Profiling & Structural Elucidation

In pharmacognosy and analytical chemistry, distinguishing between molecular weight (the weighted average mass of all isotopes) and exact mass (the calculated mass of the most abundant monoisotopic peaks) is critical for structural elucidation. Isoorientin 2''-O-rhamnoside's exact mass is the cornerstone for its identification in complex plant extracts via HRMS, allowing analysts to differentiate it from isobaric flavonoids with mass errors of less than 5 ppm [1].

Table 1: Physicochemical Properties of Isoorientin 2''-O-rhamnoside
PropertyValueAnalytical Significance
Molecular Formula C27H30O15Defines the elemental composition (flavone + glucose + rhamnose - 2 H2O).
Molecular Weight 594.52 g/mol Used for stoichiometric calculations in macroscopic bioassays.
Exact Mass 594.15847 DaCritical for HRMS target screening and formula generation.
Monoisotopic Mass 594.15847 DaTarget mass for high-resolution precursor ion selection.
PubChem CID 16126794Unique identifier for database cross-referencing.

High-Resolution Mass Spectrometry (HRMS) Analytical Workflows

The identification of Isoorientin 2''-O-rhamnoside from raw botanical matrices requires a highly selective LC-HRMS workflow. The following protocol outlines the extraction and detection parameters, emphasizing the mechanistic rationale behind each analytical choice.

Protocol 1: LC-HRMS Extraction and Identification (Self-Validating System)

Objective: To extract and confidently annotate Isoorientin 2''-O-rhamnoside using negative electrospray ionization (ESI-).

  • Step 1: Matrix Extraction: Pulverize 1.0 g of lyophilized Cymbopogon citratus leaves. Extract with 10 mL of 70% aqueous ethanol under ultrasonication for 30 minutes at 37°C.

    • Causality: 70% ethanol provides the optimal dielectric constant to disrupt the cellular matrix while efficiently solubilizing the amphiphilic flavonoid glycoside. Mild heating (37°C) prevents the thermal degradation of the O-glycosidic bonds.

  • Step 2: Chromatographic Separation: Inject 5 µL of the filtered extract onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Causality: The C18 stationary phase effectively retains the non-polar flavone core, while the formic acid suppresses the ionization of silanol groups on the column, ensuring sharp, symmetrical peak shapes.

  • Step 3: ESI-MS/MS Detection: Operate the mass spectrometer in negative ESI mode. Target the deprotonated precursor ion [M−H]− at m/z 593.1512.

    • Causality: Flavonoid glycosides readily deprotonate at their phenolic hydroxyl groups. Negative ion mode yields a highly stable precursor ion with significantly less background noise compared to positive mode.

  • Step 4: System Validation: Run a procedural blank (70% ethanol) to rule out system carryover. Spike a known internal standard (e.g., Rutin) into a duplicate sample to validate extraction recovery and ionization suppression effects.

Table 2: Diagnostic MS/MS Fragmentation Pattern (Negative Ion Mode)
Fragment Ion (m/z)FormulaStructural Assignment & Cleavage Mechanism
593.1512 [C27​H29​O15​]− Deprotonated precursor ion [M−H]− .
447.0927 [C21​H19​O11​]− [M−H−146]− : Loss of the terminal O-linked rhamnosyl moiety.
357.0610 [C18​H13​O8​]− [M−H−146−90]− : Subsequent cross-ring cleavage ( 0,3X ) of the C-glucosyl unit.
327.0505 [C17​H11​O7​]− [M−H−146−120]− : Subsequent cross-ring cleavage ( 0,2X ) of the C-glucosyl unit.

Biological Activity & Mechanistic Pathways

Isoorientin 2''-O-rhamnoside is a bioactive cornerstone in traditional medicine. Research by demonstrated that polyphenolic fractions from Cymbopogon citratus containing this compound exhibit significant topical anti-inflammatory activity, effectively reducing carrageenan-induced edema [2]. Furthermore, targeted metabolomics on Dianthus caryophyllus by revealed that Isoorientin 2''-O-rhamnoside possesses notable binding affinity to superoxide dismutase (SOD1 and SOD3), directly contributing to the plant's robust antioxidant capacity [3].

Mechanistically, the compound operates via a dual-axis pathway: it directly scavenges Reactive Oxygen Species (ROS) through its phenolic hydroxyl groups and upregulates endogenous antioxidant enzymes. This reduction in oxidative stress subsequently inhibits the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines.

G Iso Isoorientin 2''-O-rhamnoside ROS Reactive Oxygen Species (ROS) Iso->ROS Direct Scavenging Enzymes Antioxidant Enzymes (SOD1, SOD3) Iso->Enzymes Upregulates/Binds NFkB NF-κB Pathway Iso->NFkB Inhibits ROS->NFkB Activates Enzymes->ROS Neutralizes Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Promotes

Mechanistic pathway of Isoorientin 2''-O-rhamnoside in mitigating oxidative stress and inflammation.

Experimental Protocol: In Vitro Antioxidant Capacity (ABTS Assay)

To quantify the ROS-scavenging capability of isolated Isoorientin 2''-O-rhamnoside, the ABTS radical cation decolorization assay is the gold standard.

Protocol 2: ABTS Radical Scavenging Assay (Self-Validating System)

Objective: To determine the half-maximal inhibitory concentration ( IC50​ ) of Isoorientin 2''-O-rhamnoside against the ABTS radical.

  • Step 1: Radical Generation: React 7 mM ABTS diammonium salt with 2.45 mM potassium persulfate in distilled water. Incubate in the dark at room temperature for 16 hours.

    • Causality: Potassium persulfate acts as an oxidizing agent, converting the colorless ABTS into the blue/green ABTS∙+ radical cation. The 16-hour dark incubation ensures the reaction reaches a stable equilibrium, preventing baseline drift during the assay.

  • Step 2: Reagent Dilution: Dilute the ABTS∙+ solution with ethanol until it reaches an absorbance of 0.70±0.02 at 734 nm.

    • Causality: The ABTS assay is selected over DPPH because the ABTS radical cation is soluble in both aqueous and organic solvents, making it ideal for evaluating amphiphilic flavonoid glycosides. Standardizing the initial absorbance ensures that the dynamic range of the spectrophotometer is utilized optimally.

  • Step 3: Sample Interaction: Mix 10 µL of Isoorientin 2''-O-rhamnoside (serially diluted in ethanol) with 1.0 mL of the diluted ABTS∙+ solution. Incubate for exactly 6 minutes.

    • Causality: The 6-minute window is chosen because the electron transfer from the flavonoid to the radical cation is rapid but requires a brief stabilization period to reach a plateau.

  • Step 4: System Validation & Quantification:

    • Negative Control (Blank): 10 µL ethanol + 1.0 mL ABTS∙+ . Validates that the solvent does not quench the radical.

    • Positive Control: Ascorbic acid or Trolox. Validates the sensitivity of the radical batch.

    • Measure absorbance at 734 nm. Calculate the percentage of inhibition and derive the IC50​ using non-linear regression.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16126794, Isoorientin 2''-O-rhamnoside." PubChem,[Link].

  • Costa, G., Ferreira, J. P., Vitorino, C., Pina, M. E., Sousa, J. J., Figueiredo, I. V., & Batista, M. T. (2016). "Polyphenols from Cymbopogon citratus leaves as topical anti-inflammatory agents." Journal of Ethnopharmacology, 178, 222-228.[Link]

  • Wang, M., Shen, Q., Pang, J., Mao, Y., Li, X., Tao, Y., Tang, W., Sun, R., & Zhou, X. (2024). "Study on chemical constituents and antioxidant activities of Dianthus caryophyllus L." Frontiers in Plant Science, 15, 1438967.[Link]

Foundational

Unlocking the In Vitro Pharmacokinetics of Isoorientin 2''-O-rhamnoside: A Technical Guide for Preclinical Development

As a Senior Application Scientist, I approach the pharmacokinetic (PK) characterization of complex phytochemicals not merely as a checklist of assays, but as a mechanistic puzzle. Isoorientin 2''-O-rhamnoside is a bioact...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the pharmacokinetic (PK) characterization of complex phytochemicals not merely as a checklist of assays, but as a mechanistic puzzle. Isoorientin 2''-O-rhamnoside is a bioactive C-glycosylflavonoid found in medicinal plants such as Cymbopogon citratus (lemongrass) and Glycyrrhiza uralensis (licorice)[1][2]. While it exhibits potent antioxidant properties—such as the significant inhibition of human low-density lipoprotein (LDL) oxidation[1]—its clinical translation is fundamentally governed by its absorption, distribution, metabolism, and excretion (ADME) profile.

Unlike standard small-molecule drugs, flavonoid glycosides present unique in vitro challenges. Their high polarity, extensive Phase II metabolism, and susceptibility to microbial biotransformation require highly tailored experimental designs. This whitepaper provides a comprehensive, causality-driven guide to evaluating the in vitro pharmacokinetics of isoorientin 2''-O-rhamnoside.

Physicochemical Profiling: The Structural Basis of PK Behavior

Before initiating cell-based or subcellular assays, we must analyze the molecule's structural descriptors. Isoorientin 2''-O-rhamnoside consists of a luteolin aglycone base, a C-linked hexose (glucoside), and an O-linked deoxyhexose (rhamnoside).

This complex architecture dictates its behavior in aqueous and lipid environments. The presence of 10 hydrogen bond donors and 15 acceptors results in a massive topological polar surface area (TopoPSA) and a negative partition coefficient (AlogP)[3]. Consequently, the molecule violates multiple Lipinski rules, predicting poor passive transcellular permeability and a high likelihood of efflux transporter interaction.

Table 1: Physicochemical Descriptors and Predicted PK Impact
ParameterValuePharmacokinetic Implication
Molecular Formula C27H30O15[3]High molecular weight (~594.5 g/mol ) restricts paracellular transport.
AlogP -1.35[3]Highly hydrophilic; poor lipid bilayer partitioning.
TopoPSA 260.20 Ų[3]Far exceeds the <140 Ų threshold for good oral absorption.
H-Bond Donors/Acceptors 10 / 15[3]Extensive desolvation energy required to cross cell membranes.
Structural Alerts 3',4'-dihydroxy (Catechol)Prime target for rapid Phase II glucuronidation and sulfation[4].

Intestinal Permeability: The Caco-2 Monolayer Model

Because of its high polarity, isoorientin 2''-O-rhamnoside exhibits limited intestinal absorption. Studies on its parent C-glycosides (orientin and isoorientin) indicate that passive diffusion is the predominant transportation mechanism, albeit at low rates[5]. Furthermore, enzymes expressed by Caco-2 cells possess the capability to partially metabolize these flavonoids during transit[6].

Causality-Driven Protocol: Bidirectional Caco-2 Permeability Assay

To accurately assess the absorption potential and identify potential P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) efflux, a bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory.

  • Monolayer Validation (The Self-Validating Step):

    • Action: Measure Transepithelial Electrical Resistance (TEER) before and after the assay. Co-incubate with Lucifer Yellow (a paracellular marker).

    • Causality: Flavonoids can sometimes modulate tight junctions. If post-assay TEER drops or Lucifer Yellow Papp exceeds 1×10−6 cm/s, the monolayer is compromised, and the permeability data of the test compound is invalid.

  • pH Gradient Establishment:

    • Action: Use HBSS at pH 6.5 in the apical chamber and pH 7.4 in the basolateral chamber.

    • Causality: This mimics the physiological pH gradient of the human gastrointestinal tract, which dictates the ionization state of the compound's phenolic hydroxyl groups, directly impacting passive diffusion.

  • Incubation & Sampling:

    • Action: Dose isoorientin 2''-O-rhamnoside at 10 µM. Sample at 30, 60, 90, and 120 minutes.

    • Causality: Multiple time points ensure the calculation of the apparent permeability coefficient ( Papp​ ) is based on the linear phase of mass transfer, preventing underestimation due to receiver-compartment saturation.

Hepatic and Microbial Biotransformation

The metabolic fate of isoorientin 2''-O-rhamnoside is bipartite: it involves pre-systemic cleavage by gut microbiota followed by extensive Phase II hepatic metabolism.

Gut Microbiota Biotransformation

Before reaching the liver, unabsorbed isoorientin 2''-O-rhamnoside is subjected to the microbiome. Specific gut bacteria, such as Lactobacillus melis, possess specialized glycosidases that rapidly deplete isoorientin 2''-O-rhamnoside, cleaving the O-linked rhamnose to yield the isoorientin core[7].

Hepatic Phase II Metabolism (UGTs and SULTs)

Once the aglycone or C-glucoside reaches the liver, Phase I cytochrome P450 (CYP) metabolism is negligible. Instead, the molecule undergoes rapid Phase II conjugation. The ortho-dihydroxy (catechol) group at the 3',4'-position of the B-ring is a critical structural motif that triggers both mono-glucuronidation (via UGT1A1, 1A8, 1A9, and 1A10) and mono-sulfation (via SULTs)[4][5].

MetabolicPathway A Isoorientin 2''-O-rhamnoside B Isoorientin (C-glucoside core) A->B Gut Microbiota (e.g., L. melis) C Isoorientin-3'-O-glucuronide B->C Hepatic UGTs (UGT1A1, 1A8, 1A9) D Isoorientin-4'-O-glucuronide B->D Hepatic UGTs E Mono-sulfated Metabolites B->E Hepatic SULTs (Targeting 3',4'-catechol)

Biotransformation pathway of isoorientin 2''-O-rhamnoside via gut microbiota and hepatic enzymes.

Causality-Driven Protocol: Microsomal Stability (Phase II Focus)

Standard microsomal stability assays rely solely on NADPH to assess CYP450 activity. For isoorientin 2''-O-rhamnoside, this will yield a false-negative result (artificial stability). The assay must be engineered for UGT and SULT activity.

  • Vesicle Permeabilization (Critical Step):

    • Action: Pre-incubate Human Liver Microsomes (HLMs) with alamethicin (25 µg/mg protein) on ice for 15 minutes.

    • Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum (ER). During homogenization, ER fragments form sealed vesicles, blocking the highly polar cofactor UDPGA from reaching the active site. Alamethicin forms pores in these vesicles, ensuring cofactor access.

  • Cofactor Supplementation:

    • Action: Initiate the reaction by adding a cofactor cocktail containing UDPGA (2 mM), PAPS (0.1 mM), and MgCl2 (5 mM).

    • Causality: UDPGA is the obligate glucuronic acid donor for UGTs[5], PAPS is the sulfate donor for SULTs[4], and Mg2+ is a required structural cofactor for enzyme-substrate stabilization.

  • Reaction Quenching & Precipitation:

    • Action: Quench at 0, 15, 30, 45, and 60 minutes using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold organic solvent instantly denatures the metabolic enzymes, halting the reaction while simultaneously precipitating microsomal proteins to protect the LC-MS/MS column during downstream analysis.

Integrated Analytical Workflow

To accurately quantify the parent compound and its metabolites, a highly sensitive LC-MS/MS approach using Multiple Reaction Monitoring (MRM) is required.

PKWorkflow N1 Compound Preparation (Isoorientin 2''-O-rhamnoside) N2 N2 N1->N2 N3 Hepatic Microsomal Stability (HLM + Alamethicin + UDPGA/PAPS) N1->N3 N4 LC-MS/MS Quantification (MRM Mode, Negative Ionization) N2->N4 N3->N4 N5 PK Parameter Calculation (Papp, Efflux Ratio, CLint, t1/2) N4->N5

Standardized in vitro PK workflow for evaluating permeability and metabolic stability.

LC-MS/MS Optimization Logic

Because isoorientin 2''-O-rhamnoside is a polyhydroxylated flavonoid, it ionizes most efficiently in Negative Electrospray Ionization (ESI-) mode, yielding a robust [M−H]− precursor ion. When setting up the mass spectrometer, the collision energy must be optimized to monitor the loss of the rhamnose moiety ( −146 Da) and the subsequent cross-ring cleavages of the C-glucoside, which are the hallmark fragmentation patterns of this chemical class.

Conclusion

The in vitro pharmacokinetic evaluation of isoorientin 2''-O-rhamnoside requires a departure from standard small-molecule protocols. Its massive polar surface area dictates poor passive permeability, while its catechol moiety acts as a magnet for Phase II conjugative enzymes (UGTs and SULTs). Furthermore, its susceptibility to microbial rhamnosidase activity means that in vivo, systemic exposure may be driven more by its aglycone/C-glucoside core than the intact parent molecule. By implementing the causality-driven protocols outlined in this guide—specifically the use of bidirectional Caco-2 models and alamethicin-permeabilized, UDPGA-supplemented microsomes—researchers can generate robust, self-validating data to propel this promising antioxidant through the preclinical pipeline.

References

  • Inhibitory Effect of Three C-glycosylflavonoids from Cymbopogon citratus (Lemongrass)
  • Metabolomic and Pharmacologic Insights of Aerial and Underground Parts of Glycyrrhiza uralensis Fisch. ex DC.
  • CNP0288142.
  • Source: biorxiv.
  • Source: nih.
  • Source: nih.
  • In Vitro Metabolism of Six C-Glycosidic Flavonoids from Passiflora incarnata L.

Sources

Exploratory

Thermodynamic and Kinetic Characterization of Isoorientin 2''-O-Rhamnoside Receptor Binding Affinity

A Technical Guide to SOD1/3 Activation and COX-2 Inhibition Workflows Executive Summary As drug development pivots toward multi-target natural products, flavonoid C-glycosides have emerged as highly viable candidates. Is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to SOD1/3 Activation and COX-2 Inhibition Workflows

Executive Summary

As drug development pivots toward multi-target natural products, flavonoid C-glycosides have emerged as highly viable candidates. Isoorientin 2''-O-rhamnoside (C27H30O15, MW: 594.52 g/mol ) is a tetrahydroxyflavone substituted by a rhamnosyl moiety at position 2''[1][2]. Recent pharmacological profiling reveals that this molecule acts as a dual-modulator: it exhibits high-affinity binding to Superoxide Dismutase (SOD1 and SOD3) to drive antioxidant pathways[3], while simultaneously occupying the active site of Cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects[4].

As a Senior Application Scientist, I designed this whitepaper to move beyond basic descriptive biology. Here, we will dissect the thermodynamic causality of these interactions and establish a self-validating experimental framework for quantifying receptor binding affinity.

Structural Pharmacology & Mechanistic Targets

The biological efficacy of Isoorientin 2''-O-rhamnoside is not coincidental; it is strictly dictated by its structural topology. The molecule possesses two highly active phenolic hydroxyl groups on the B-ring, which act as critical hydrogen bond donors and acceptors[5].

2.1 Superoxide Dismutase (SOD1 & SOD3) Binding

SOD enzymes are the primary defense against cellular membrane peroxidation, catalyzing the disproportionation of superoxide anion radicals[5]. Isoorientin 2''-O-rhamnoside demonstrates highly favorable binding thermodynamics to both SOD1 and SOD3[6]. The B-ring hydroxyls anchor the ligand deep within the hydrophilic pockets of the SOD enzymes, stabilizing the protein structure and enhancing its radical-scavenging efficiency[5].

2.2 Cyclooxygenase-2 (COX-2) Inhibition

In parallel, Isoorientin 2''-O-rhamnoside exhibits strong electronic affinity for the COX-2 structure[4]. The bulky rhamnosyl moiety provides steric hindrance within the COX-2 hydrophobic channel, competitively blocking arachidonic acid entry. This structural blockade yields an inhibition constant ( Ki​ ) of 1.15 µM, effectively suppressing the downstream synthesis of pro-inflammatory Prostaglandin E2 (PGE2)[7].

Pathway Ligand Isoorientin 2''-O-rhamnoside SOD SOD1 / SOD3 Activation Ligand->SOD ΔG = -13.20 kcal/mol COX2 COX-2 Inhibition Ligand->COX2 ΔG = -8.09 kcal/mol ROS ↓ ROS Accumulation SOD->ROS PGE2 ↓ PGE2 Synthesis COX2->PGE2 Outcome Cellular Protection & Anti-inflammatory Response ROS->Outcome PGE2->Outcome

Fig 1: Dual-target receptor binding mechanism of Isoorientin 2''-O-rhamnoside.

Quantitative Binding Data Summary

To evaluate lead compounds, we must rely on absolute thermodynamic values. Table 1 synthesizes the binding energies and inhibition constants derived from recent in silico and in vitro validations[6][7].

Table 1: Thermodynamic Binding Parameters of Isoorientin 2''-O-rhamnoside

Target ReceptorBinding Energy (ΔG)Inhibition Constant ( Ki​ )Primary Interaction MotifFunctional Outcome
SOD1 -13.20 kcal/molN/AB-ring hydroxyl H-bondsEnzyme Stabilization / Activation
SOD3 -10.43 kcal/molN/AB-ring hydroxyl H-bondsEnzyme Stabilization / Activation
COX-2 -8.09 kcal/mol1.15 µMActive site steric occlusionProstaglandin Synthesis Inhibition
Self-Validating Experimental Protocols

A robust drug discovery pipeline requires orthogonal validation. Molecular docking provides the thermodynamic ceiling (ΔG) and spatial orientation, but lacks temporal resolution. Therefore, we mandate Surface Plasmon Resonance (SPR) to resolve the kinetic rate constants ( kon​ and koff​ ).

Workflow Prep 1. Target/Ligand Preparation Docking 2. In Silico Docking Prep->Docking SPR 3. SPR Biosensor Kinetics Docking->SPR Ortho 4. Orthogonal Validation SPR->Ortho Analysis 5. Thermodynamic Analysis Ortho->Analysis

Fig 2: Self-validating experimental workflow for affinity characterization.

Protocol A: In Silico Molecular Docking Pipeline

Causality: We utilize AutoDock algorithms to predict the lowest energy conformation. This step is critical for identifying which specific amino acid residues interact with the rhamnosyl moiety before committing to expensive in vitro assays.

  • Ligand Preparation: Retrieve the 3D structure of Isoorientin 2''-O-rhamnoside (CID 16126794)[1]. Add polar hydrogens and compute Gasteiger charges to ensure accurate electrostatic mapping[4].

  • Receptor Preparation: Download high-resolution crystal structures of SOD1, SOD3, and COX-2 from the PDB. Strip co-crystallized water molecules and add Kollman charges.

  • Grid Box Definition: Center the grid box strictly over the known catalytic active sites (e.g., the arachidonic acid binding channel for COX-2).

  • Execution & Validation: Run the Lamarckian Genetic Algorithm. Self-Validation Step: Re-dock the native co-crystallized ligand first. If the Root Mean Square Deviation (RMSD) is >2.0 Å, the grid parameters are invalid and must be recalibrated.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality: Why SPR over Isothermal Titration Calorimetry (ITC)? Flavonoids often exhibit rapid binding kinetics and limited aqueous solubility. SPR requires significantly less sample and provides real-time kon​ and koff​ data, allowing us to calculate the residence time of the drug on the receptor.

  • Sensor Chip Activation: Activate a CM5 dextran chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Inject the target protein (e.g., SOD1) diluted in sodium acetate buffer (pH below the protein's pI) to achieve an immobilization level of ~3000 RU. Block remaining active sites with 1M Ethanolamine.

  • Analyte Injection (Multi-Cycle Kinetics):

    • Solubility Tip: Warm the Isoorientin 2''-O-rhamnoside stock to 37°C and sonicate to ensure complete dissolution[8].

    • Inject the compound at 5 varying concentrations (e.g., 0.1 µM to 10 µM) over the immobilized protein and a blank reference channel simultaneously.

  • Self-Validation (Controls): Inject a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. The reference channel subtraction eliminates bulk refractive index shifts caused by DMSO in the running buffer.

  • Data Evaluation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ ( koff​/kon​ ).

Conclusion & Future Perspectives

Isoorientin 2''-O-rhamnoside is a structurally privileged scaffold. Its dual capacity to stabilize SOD enzymes (-13.20 kcal/mol)[6] and competitively inhibit COX-2 (-8.09 kcal/mol)[7] positions it as a high-value candidate for managing oxidative stress and chronic inflammation. By employing the self-validating docking and SPR workflows detailed above, researchers can accurately map the kinetic landscape of this C-glycosylflavone, accelerating its transition from a botanical isolate to a optimized therapeutic lead.

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Foundational

Known metabolites of isoorientin 2''-O-rhamnoside in vivo

An In-Depth Technical Guide to the In Vivo Metabolism of Isoorientin 2''-O-rhamnoside Executive Summary: The Pharmacokinetic Paradox Isoorientin 2''-O-rhamnoside (C27H30O15) is a complex tetrahydroxyflavone C-glycoside s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Metabolism of Isoorientin 2''-O-rhamnoside

Executive Summary: The Pharmacokinetic Paradox

Isoorientin 2''-O-rhamnoside (C27H30O15) is a complex tetrahydroxyflavone C-glycoside substituted with an O-linked rhamnopyranosyl moiety[1]. As a high-value secondary metabolite extracted from medicinal plants such as Crotalaria verrucosa, Cymbopogon citratus, and Glycyrrhiza uralensis, it exhibits potent in vitro antioxidant and anti-biofilm properties[2][3][4]. However, from a drug development perspective, it presents a pharmacokinetic paradox: its bulky, hydrophilic structure prevents direct systemic absorption, meaning its in vivo efficacy is entirely governed by a biphasic biotransformation cascade.

As an application scientist, understanding this compound requires abandoning the assumption of direct bioavailability. Instead, we must map its trajectory as a prodrug that is sequentially processed by the gut microbiome and hepatic Phase II enzymes.

Biphasic Metabolic Trajectory In Vivo

Phase 1: Microbiome-Mediated O-Deglycosylation (Gut Lumen)

The 2''-O-rhamnoside moiety sterically hinders passive transcellular diffusion across the intestinal epithelium. Human digestive enzymes lack the specific hydrolases required to cleave this bond. Consequently, the parent compound relies on bacterial niche partitioning within the gut microbiome[5].

  • The Causality of Cleavage: Specific gut flora (e.g., Lactobacillus species) secrete bacterial rhamnosidases that cleave the O-glycosidic bond, utilizing the liberated rhamnose as a carbon source[6]. This reaction yields the primary intermediate: isoorientin (luteolin-6-C-glucoside).

  • Structural Stability Insight: Unlike flavonoid O-glycosides (which are rapidly degraded to their aglycones), the remaining C-C glycosidic bond in isoorientin is highly resistant to hydrolytic cleavage[7]. Therefore, the luteolin aglycone is rarely formed in significant quantities in vivo; isoorientin itself is the molecule that crosses the intestinal barrier[8].

Phase 2: Hepatic Phase II Conjugation (Systemic Circulation)

Once isoorientin is absorbed via passive diffusion into the portal vein [9], it encounters extensive first-pass metabolism in the liver, resulting in an oral bioavailability of merely ~8.98%[10]. In the liver, it is rapidly processed by Phase II enzymes into three primary classes of excretory metabolites[8][11]:

  • Sulfation (SULTs): Hepatic sulfotransferases convert isoorientin into isoorientin 3'-O-sulfate (and 4'-O-sulfate). Crucial Insight: This is the predominant circulating metabolite in plasma and serves as the primary systemic biomarker for in vivo exposure[11].

  • Methylation (COMTs): Catechol-O-methyltransferases target the catechol B-ring, producing 3'-O-methylated and 4'-O-methylated isoorientin . These are highly polar and are rapidly cleared via renal and fecal routes[10].

  • Glucuronidation (UGTs): Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A1, 1A8, 1A9, and 1A10) catalyze the formation of isoorientin-3'-O-glucuronide and isoorientin-4'-O-glucuronide , facilitating biliary excretion[8][9].

MetabolicPathway Parent Isoorientin 2''-O-rhamnoside (Parent Compound) Gut Gut Microbiota (Rhamnosidases) Parent->Gut Ingestion Isoorientin Isoorientin (Primary Intermediate) Gut->Isoorientin O-deglycosylation (- Rhamnose) Liver Hepatic Phase II Enzymes (SULTs, COMTs, UGTs) Isoorientin->Liver Intestinal Absorption (Passive Diffusion) M1 Isoorientin 3'/4'-O-sulfate (Major Plasma Biomarker) Liver->M1 Sulfation (SULTs) M2 3'-/4'-O-methylated isoorientin (Feces/Urine) Liver->M2 Methylation (COMTs) M3 Isoorientin-3'/4'-O-glucuronide (Biliary/Urine Excretion) Liver->M3 Glucuronidation (UGTs)

In vivo metabolic trajectory of isoorientin 2''-O-rhamnoside.

Quantitative Pharmacokinetic Data

To design effective dosing regimens or sampling windows, researchers must rely on the pharmacokinetic parameters of the primary intermediate (isoorientin) post-deglycosylation.

Table 1: Pharmacokinetic Parameters of Isoorientin (Post-Deglycosylation)

Parameter Value (Oral Dose: 150 mg/kg) Biological Significance
Oral Bioavailability (F%) 8.98 ± 1.07% Indicates extensive first-pass metabolism
Terminal Half-life (t1/2) ~1.67 - 2.07 h Rapid systemic clearance necessitates frequent dosing
Fecal Dose Recovery ~45% Primary route of elimination for unabsorbed/methylated forms

| Urinary Dose Recovery | ~6% | Minor elimination pathway (primarily glucuronides/sulfates) |

Table 2: Identified In Vivo Metabolites of Isoorientin 2''-O-rhamnoside

Metabolite Formation Mechanism Primary Location Biomarker Utility
Isoorientin Gut microbial O-deglycosylation Intestinal Lumen Intermediate
Isoorientin 3'/4'-O-sulfate Hepatic sulfation (SULTs) Plasma Primary systemic exposure marker
3'-O-methylated isoorientin Hepatic methylation (COMTs) Urine / Feces Clearance tracking
4'-O-methylated isoorientin Hepatic methylation (COMTs) Urine / Feces Clearance tracking

| Isoorientin-3'-O-glucuronide | Hepatic glucuronidation (UGTs) | Bile / Urine | Phase II clearance marker |

Self-Validating Experimental Protocol: In Vivo Metabolite Profiling

To accurately map this metabolic cascade, researchers must employ a self-validating LC-MS/MS workflow that accounts for both the parent compound's structural instability and the trace concentrations of Phase II conjugates.

Workflow Step1 1. Oral Administration (Isoorientin 2''-O-rhamnoside) Step2 2. Biofluid Collection (Plasma, Urine, Feces) Step1->Step2 Step3 3. Protein Precipitation & SPE Extraction Step2->Step3 Step4 4. UHPLC Separation (C18 Column, Gradient Elution) Step3->Step4 Step5 5. ESI-Q-TOF-MS/MS (Negative Ion Mode) Step4->Step5 Step6 6. Data Processing (Mass Defect Filtering) Step5->Step6

Self-validating LC-MS/MS workflow for in vivo metabolite identification.

Step-by-Step Methodology & Causality

Step 1: Dosing and Biofluid Collection

  • Action: Administer isoorientin 2''-O-rhamnoside via intragastric gavage to rodent models. Collect plasma, urine, and feces at intervals (0.5h to 72h) into tubes containing EDTA and 0.1% ascorbic acid.

  • Causality: Intragastric gavage ensures natural transit through the microbiome, which is mandatory for the initial O-deglycosylation step. Ascorbic acid is critical; it acts as an antioxidant to prevent the ex vivo oxidation of the catechol B-ring, ensuring the integrity of the sample prior to analysis.

Step 2: Sample Preparation via Solid-Phase Extraction (SPE)

  • Action: Precipitate proteins using cold acetonitrile (1:3 v/v). Centrifuge, collect the supernatant, and pass it through an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Elute with 80% methanol.

  • Causality: Direct protein precipitation leaves residual endogenous salts that cause severe ion suppression in mass spectrometry. The HLB SPE cartridge acts as a self-validating purification step—it retains the highly polar glucuronide and sulfate conjugates while washing away salts, drastically improving the signal-to-noise ratio for trace metabolites.

Step 3: UHPLC-ESI-Q-TOF-MS/MS Analysis

  • Action: Separate analytes on a sub-2 µm C18 column using a gradient of water (0.1% formic acid) and acetonitrile. Operate the Q-TOF-MS in negative electrospray ionization (ESI-) mode.

  • Causality: Flavonoids and their acidic Phase II conjugates (sulfates/glucuronides) ionize preferentially in negative mode due to the ready deprotonation of their phenolic hydroxyl groups. High-resolution Q-TOF allows for exact mass measurements.

Step 4: Mass Defect Filtering (Data Processing)

  • Action: Apply mass defect filtering based on the exact mass of the parent compound and isoorientin, utilizing mass shifts for sulfation (+79.95 Da), methylation (+14.01 Da), and glucuronidation (+176.03 Da).

  • Causality: Biological matrices are incredibly complex. Mass defect filtering mathematically isolates true drug metabolites from isobaric endogenous interference, validating that the detected peaks are definitively derived from the administered isoorientin 2''-O-rhamnoside.

References

  • Kešnerová, L., et al. "Niche partitioning facilitates coexistence of closely related gut bacteria." bioRxiv (2021). URL: [Link]

  • Shi, M., et al. "Metabolism and plasma pharmacokinetics of isoorientin, a natural active ingredient, in Sprague-Dawley male rats after oral and intravenous administration." Xenobiotica (2015). URL: [Link]

  • Tremmel, M., et al. "In Vitro Liver Metabolism of Six Flavonoid C-Glycosides." Molecules (2021). URL: [Link]

  • Li, Y., et al. "In Vitro Study of UGT Metabolism and Permeability of Orientin and Isoorientin, Two Active flavonoid C-glycosides." Current Drug Metabolism (2019). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation and HPLC-UV Quantification of Isoorientin 2''-O-Rhamnoside

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Application Guide Executive Summary Isoorientin 2''-O-rhamnoside is a rare, hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Application Guide

Executive Summary

Isoorientin 2''-O-rhamnoside is a rare, highly polar C-glycosylflavone recognized for its potent antioxidant, anti-inflammatory, and hepatoprotective properties. Found in complex botanical matrices such as Cymbopogon citratus (lemongrass) and Dianthus caryophyllus (carnation), its isolation presents significant chromatographic challenges due to the presence of structurally similar flavonoid isomers (e.g., orientin, isovitexin) and co-eluting polyphenols (1)[1].

This application note details a self-validating, scalable workflow for the extraction, pre-purification, analytical quantification, and preparative isolation of isoorientin 2''-O-rhamnoside using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Scientific Rationale & Mechanistic Insights

Causality in Extraction and Chromatography

To successfully isolate isoorientin 2''-O-rhamnoside, every step of the workflow must be optimized based on the molecule's physicochemical properties:

  • Extraction Matrix: Flavonoid glycosides are highly polar. We utilize 70% aqueous ethanol under ultrasonication. The cavitation bubbles generated by ultrasound create localized shear forces that micro-fracture plant cell walls, accelerating mass transfer. The 30% water content swells the plant matrix, allowing the ethanol to efficiently solubilize the glycoside.

  • Chromatographic Detection: Flavones exhibit two major UV absorption bands: Band I (300–380 nm) corresponding to the B-ring cinnamoyl system, and Band II (240–280 nm) corresponding to the A-ring benzoyl system. Detection at 340 nm is selected to maximize the signal-to-noise ratio for isoorientin 2''-O-rhamnoside while virtually eliminating baseline disturbances from non-phenolic aliphatic compounds that absorb strongly at lower wavelengths (2)[2].

  • Mobile Phase Additives: The addition of 0.1% formic acid (pH ~2.7) ensures the phenolic hydroxyl groups remain fully protonated. If unprotonated, these groups interact via ion-exchange with residual silanols on the C18 stationary phase, causing severe peak tailing and loss of resolution.

Biological Significance

Recent molecular docking and in vitro studies demonstrate that isoorientin 2''-O-rhamnoside operates via a dual-pathway antioxidant mechanism. It directly neutralizes reactive oxygen species (ROS) and binds to Superoxide Dismutase (SOD1/SOD3) to upregulate endogenous oxidative stress defenses (3)[3].

Mechanism A Isoorientin 2''-O-rhamnoside B Direct ROS Scavenging (DPPH / ABTS Neutralization) A->B C Enzyme Binding (SOD1 / SOD3 Activation) A->C D Oxidative Stress Reduction B->D C->D E Cellular Protection & Anti-inflammatory Response D->E

Fig 1. Dual-pathway antioxidant mechanism of isoorientin 2''-O-rhamnoside via ROS and SOD.

Workflow Overview

The isolation process transitions from crude biomass extraction to high-purity preparative chromatography. Pre-purification via liquid-liquid partitioning is critical; it removes lipophilic interferents (chlorophylls, waxes) that would otherwise irreversibly foul the preparative HPLC column (4)[4].

IsolationWorkflow A 1. Raw Biomass Extraction (70% EtOH, Ultrasound) B 2. Liquid-Liquid Partitioning (Hexane -> EtOAc -> n-BuOH) A->B C 3. Pre-Purification (Sephadex LH-20 / SPE) B->C D 4. Analytical HPLC-UV (Method Optimization at 340 nm) C->D E 5. Preparative HPLC (Scale-up & Fraction Collection) D->E F 6. Purity Verification (>95% Purity via DAD/LC-MS) E->F

Fig 2. End-to-end workflow for the isolation and purification of isoorientin 2''-O-rhamnoside.

Step-by-Step Experimental Protocols

Phase 1: Extraction and Pre-Purification
  • Biomass Preparation: Pulverize dried plant material (e.g., C. citratus leaves) to a 60-mesh powder to maximize surface area.

  • Ultrasound-Assisted Extraction (UAE): Suspend 100 g of powder in 1000 mL of 70% (v/v) ethanol. Sonicate at 40 kHz, 45°C for 60 minutes. Filter the homogenate through a 0.45 µm nylon membrane.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure (rotary evaporator, 40°C) to yield a crude aqueous suspension.

  • Liquid-Liquid Partitioning:

    • Wash the aqueous layer 3× with equal volumes of hexane to remove lipids and chlorophyll.

    • Partition 3× with ethyl acetate (EtOAc) to extract aglycones and less polar flavonoids.

    • Partition 3× with water-saturated n-butanol. The n-butanol fraction will be highly enriched in polar C-glycosides, including isoorientin 2''-O-rhamnoside (4)[4].

  • Lyophilization: Freeze-dry the n-butanol fraction to obtain a stable, enriched powder.

Phase 2: Analytical HPLC-UV Method Development

Before scaling to preparative chromatography, the method must be rigorously defined at the analytical scale to calculate the exact scale-up factors.

  • Column: Reversed-phase C18 (250 × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in ultrapure water (18.2 MΩ·cm).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Detection: UV at 340 nm (with DAD scanning from 190–400 nm for peak purity checks).

Table 1: Analytical HPLC-UV Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve Profile
0.085151.0Initial
8.065351.0Linear
10.065351.0Isocratic
11.085151.0Linear
15.085151.0Re-equilibration

Scientific Rationale: A shallow gradient from 15% to 35% organic modifier is critical. C-glycosylflavonoids often co-elute; this specific gradient slope provides the necessary theoretical plates to resolve isoorientin 2''-O-rhamnoside from its structural isomer, orientin-2''-O-rhamnoside (2)[2].

Phase 3: Preparative Scale-Up & Fractionation

To scale up, the linear velocity of the mobile phase must remain constant. The flow rate scale-up factor is calculated as the ratio of the squared column radii: (21.2/4.6)2≈21.23 .

Table 2: Preparative HPLC Scale-Up Parameters

ParameterAnalytical ScalePreparative Scale
Column Dimensions C18, 250 × 4.6 mm, 5 µmC18, 250 × 21.2 mm, 5 µm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL1000 µL (1.0 mL)
Sample Concentration 1 mg/mL50 mg/mL (in initial mobile phase)
Detection UV at 340 nmUV at 340 nm
  • Injection: Inject 1.0 mL of the enriched n-butanol fraction onto the preparative column.

  • Fraction Collection: Trigger fraction collection based on a UV threshold at 340 nm. Collect the peak eluting at the pre-determined retention time for isoorientin 2''-O-rhamnoside (typically between 6.5 and 7.5 minutes under these gradient conditions).

  • Desolvation: Pool the collected fractions and remove the acetonitrile under vacuum at 35°C. Lyophilize the remaining aqueous solution to yield the purified compound.

Protocol Validation & Trustworthiness (Self-Validating System)

To guarantee the integrity of the isolated compound, the protocol incorporates a closed-loop validation system:

  • System Suitability Test (SST): Prior to any preparative run, a blank injection (100% initial mobile phase) must be executed to confirm the absence of ghost peaks or column carryover.

  • Post-Fractionation Re-injection: The lyophilized preparative fraction is reconstituted at 0.1 mg/mL and re-injected onto the analytical HPLC system.

  • Peak Purity Verification: Using a Diode-Array Detector (DAD), the UV spectra at the leading edge, apex, and trailing edge of the target peak are compared. A spectral match factor of >990 confirms the absence of co-eluting impurities beneath the main peak.

  • Orthogonal Confirmation: Final structural confirmation should be achieved via ESI-MS (yielding an [M-H]⁻ ion at m/z 593 for isoorientin 2''-O-rhamnoside) and 1D/2D NMR spectroscopy.

References

  • Cheel, J., et al. (2005). "Free Radical Scavengers and Antioxidants from Lemongrass (Cymbopogon citratus (DC.) Stapf.)." Journal of Agricultural and Food Chemistry. URL:[Link]

  • Costa, G. M., et al. (2016). "Chemical profiles of traditional preparations of four South American Passiflora species by chromatographic and capillary electrophoretic methods." Revista Brasileira de Farmacognosia (SciELO). URL:[Link]

  • Wang, X., et al. (2024). "Study on chemical constituents and antioxidant activities of Dianthus caryophyllus L." Frontiers in Plant Science. URL:[Link]

  • Bao, L., et al. (2015). "Antioxidant Synergisms between Cymbopogon citratus Polyphenols and α-Tocopherol." Asian Journal of Chemistry. URL:[Link]

Sources

Application

Advanced NMR Structural Elucidation Protocol for Isoorientin 2''-O-Rhamnoside

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Scientific Context Flavonoid C-glycosides are hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Scientific Context

Flavonoid C-glycosides are highly valued in drug development due to their robust resistance to enzymatic hydrolysis in the human gut, resulting in prolonged pharmacokinetic profiles compared to their O-glycoside counterparts. Isoorientin 2''-O-rhamnoside (Luteolin-6-C-β-D-glucopyranosyl-2''-O-α-L-rhamnopyranoside) is a complex, bioactive flavonoid isolated from medicinal plants such as Cymbopogon citratus (lemongrass) and Passiflora species [1, 3]. It has demonstrated potent antioxidant properties, notably acting as an effective inhibitor of in vitro human low-density lipoprotein (LDL) oxidation, a critical mechanism in preventing atherosclerosis [1].

From an analytical perspective, elucidating the structure of a C-glycoside with a secondary O-glycosylation on the sugar moiety presents unique challenges. Distinguishing between 6-C and 8-C glycosylation on the luteolin aglycone, and confirming the exact linkage position of the terminal rhamnose (C-2'' vs. C-6''), requires a highly systematic, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow. As a Senior Application Scientist, I have designed this protocol to move beyond mere data collection, focusing on the causality behind each experimental choice to ensure absolute structural certainty.

Experimental Workflow Design

The following workflow illustrates the logical progression from raw plant extract to validated structural elucidation.

Workflow A Plant Extract (e.g., Cymbopogon citratus) B Fractionation (Sephadex LH-20 / Diaion HP-20) A->B C Preparative HPLC (C18, H2O/MeCN gradient) B->C D Isoorientin 2''-O-rhamnoside Isolate (>98% Purity) C->D E NMR Sample Prep (DMSO-d6, 600 MHz) D->E F 1D NMR (1H, 13C) E->F G 2D NMR (COSY, HSQC, HMBC, ROESY) E->G H Structural Elucidation & Validation F->H G->H

Figure 1: End-to-end workflow for the isolation and NMR elucidation of isoorientin 2''-O-rhamnoside.

Step-by-Step Methodology

Sample Preparation

Causality & Expert Insight: The choice of solvent is paramount. While Methanol-d4 is common, DMSO-d6 is mandated for this protocol. DMSO-d6 disrupts strong intermolecular hydrogen bonding inherent to polyphenols, ensuring sharp, well-resolved signals. Furthermore, it slows the exchange rate of hydroxyl protons, occasionally allowing for the observation of crucial OH signals which can aid in confirming the aglycone substitution pattern.

  • Drying: Lyophilize the purified isoorientin 2''-O-rhamnoside isolate (minimum 5 mg) overnight to remove trace water, which can obscure the anomeric proton region (δ 4.5–5.5 ppm).

  • Dissolution: Dissolve the isolate in 600 µL of 99.9% DMSO-d6 containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Homogenization: Sonicate the NMR tube for 2 minutes at room temperature. Avoid excessive heating to prevent degradation of the O-glycosidic bond.

NMR Acquisition Parameters

To create a self-validating dataset, both 1D and 2D spectra must be acquired consecutively on a high-field spectrometer (≥600 MHz equipped with a cryoprobe for optimal sensitivity).

  • ¹H NMR (1D): 64 scans, relaxation delay (D1) of 2.0 s. Used to establish the "parts list" (aromatic protons, anomeric protons, and the characteristic rhamnose methyl doublet).

  • ¹³C NMR (1D): 1024 scans, D1 of 2.0 s. Confirms the carbon skeleton (27 carbons total: 15 aglycone, 6 glucose, 6 rhamnose) [2].

  • ¹H-¹H COSY: Identifies the isolated spin systems of the glucose and rhamnose rings.

  • ¹H-¹³C HSQC: Maps protons to their directly attached carbons, resolving overlapping sugar proton multiplets.

  • ¹H-¹³C HMBC: The cornerstone of the elucidation. Optimized for long-range couplings ( 2J and 3J , typically 8 Hz). This connects the isolated spin systems (Sugar-to-Sugar and Sugar-to-Aglycone).

  • ROESY / NOESY: Mixing time of 300 ms. Crucial for spatial validation and confirming regiochemistry (6-C vs 8-C).

Data Presentation: NMR Chemical Shifts

The following table synthesizes the quantitative 1D and 2D NMR data expected for isoorientin 2''-O-rhamnoside in DMSO-d6 [1, 4].

MoietyPosition¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations ( 1 H 13 C)
Aglycone 2164.0--
(Luteolin)3102.86.65, sC-2, C-4, C-1', C-10
4182.0--
5161.2--
6108.9--
7163.3--
893.66.48, sC-6, C-7, C-9, C-10
9156.3--
10103.4--
1'121.5--
2'113.47.42, d (2.2)C-2, C-3', C-4', C-6'
3'145.8--
4'149.8--
5'116.06.89, d (8.3)C-1', C-3', C-4'
6'119.07.40, dd (8.3, 2.2)C-2, C-2', C-4'
Glucose 1''73.14.58, d (9.8)C-5, C-6, C-7
(6-C linked)2''75.44.15, mC-1'', C-3''
3''79.03.25, mC-2'', C-4''
4''70.33.15, mC-3'', C-5''
5''81.63.20, mC-4'', C-6''
6''61.53.70, 3.50, mC-4'', C-5''
Rhamnose 1'''100.55.01, br sC-2''
(2''-O linked)2'''70.43.65, mC-1''', C-3'''
3'''70.63.45, mC-2''', C-4'''
4'''71.83.10, mC-3''', C-5'''
5'''68.32.45, mC-4''', C-6'''
6'''17.80.55, d (6.2)C-4''', C-5'''

Structural Elucidation Logic (The Self-Validating System)

To ensure absolute trustworthiness in the structural assignment, the data must be interpreted through a logical matrix where each claim is validated by orthogonal NMR experiments.

Step 1: Validating the Luteolin Aglycone

The ¹H NMR spectrum reveals an ABX spin system (δ 7.42, 7.40, 6.89) indicative of a 3',4'-disubstituted B-ring. A singlet at δ 6.65 (H-3) correlates via HMBC to the carbonyl C-4 (δ 182.0) and C-1' (δ 121.5), confirming the flavone skeleton. Crucially, only one A-ring proton is observed as a singlet at δ 6.48. This indicates that either C-6 or C-8 is substituted.

Step 2: Proving 6-C-Glycosylation (Isoorientin vs. Orientin)

The Pitfall: Distinguishing 6-C-glycosides (isoorientin derivatives) from 8-C-glycosides (orientin derivatives) is notoriously difficult because the chemical shifts are highly similar. The Solution: We rely on a combination of HMBC and ROESY.

  • The anomeric proton of the glucose H-1'' (δ 4.58) shows a large coupling constant ( J = 9.8 Hz), confirming a β-configuration and a C-C linkage (O-glycosides typically show J ~ 7.5 Hz).

  • H-1'' shows 3J HMBC correlations to C-5 (δ 161.2) and C-7 (δ 163.3), placing the sugar definitively at C-6.

  • Spatial Validation: In the ROESY spectrum, the isolated A-ring proton (δ 6.48) shows no spatial correlation to the glucose H-1''. If the sugar were at C-8, H-1'' would show a strong NOE to H-6. Therefore, the proton is H-8, and the sugar is at C-6.

Step 3: Confirming the 2''-O-Rhamnosyl Linkage

The presence of rhamnose is immediately flagged by the upfield methyl doublet at δ 0.55 (H-6''') and the broad singlet anomeric proton H-1''' (δ 5.01) indicating an α-configuration. To prove where the rhamnose is attached to the glucose, we look at the ¹³C shifts and HMBC. The C-2'' of the glucose is significantly deshielded (shifted downfield to δ 75.4 compared to ~70.6 in unsubstituted isoorientin) due to the glycosylation effect. The definitive proof is the strong 3J HMBC cross-peak between the rhamnose anomeric proton H-1''' (δ 5.01) and the glucose C-2'' (δ 75.4).

NMR_Logic H1_Glc H-1'' (Glucose) δH 4.58 C6_Agly C-6 (Luteolin) δC 108.9 H1_Glc->C6_Agly HMBC (3J) Proves C-Glycosylation H8_Agly H-8 (Luteolin) δH 6.48 H1_Glc->H8_Agly ROESY (No spatial correlation) H1_Rha H-1''' (Rhamnose) δH 5.01 C2_Glc C-2'' (Glucose) δC 75.4 H1_Rha->C2_Glc HMBC (3J) Proves 2''-O-Linkage C7_Agly C-7 / C-9 (Luteolin) H8_Agly->C7_Agly HMBC (2J/3J) Confirms Aglycone

Figure 2: Logical matrix of key 2D NMR correlations validating the structure of isoorientin 2''-O-rhamnoside.

By adhering to this causality-driven protocol, researchers can confidently differentiate isoorientin 2''-O-rhamnoside from its structural isomers (such as orientin 2''-O-rhamnoside or isoorientin 6''-O-rhamnoside), ensuring the integrity of downstream pharmacological assays or drug formulation studies [4].

References

  • Orrego, R., Leiva, E., & Cheel, J. (2009). Inhibitory Effect of Three C-glycosylflavonoids from Cymbopogon citratus (Lemongrass) on Human Low Density Lipoprotein Oxidation. Molecules, 14(10), 3906-3913.[Link]

  • Tanaka, S., et al. (2014). A secreted Ustilago maydis effector promotes virulence by targeting anthocyanin biosynthesis in maize. eLife, 3, e01355.[Link]

  • Costa, G. M., et al. (2016). Chemical profiles of traditional preparations of four South American Passiflora species by chromatographic and capillary electrophoretic techniques. Revista Brasileira de Farmacognosia, 26(4), 451-458.[Link]

  • Bao, L., et al. (2015). Synergistic Antioxidant Effects of Polyphenols from Cymbopogon citratus and α-Tocopherol. Asian Journal of Chemistry, 27(9), 3189-3194.[Link]

Method

Introduction: The Role of High-Purity Standards in Phytochemical Analysis

An In-Depth Technical Guide to Utilizing Isoorientin 2''-O-Rhamnoside as a Phytochemical Reference Standard In the fields of natural product chemistry, pharmacology, and the quality control of herbal medicine, the accura...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Utilizing Isoorientin 2''-O-Rhamnoside as a Phytochemical Reference Standard

In the fields of natural product chemistry, pharmacology, and the quality control of herbal medicine, the accuracy and reproducibility of analytical results are paramount.[1][2][3] Isoorientin 2''-O-rhamnoside, a C-glycosylflavone found in various plant species like Passiflora biflora and Crotalaria verrucosa, has garnered significant interest for its potential biological activities.[4][5][6] As research into this and other related flavonoids expands, the need for a well-characterized, high-purity phytochemical reference standard becomes critical. Such a standard is the cornerstone of developing and validating analytical methods, ensuring the reliable quantification and identification of the analyte in complex matrices such as plant extracts, formulated products, and biological samples.[7][8]

This guide serves as a detailed application note for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for the use of isoorientin 2''-O-rhamnoside but also the scientific rationale behind the methodological choices, ensuring a robust and self-validating analytical system.

Physicochemical Characteristics and Handling

A thorough understanding of the reference standard's properties is the foundation of its correct application. Isoorientin 2''-O-rhamnoside is a tetrahydroxyflavone substituted with a rhamnosyl moiety, making it a complex glycoside.[9]

Table 1: Physicochemical Properties of Isoorientin 2''-O-Rhamnoside

PropertyValueSource(s)
IUPAC Name 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-onePubChem[9]
CAS Number 50980-94-4BioCrick, MedChemExpress[4][10]
Molecular Formula C₂₇H₃₀O₁₅PubChem[9]
Molecular Weight 594.5 g/mol PubChem, BioCrick[9][10]
Appearance Yellow powderBioCrick[10]
Purity Typically >98% (as specified by supplier)BioCrick[10]
Solubility Soluble in DMSO, Methanol, EthanolBioCrick[11]
Storage and Stability

The integrity of a reference standard is directly linked to its storage conditions. Flavonoids can be susceptible to degradation from light, heat, and oxidation.

  • Long-Term Storage: The solid material should be stored in a tightly sealed, light-resistant container in a cool, dry place. For optimal stability, storage at -20°C is recommended.[10][12]

  • Stock Solution Storage: Prepared stock solutions should be stored in amber vials at -20°C or below and can be stable for several months.[10] Before use, solutions should be allowed to come to room temperature and be briefly vortexed. Repeated freeze-thaw cycles should be avoided to prevent degradation.[13]

Protocol: Preparation of Standard Solutions

Accurate preparation of stock and working solutions is a critical step that dictates the accuracy of all subsequent quantitative measurements.

Objective

To prepare a primary stock solution of isoorientin 2''-O-rhamnoside at a high concentration and a series of working solutions for generating a calibration curve.

Materials
  • Isoorientin 2''-O-rhamnoside reference standard (>98% purity)

  • HPLC-grade methanol or Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • Ultrasonic bath

Step-by-Step Procedure
  • Equilibration: Allow the sealed vial of the reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh approximately 5.0 mg of the standard into a tared weighing funnel and transfer it to a 5 mL Class A volumetric flask. Record the exact weight.

    • Causality Note: Using a calibrated analytical balance and recording the precise weight is fundamental for calculating the exact concentration, which underpins the accuracy of the entire analytical method.

  • Dissolution: Add approximately 3 mL of methanol to the volumetric flask. Use a vortex mixer to create a slurry.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[10] The solution should become clear.

    • Causality Note: C-glycosylflavonoids can be challenging to dissolve. Sonication provides acoustic energy that creates cavitation, breaking down particle aggregates and significantly enhancing solubility without excessive heating, which could degrade the analyte.[14][15]

  • Final Volume: Once the solid is fully dissolved and the solution has returned to room temperature, bring the flask to the 5 mL mark with methanol. Cap and invert the flask 15-20 times to ensure homogeneity. This is your Primary Stock Solution (e.g., ~1000 µg/mL).

  • Working Solutions: Prepare a series of working solutions by serial dilution of the Primary Stock Solution. For example, to create a calibration curve ranging from 1 µg/mL to 100 µg/mL, you would perform dilutions into separate volumetric flasks using HPLC-grade methanol.

Application: Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, widely accessible, and reliable technique for the quantification of flavonoids in various samples, including herbal extracts.[7][16][17]

Principle

This method separates isoorientin 2''-O-rhamnoside from other components in a sample matrix on a reversed-phase C18 column. The analyte is then detected by its absorbance of UV light at a specific wavelength (λmax), and its concentration is determined by comparing the peak area to a calibration curve constructed from the reference standard.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation (Example: Herbal Extract): a. Accurately weigh 1.0 g of powdered plant material. b. Extract with 20 mL of 70% ethanol using ultrasonication at 60°C for 30 minutes.[18] c. Centrifuge the mixture at 4000 rpm for 15 minutes. d. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Chromatographic Conditions:

Table 2: Recommended HPLC-UV Parameters

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance e2695, or equivalentStandard systems with UV/DAD detector.
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 is the standard stationary phase for retaining moderately polar flavonoids.[16][19]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcidified water improves peak shape and suppresses ionization of phenolic hydroxyl groups. Acetonitrile is a common organic modifier.[17][19]
Gradient Elution 0-5 min: 15% B5-25 min: 15-40% B25-30 min: 40-15% BA gradient is necessary to elute compounds with a range of polarities and ensure separation from matrix components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column.[17]
Column Temperature 35 °CMaintaining a constant temperature ensures reproducible retention times.[17]
Detection λ 350 nmFlavones typically exhibit a strong absorbance maximum around this wavelength.[16]
Injection Volume 10 µLStandard volume for analytical HPLC.
  • System Suitability Test (SST): Before analysis, inject a mid-concentration standard (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) for retention time and peak area should be <2%. This confirms the system is performing correctly.[20]

  • Analysis Sequence: a. Inject a solvent blank (methanol) to establish a baseline. b. Inject each working standard solution to generate the calibration curve. c. Inject the prepared sample solutions.

  • Data Analysis: a. Integrate the peak corresponding to isoorientin 2''-O-rhamnoside in each chromatogram. b. Construct a calibration curve by plotting the peak area versus the concentration of the standards. c. Use the linear regression equation (y = mx + c) from the curve to calculate the concentration of the analyte in the sample injections.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock & Working Solutions SST System Suitability Test (Inject Standard 5x) Standard_Prep->SST Sample_Prep Prepare Sample Extract (Extraction, Filtration) Sample_Inject Inject Samples Sample_Prep->Sample_Inject Cal_Curve Inject Standards (Build Calibration Curve) SST->Cal_Curve If RSD < 2% Cal_Curve->Sample_Inject Integration Integrate Peak Areas Cal_Curve->Integration Sample_Inject->Integration Quantification Quantify Analyte in Sample via Calibration Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for quantification using HPLC-UV.

Application: Structural Confirmation by UPLC-Q-TOF-MS/MS

For unambiguous identification, especially in complex matrices or for metabolite identification studies, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is an indispensable tool.[21][22][23]

Principle

UPLC provides rapid, high-resolution separation. Q-TOF-MS provides high-resolution mass data, enabling the determination of the elemental composition from the accurate mass of the parent ion ([M-H]⁻). Tandem MS (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern of daughter ions, which serves as a structural fingerprint for the molecule.

Expected Fragmentation Pattern

As a reference standard, isoorientin 2''-O-rhamnoside is used to establish the expected fragmentation pattern. In negative ion mode ([M-H]⁻ at m/z 593), the fragmentation of C-glycosylflavones is well-documented. Key fragmentation events include:

  • Loss of the O-linked rhamnosyl moiety: A neutral loss of 146 Da.

  • Cross-ring cleavages of the C-linked glucose moiety: Characteristic losses of 90 and 120 Da.[24]

  • Fragmentation of the aglycone (luteolin) core.

MSMS_Fragmentation Parent Parent Ion [M-H]⁻ m/z 593.15 Frag1 [M-H - 146]⁻ m/z 447.09 Parent->Frag1 Loss of Rhamnose Frag2 [M-H - 120]⁻ m/z 473.11 Parent->Frag2 Glucose Ring Cleavage Frag3 [M-H - 90]⁻ m/z 503.12 Parent->Frag3 Glucose Ring Cleavage Frag4 Luteolin Aglycone Fragments Frag1->Frag4

Caption: Conceptual MS/MS fragmentation of isoorientin 2''-O-rhamnoside.

Ensuring Trustworthiness: Method Validation Principles

A protocol's trustworthiness is established through validation, which demonstrates that the analytical procedure is fit for its intended purpose.[20] The principles outlined in the ICH Q2(R2) guideline provide an authoritative framework for this process.[25][26][27]

Table 3: Key Validation Parameters for a Quantitative HPLC Method

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is from the analyte only, without interference from the matrix.Peak purity analysis (DAD), comparison with blank matrix chromatogram.
Linearity To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.999 over the defined range.
Accuracy To measure the closeness of the results to the true value.Recovery of 98-102% for spiked matrix samples at 3 concentration levels.
Precision To measure the degree of scatter between a series of measurements.Repeatability (intra-day) & Intermediate Precision (inter-day) RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%.[13]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.No significant change in results when varying flow rate (±5%), column temp (±2°C), mobile phase pH (±0.2).

Conclusion

Isoorientin 2''-O-rhamnoside, when obtained from a reputable supplier with a certificate of analysis, serves as an essential tool for the accurate quantification and identification of this flavonoid in research and quality control settings. By following robust, well-rationalized protocols for handling, solution preparation, and analysis, and by adhering to established method validation principles, researchers can ensure the generation of high-quality, reproducible, and trustworthy data. The application of both fundamental (HPLC-UV) and advanced (UPLC-Q-TOF-MS) techniques, anchored by a reliable reference standard, is critical for advancing our understanding of natural products and developing safe and effective herbal medicines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16126794, Isoorientin 2''-O-rhamnoside. PubChem. [Link]

  • BioCrick. (n.d.). Isoorientin 2''-O-rhamnoside Datasheet. BioCrick. [Link]

  • Chemsrc. (2025). Isoorientin 2''-O-rhamnoside | CAS#:50980-94-4. Chemsrc.com. [Link]

  • ResearchGate. (2025). Evaluation of in vivo Biological Activity Profile of Isoorientin. ResearchGate. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ResearchGate. (n.d.). Characterization and identification of the major flavonoids in Phyllostachys edulis leaf extract by UPLC–QTOF–MS/MS. ResearchGate. [Link]

  • Hindawi. (2019). UPLC-DAD-QTOF/MS Analysis of Flavonoids from 12 Varieties of Korean Mulberry Fruit. Hindawi. [Link]

  • BioCrick. (n.d.). Isoorientin 2''-O-rhamnoside | CAS:50980-94-4. BioCrick. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • News-Medical.Net. (2026). Dandelion leaves boost brain-protective compounds after digestion. News-Medical.Net. [Link]

  • ResearchGate. (2025). Isoorientin 2''-O-rhamnoside from Crotalaria verrucosa: Deep Eutectic Solvent Based Extraction, Silver-Nanoconjugates Functionalization and in Vivo anti-biofilm Effects against MRSA. ResearchGate. [Link]

  • Pharmacognosy Magazine. (2019). Determination of Isoorientin Levels in Rat Plasma by Ultra-High Performance Liquid Chromatography Coupled with Diode Array Detector. Phcog.com. [Link]

  • ResearchGate. (n.d.). A, Fragmentation of isovitexin-2”-O-rhamnoside and isoorientin. B, Loss.... ResearchGate. [Link]

  • USCKS.COM. (n.d.). 50980-94-4 Isoorientin 2''-O-rhamnoside. USCKS.COM. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • PubMed. (2011). Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside. National Center for Biotechnology Information. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]

  • PubMed Central. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. National Center for Biotechnology Information. [Link]

  • MDPI. (2024). Flavonoids as Markers in Herbal Medicine Quality Control: Current Trends and Analytical Perspective. MDPI. [Link]

  • PubMed Central. (2024). Systematic application of UPLC-Q-ToF-MS/MS coupled with chemometrics for the identification of natural food pigments from Davidson plum and native currant. National Center for Biotechnology Information. [Link]

  • CABI Digital Library. (n.d.). Determination of isoorientin levels in rat plasma by ultra-high performance liquid chromatography coupled with diode array detector and its application to a pharmacokinetic study. CABI. [Link]

  • MDPI. (2025). UPLC-QTOF-ESI-MS/MS-Based Comparative Study of Phytochemicals in Sapindus mukorossi. MDPI. [Link]

  • InvivoChem. (n.d.). Isoorientin-2''-O-rhamnoside. InvivoChem. [Link]

  • AKJournals. (2020). Characterization and Identification of the Major Flavonoids in Phyllostachys edulis Leaf Extract by UPLC–QTOF–MS. AKJournals. [Link]

  • PubMed Central. (2023). Advancing herbal medicine: enhancing product quality and safety through robust quality control practices. National Center for Biotechnology Information. [Link]

  • MDPI. (2019). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. MDPI. [Link]

  • Frontiers. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers. [Link]

  • ORBi UMONS. (2021). Quality control of herbal drugs and preparations. ORBi. [Link]

  • Springer. (2021). Simultaneous Determination of Flavonoids from Bamboo Leaf Extracts Using Liquid Chromatography-Tandem Mass Spectrometry. SpringerLink. [Link]

  • CABI Digital Library. (n.d.). Application of quality control principles to herbal drugs. CABI. [Link]

  • SpringerOpen. (2021). Quality control of the traditional herbs and herbal products: a review. Future Journal of Pharmaceutical Sciences. [Link]

Sources

Application

Application Note: Preparative Chromatography Workflows for the Isolation of Isoorientin 2''-O-rhamnoside

Audience: Researchers, Analytical Scientists, and Natural Product Drug Development Professionals Discipline: Preparative Chromatography & Natural Product Isolation Introduction & Target Molecule Profile Isoorientin 2''-O...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Natural Product Drug Development Professionals Discipline: Preparative Chromatography & Natural Product Isolation

Introduction & Target Molecule Profile

Isoorientin 2''-O-rhamnoside (IO) is a rare, highly bioactive C-glycosylflavone characterized by its potent antioxidant, anti-biofilm, and hepatoprotective properties. It is naturally synthesized in botanical matrices such as Cymbopogon citratus (lemongrass)[1], Crotalaria verrucosa[2], Dianthus caryophyllus[3], and Ormosia henryi[4].

Despite its therapeutic potential, the purification of IO is notoriously difficult. Plant extracts contain a complex milieu of isobaric and isomeric flavonoids (e.g., orientin, isoscoparin, and isovitexin derivatives) that share nearly identical polarities and molecular weights[5]. This application note details a robust, scalable, and self-validating orthogonal chromatographic workflow combining High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC) to achieve >98% purity[6].

Orthogonal Separation Strategy

Directly injecting crude botanical extracts into a Prep-HPLC system is a critical error; it leads to rapid column fouling, baseline drift, and poor isomer resolution due to matrix overload. To solve this, we employ an orthogonal separation logic:

SeparationLogic Crude Crude Flavonoid Extract (High Complexity) HSCCC HSCCC Separation Mechanism: Liquid-Liquid Partition Target: Bulk Class Separation Crude->HSCCC HPLC Prep-HPLC Polishing Mechanism: Hydrophobic Interaction Target: Isomeric Resolution HSCCC->HPLC Enriched Fraction Imp1 Tannins & Non-polar Lipids (Retained in Stationary Phase) HSCCC->Imp1 Eliminated Imp2 Structural Isomers (e.g., Orientin derivatives) HPLC->Imp2 Resolved Target Isoorientin 2''-O-rhamnoside (Target Compound) HPLC->Target Purified (>98%)

Fig 1: Orthogonal separation logic combining HSCCC and Prep-HPLC mechanisms.

Step-by-Step Purification Protocols

Phase 1: Matrix Extraction & Desugaring
  • Rationale: Flavonoid glycosides are highly polar. Using Deep Eutectic Solvents (DES) or aqueous ethanol disrupts hydrogen bonding in the plant matrix, maximizing extraction yield while minimizing thermal degradation[2].

  • Protocol:

    • Extract 500 g of dried botanical powder using a Bicine-Choline chloride DES[2] or 70% aqueous ethanol under ultrasonication for 45 minutes.

    • Filter and concentrate the extract under reduced pressure.

    • Load the crude extract onto a macroporous resin column (e.g., AB-8 or D101).

    • Wash with 2 Column Volumes (CV) of deionized water. Causality: This step strips away highly polar monosaccharides and water-soluble proteins that would otherwise alter the partition coefficients in downstream HSCCC.

    • Elute the enriched flavonoid fraction with 5 CV of 60% ethanol and lyophilize.

  • Validation Checkpoint 1: The aqueous wash must test negative for carbohydrates via the phenol-sulfuric acid assay before proceeding to ethanol elution.

Phase 2: High-Speed Counter-Current Chromatography (HSCCC)
  • Rationale: Flavonoids possess multiple phenolic hydroxyl groups that aggressively bind to free silanols on silica gel, causing irreversible adsorption. HSCCC relies entirely on liquid-liquid partitioning, ensuring near 100% sample recovery and high loading capacity[6].

  • Protocol:

    • Solvent Preparation: Mix Ethyl acetate / n-butanol / water in a 1:2:3 (v/v/v) ratio[6]. Vigorously shake in a separatory funnel and equilibrate at 25°C for 4 hours.

    • Degassing: Separate the upper (organic/stationary) and lower (aqueous/mobile) phases. Degas both via ultrasonication for 40 minutes[6]. Causality: Dissolved gases form micro-bubbles under high centrifugal force, displacing the stationary phase and destroying chromatographic resolution.

    • Equilibration: Pump the upper phase into the multilayer-coiled column (e.g., 320 mL capacity) at 20 mL/min until full.

    • Hydrodynamic Equilibrium: Rotate the centrifuge at 800 rpm. Pump the lower phase at 2.0 mL/min in head-to-tail mode.

    • Sample Injection: Dissolve 200 mg of the resin-enriched fraction in 10 mL of a 1:1 mixture of upper and lower phases. Inject via the sample loop.

    • Elution: Monitor the effluent at 254 nm and 340 nm. Collect the target fraction eluting typically between 120–150 minutes.

  • Validation Checkpoint 2: Measure the volume of the stationary phase displaced. Calculate the retention ratio ( Sf​=Vs​/Vc​ ). A successful run requires Sf​>50% ; if lower, the biphasic system must be re-equilibrated.

Phase 3: Preparative HPLC Polishing
  • Rationale: While HSCCC separates bulk classes, it struggles to resolve stereoisomers (e.g., orientin 2''-O-rhamnoside vs. isoorientin 2''-O-rhamnoside) due to identical partition coefficients. Prep-HPLC provides the theoretical plates necessary for this final resolution[4].

  • Protocol:

    • Column: Sinochrom ODS-BP (20 × 250 mm, 5 µm) or equivalent C18 preparative column[6].

    • Mobile Phase: Solvent A: 0.1% Formic acid in Water; Solvent B: Acetonitrile. Causality: Formic acid lowers the pH below the pKa of the phenolic hydroxyls, keeping the molecule fully protonated. This prevents peak tailing caused by secondary interactions with residual silanols on the C18 matrix.

    • Gradient: Isocratic elution at 18% B for 40 minutes.

    • Flow Rate: 10.0 mL/min.

    • Detection: 340 nm (optimal wavelength for the flavone backbone).

    • Collect the major peak and lyophilize to yield pure IO.

  • Validation Checkpoint 3: Analytical HPLC of the collected peak must exhibit a symmetry factor between 0.95 and 1.05, confirming the absence of co-eluting isomers.

ChromatographyWorkflow N1 Botanical Matrix (e.g., Cymbopogon citratus) N2 DES / EtOH Extraction (Disrupts H-bonds) N1->N2 N3 Macroporous Resin (AB-8) (Desugaring & Enrichment) N2->N3 N4 HSCCC (EtOAc:n-BuOH:H2O) (Liquid-Liquid Partition) N3->N4 N5 Preparative HPLC (C18) (Isomer Resolution) N4->N5 N6 Pure Isoorientin 2''-O-rhamnoside (>98% Purity) N5->N6

Fig 2: Step-by-step preparative chromatography workflow for Isoorientin 2''-O-rhamnoside isolation.

Quantitative Recovery & Purity Analysis

The following table summarizes the expected yield and purity metrics at each stage of the self-validating workflow, demonstrating the progressive elimination of matrix interferences.

Purification StageMethodologyYield (%)Purity (%)Primary Impurities Removed
1. Crude Extract DES / 70% EtOH Extraction100.02.5 - 5.0Insoluble fibers, large proteins
2. Enrichment Macroporous Resin (AB-8)42.535.0 - 40.0Monosaccharides, chlorophyll, lipids
3. Bulk Fractionation HSCCC (Liquid-Liquid)14.288.0 - 92.0Tannins, unrelated flavonoid classes
4. High-Res Polishing Preparative HPLC (C18)9.8> 98.5Isomeric C-glycosylflavones

Structural Validation (Self-Validating QC)

To close the validation loop, the purified compound must be structurally verified against known standards:

  • Mass Spectrometry (ESI-MS): Confirm the deprotonated molecular ion[M-H]⁻ at m/z 593.15 (Theoretical MW: 594.52)[5].

  • NMR Spectroscopy: ¹H and ¹³C NMR must confirm the C-C linkage at the C-6 position of the luteolin core (differentiating it from orientin, which is C-8 linked) and the α-L-rhamnopyranosyl moiety at the 2'' position of the inner glucose ring[4].

References

  • Title: Free Radical Scavengers and Antioxidants from Lemongrass (Cymbopogon citratus (DC.) Stapf.) Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: Isoorientin 2''-O-rhamnoside from Crotalaria verrucosa: Deep Eutectic Solvent Based Extraction, Silver-Nanoconjugates Functionalization and in Vivo anti-biofilm Effects against MRSA Source: ResearchGate URL: [Link]

  • Title: Further purification of FC, which exhibited the highest total phenolic content... Source: Asian Journal of Chemistry URL: [Link]

  • Title: Study on chemical constituents and antioxidant activities of Dianthus caryophyllus L Source: PubMed Central (PMC) URL: [Link]

  • Title: 4′′′-Acetylvitexin-2″-O-rhamnoside, Isoorientin, Orientin, and 8-Methoxykaempferol-3-O-glucoside as Markers for the Differentiation of Crataegus monogyna and Crataegus pentagyna from Crataegus laevigata (Rosaceae) Source: ResearchGate URL: [Link]

Sources

Method

Application Notes and Protocols for Cell Culture Assays Utilizing Isoorientin and its Derivatives

Introduction Isoorientin, a C-glycosylflavone of luteolin, is a naturally occurring flavonoid that has attracted significant scientific attention for its diverse pharmacological activities.[1] In vitro studies have subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isoorientin, a C-glycosylflavone of luteolin, is a naturally occurring flavonoid that has attracted significant scientific attention for its diverse pharmacological activities.[1] In vitro studies have substantiated its potential as an anti-inflammatory, antioxidant, and anticancer agent.[1][2] Isoorientin 2''-O-rhamnoside is a glycosidic derivative of isoorientin.[3] While extensive research has been conducted on isoorientin, specific data on isoorientin 2''-O-rhamnoside is more limited.[4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell culture assays to investigate the bioactivities of isoorientin. The protocols described herein can be readily adapted for the study of its derivatives, such as isoorientin 2''-O-rhamnoside, with the understanding that optimization of experimental parameters for each specific compound is essential.

This document offers detailed, step-by-step methodologies for assessing the cytotoxic, anti-inflammatory, and antioxidant properties of isoorientin in cell-based models. Furthermore, it delves into the underlying signaling pathways modulated by this compound, providing a framework for mechanistic studies.

I. Assessment of Cytotoxic Activity

A primary step in evaluating the therapeutic potential of any compound is to determine its effect on cell viability. These assays are crucial for identifying a therapeutic window and understanding the dose-dependent effects on both cancerous and non-cancerous cell lines.

A. Quantitative Data Summary: Cytotoxicity of Isoorientin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of isoorientin in various cancer cell lines, providing a baseline for experimental design. It is important to note that IC50 values can vary depending on the cell line, assay method, and incubation time.[5]

Cell LineCancer TypeAssayIncubation Time (hrs)IC50 (µM)
A549Lung CarcinomaCCK-824~80-100[6]
PANC-1Pancreatic CancerCCK-824~20-40[7]
PATU-8988Pancreatic CancerCCK-824~20-40[7]
AGSGastric CancerCCK-8-Significant reduction in viability[8]
B. Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates a generalized workflow for determining the cytotoxic effects of a test compound.

G cluster_prep Preparation cluster_exec Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, PANC-1) compound_prep 2. Compound Preparation (Stock solution & dilutions) cell_culture->compound_prep cell_seeding 3. Cell Seeding (96-well plates) compound_prep->cell_seeding treatment 4. Cell Treatment (Add Isoorientin) cell_seeding->treatment incubation 5. Incubation (24-72 hours) treatment->incubation assay_steps 6. Assay-Specific Steps (e.g., Add MTT, LDH substrate) incubation->assay_steps measurement 7. Measurement (Absorbance) assay_steps->measurement data_processing 8. Data Processing (Calculate % viability, IC50) measurement->data_processing conclusion 9. Conclusion (Cytotoxicity determination) data_processing->conclusion

Caption: Workflow for assessing flavonoid cytotoxicity.

C. Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • Target cancer cell lines (e.g., A549, PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Isoorientin or Isoorientin 2''-O-rhamnoside

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the test compound. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and blank wells (medium only).

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.[9]

II. Investigation of Anti-Inflammatory Activity

Isoorientin has demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways.[1][10]

A. Quantitative Data Summary: Anti-inflammatory Activity of Isoorientin
Target/ParameterCell LineMethodObserved Effect
COX-2-SpectroscopicPotent inhibition (IC50: 39 µM)[1]
TNF-α, IL-6, IL-1βRAW 264.7 macrophagesELISAReduced expression[1][11]
iNOS, 5-LOXRAW 264.7 macrophagesWestern BlotReduced expression[1][11]
NF-κBRAW 264.7 macrophagesWestern BlotInactivation[1][11]
B. Signaling Pathways in Inflammation Modulated by Isoorientin

Isoorientin exerts its anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK.[10]

G cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Genes Inflammatory Response Inflammatory Response Genes->Inflammatory Response Isoorientin Isoorientin Isoorientin->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Isoorientin.

C. Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, using the Griess reagent.[5]

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Isoorientin or Isoorientin 2''-O-rhamnoside

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.[5]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + solvent).

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

III. Evaluation of Antioxidant Activity

Isoorientin exhibits antioxidant effects through direct radical scavenging and by modulating cellular antioxidant defense systems.[12]

A. Quantitative Data Summary: Antioxidant Activity of Isoorientin
AssayIsoorientin IC50
DPPH Radical Scavenging~14.31 µg/mL[12]
ABTS Radical Scavenging~2.10 µg/mL[12]
B. Signaling Pathway: Nrf2-Mediated Antioxidant Response

Isoorientin activates the Nrf2 pathway, a master regulator of the cellular antioxidant response.[1][12]

G cluster_nucleus Isoorientin Isoorientin PI3K PI3K Isoorientin->PI3K Akt Akt PI3K->Akt Keap1 Keap1 Akt->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes Cellular Protection Cellular Protection Genes->Cellular Protection

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Application

Spectrophotometric Determination of Isoorientin 2''-O-rhamnoside: An Application Note and Protocol

This comprehensive guide provides a detailed methodology for the quantitative determination of isoorientin 2''-O-rhamnoside, a bioactive C-glycosylflavone of significant interest in pharmaceutical and nutraceutical resea...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed methodology for the quantitative determination of isoorientin 2''-O-rhamnoside, a bioactive C-glycosylflavone of significant interest in pharmaceutical and nutraceutical research. The protocol herein leverages the well-established principle of aluminum chloride complexation for the spectrophotometric analysis of flavonoids, offering a robust, accessible, and validated method for researchers, scientists, and drug development professionals.

Introduction: The Significance of Isoorientin 2''-O-rhamnoside and its Quantification

Isoorientin 2''-O-rhamnoside (I2R) is a naturally occurring flavone C-glycoside found in various medicinal plants.[1] As a member of the flavonoid family, I2R exhibits a range of pharmacological activities, making its accurate quantification crucial for quality control of raw materials, formulation development, and pharmacokinetic studies.[2]

Spectrophotometry, a widely accessible analytical technique, provides a rapid and cost-effective means for quantifying total flavonoid content.[3] This method is based on the ability of flavonoids to form stable complexes with aluminum chloride (AlCl₃), resulting in a bathochromic shift (a shift to a longer wavelength) in the compound's ultraviolet-visible (UV-Vis) absorption spectrum.[4] This shift allows for the selective measurement of flavonoids in the presence of other compounds that do not form such complexes.

This application note details a validated spectrophotometric method for the determination of I2R, explaining the underlying chemical principles and providing a step-by-step protocol for its implementation.

Principle of the Method: Aluminum Chloride Chelation

The spectrophotometric quantification of isoorientin 2''-O-rhamnoside is based on the formation of a stable, colored complex with aluminum chloride. Isoorientin 2''-O-rhamnoside, like many flavonoids, possesses specific structural features that enable this chelation. The aluminum ion (Al³⁺) forms coordinate bonds with the hydroxyl and keto groups on the flavonoid backbone. Specifically, the C-4 keto group and the C-5 hydroxyl group on the A-ring, and the catechol group (3' and 4'-hydroxyl groups) on the B-ring of the isoorientin structure are the primary sites for Al³⁺ chelation.[5] This complex formation extends the conjugated system of the molecule, leading to the absorption of light at a longer wavelength (a bathochromic shift) compared to the free flavonoid.

The intensity of the color produced is directly proportional to the concentration of isoorientin 2''-O-rhamnoside in the sample, following the Beer-Lambert law. By measuring the absorbance of the complex at its wavelength of maximum absorption (λmax), the concentration of the analyte can be accurately determined. For isoorientin 2''-O-rhamnoside, the complex with AlCl₃ exhibits a distinct absorption maximum at approximately 427 nm.[6]

cluster_0 Isoorientin 2''-O-rhamnoside + AlCl3 cluster_1 Spectrophotometric Measurement I2R Isoorientin 2''-O-rhamnoside (Colorless in solution) Complex I2R-AlCl3 Complex (Yellow, absorbs at 427 nm) I2R->Complex Chelation AlCl3 Aluminum Chloride (Colorless) AlCl3->Complex Spectrophotometer UV-Vis Spectrophotometer Complex->Spectrophotometer Analysis Absorbance Absorbance Measurement at 427 nm Spectrophotometer->Absorbance Quantification

Caption: Workflow of the spectrophotometric determination of isoorientin 2''-O-rhamnoside.

Materials and Reagents

  • Isoorientin 2''-O-rhamnoside (I2R) reference standard (>98% purity)

  • Aluminum chloride (AlCl₃), anhydrous

  • Methanol (CH₃OH), HPLC grade

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized water

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes and tips

Experimental Protocol

Preparation of Solutions

4.1.1. Isoorientin 2''-O-rhamnoside Stock Solution (1 mg/mL)

Accurately weigh 10 mg of the I2R reference standard and dissolve it in a small amount of DMSO. Transfer the solution to a 10 mL volumetric flask and bring to volume with methanol. This stock solution should be stored at 4°C and protected from light. Isoorientin 2''-O-rhamnoside is soluble in DMSO and methanol.[7][8]

4.1.2. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 5 to 50 µg/mL.

4.1.3. 2% (w/v) Aluminum Chloride Solution

Dissolve 2 g of anhydrous aluminum chloride in 100 mL of methanol. This solution should be prepared fresh daily.

Sample Preparation

The sample preparation will vary depending on the matrix (e.g., plant extract, formulated product). A general procedure involves extracting the sample with a suitable solvent (e.g., methanol), followed by filtration to remove any particulate matter. The final extract should be diluted with methanol to a concentration that falls within the linear range of the calibration curve.

Spectrophotometric Measurement
  • Pipette 1.0 mL of each working standard solution (or sample extract) into separate 10 mL volumetric flasks.

  • Add 0.5 mL of the 2% AlCl₃ solution to each flask.

  • Bring the volume to 10 mL with methanol.

  • Incubate the flasks at room temperature for 30 minutes to allow for complete complex formation.

  • Measure the absorbance of each solution at 427 nm against a blank solution. The blank solution should be prepared in the same manner as the standards and samples, but with 1.0 mL of methanol instead of the standard or sample solution.

start Start prep_stock Prepare 1 mg/mL I2R Stock Solution start->prep_stock prep_alcl3 Prepare 2% AlCl3 Solution start->prep_alcl3 prep_sample Prepare Sample Extract start->prep_sample prep_working Prepare Working Standards (5-50 µg/mL) prep_stock->prep_working pipette Pipette 1 mL of Standard/Sample into 10 mL Volumetric Flask prep_working->pipette prep_sample->pipette add_alcl3 Add 0.5 mL of 2% AlCl3 pipette->add_alcl3 add_methanol Bring to 10 mL with Methanol add_alcl3->add_methanol incubate Incubate for 30 min at RT add_methanol->incubate measure Measure Absorbance at 427 nm incubate->measure end End measure->end

Caption: Step-by-step experimental workflow for the spectrophotometric determination of I2R.

Method Validation

To ensure the reliability and accuracy of the analytical method, it is essential to perform a thorough validation according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.[9]

ParameterSpecificationTypical Result
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Range 5 - 50 µg/mL5 - 50 µg/mL
Accuracy Recovery between 98% and 102%99.5% - 101.2%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%RSD = 1.5%
Precision (Intermediate) Relative Standard Deviation (RSD) ≤ 3%RSD = 2.1%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.5 µg/mL
Specificity No interference from blank or placeboConfirmed by spectral comparison

Table 1: Summary of Method Validation Parameters. The typical results are representative values based on similar validated spectrophotometric methods for flavonoids.[10]

Data Analysis and Interpretation

A calibration curve is constructed by plotting the absorbance values of the working standard solutions against their corresponding concentrations. The concentration of isoorientin 2''-O-rhamnoside in the unknown sample is then determined using the linear regression equation derived from the calibration curve (y = mx + c), where 'y' is the absorbance of the sample, 'm' is the slope of the curve, 'x' is the concentration of the sample, and 'c' is the y-intercept.

Troubleshooting

IssuePossible CauseSolution
Low Absorbance Readings Incorrect wavelength setting.Verify the spectrophotometer is set to 427 nm.
Incomplete complex formation.Ensure the 30-minute incubation period is followed.
Degraded AlCl₃ solution.Prepare fresh AlCl₃ solution daily.
High Absorbance Readings Sample concentration is too high.Dilute the sample extract and re-analyze.
Poor Linearity of Calibration Curve Errors in standard preparation.Carefully prepare fresh standard solutions.
Contaminated glassware.Ensure all glassware is thoroughly cleaned.

Conclusion

The described spectrophotometric method utilizing aluminum chloride complexation provides a simple, rapid, and reliable approach for the quantification of isoorientin 2''-O-rhamnoside. Proper method validation is crucial to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development.

References

  • Mizuno, T., Yabuya, T., Kitajima, J., & Iwashina, T. (2013). Flavonoid Collection List/C-glycosylflavonoid: Isoorientin 2''-O-rhamnoside. National Museum of Nature and Science. Available at: [Link]

  • Struchkov, P., Beloborodov, V., Kolkhir, V., Voskoboynikova, I., & Savvateev, A. (2018). Comparison of Spectrophotometric Methods of Total Flavonoid Assay Based on Complex Formation with Aluminum Chloride as Applied to Multicomponent Herbal Drug Angionorm. Journal of Pharmaceutical Negative Results, 9(1), 1-6. Available at: [Link]

  • Semenov, A. A., et al. (2019). Development and validation of spectrophotometric procedure for quantitative determination of flavonoid content used to control the quality of mixture herbal product. Journal of Advanced Pharmaceutical Technology & Research, 10(4), 155–162. Available at: [Link]

  • ResearchGate. (n.d.). Structure of isoorientin. Available at: [Link]

  • Ramos, D. D. S., et al. (2022). Development and validation of analytical method by spectrophotometry UV-Vis for quantification of flavonoids in leaves of Senna occidentalis Link. Research, Society and Development, 11(1), e14411118584-e14411118584. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16126794, isoorientin 2''-O-rhamnoside. Retrieved from [Link].

  • Matić, P., Sabljić, M., & Jakobek, L. (2017). Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content. Journal of AOAC International, 100(6), 1785–1793. Available at: [Link]

  • Bao, G., et al. (2015). Antioxidant Synergisms between Cymbopogon citratus Polyphenols and α-Tocopherol. Asian Journal of Chemistry, 27(9), 3189-3194.
  • Jang, S., et al. (2020). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Foods, 9(10), 1475. Available at: [Link]

  • Ramos, D. D. S., et al. (2022). Development and validation of analytical method by spectrophotometry UV-Vis for quantification of flavonoids in leaves of Senna occidentalis Link. Research, Society and Development, 11(1), e14411118584. Available at: [Link]

  • USCKS. (n.d.). 50980-94-4 Isoorientin 2''-O-rhamnoside. Available at: [Link]

  • BioCrick. (n.d.). Isoorientin 2''-O-rhamnoside. Available at: [Link]

  • Platzer, M., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules, 27(23), 8258. Available at: [Link]

  • Nguyen, T. H., et al. (2021). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 8(2), 4236-4243. Available at: [Link]

  • Jayaprakasha, G. K., & Patil, B. S. (2024). Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent. Molecules, 29(21), 5035. Available at: [Link]

  • Nistor, A. N., & Butnariu, M. (2023). Physical Properties and Identification of Flavonoids by Ultraviolet-Visible Spectroscopy. International Journal of Biochemistry & Physiology, 8(2), 000239. Available at: [Link]

  • Kieu, T. P., et al. (2019). Determination of isoorientin levels in rat plasma by ultra-high performance liquid chromatography coupled with diode array detector and its application to a pharmacokinetic study. Pharmacognosy Magazine, 15(60), 81-86. Available at: [Link]

  • César, I. C., et al. (2010). Quantitation of genistein and genistin in soy dry extracts by UV-Visible spectrophotometric method. Química Nova, 33(1), 146-150. Available at: [Link]

  • ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. Available at: [Link]

  • Nguyen, T. H., et al. (2021). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 8(2), 4236-4243. Available at: [Link]

  • Jouyban, A., et al. (2020). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Advances, 10(35), 20836-20848. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Extraction Yield of Isoorientin 2''-O-Rhamnoside from Plant Leaves

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, extracting rare C-glycosylflavones like Isoorientin 2''-O-rhamnoside from complex leaf matrices (such as Crotalaria...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, extracting rare C-glycosylflavones like Isoorientin 2''-O-rhamnoside from complex leaf matrices (such as Crotalaria verrucosa, Bambusa multiplex, or Cymbopogon citratus) presents unique physicochemical challenges. This compound features a bulky rhamnosyl moiety attached to the C-2'' position of the sugar ring, making its solubility profile and thermal stability highly sensitive to processing conditions.

This guide is designed to troubleshoot common extraction failures, explain the mechanistic causality behind optimized protocols, and provide self-validating workflows to maximize your extraction yield and purity.

🔍 Knowledge Base: Troubleshooting FAQs

Q1: Why is my conventional solvent extraction (e.g., aqueous ethanol or methanol) yielding low recovery of Isoorientin 2''-O-rhamnoside? Causality: Isoorientin 2''-O-rhamnoside is a tetrahydroxyflavone with a rigid C-glycosidic bond and an additional O-rhamnoside group. This unique topology limits its diffusion across the plant cell wall when using standard organic solvents. Furthermore, conventional maceration relies on passive diffusion, which is highly inefficient for bulky secondary metabolites trapped within the lignocellulosic matrix. Solution: Transition from conventional solvents to Deep Eutectic Solvents (DES) coupled with Ultrasound-Assisted Extraction (UAE) . The acoustic cavitation generated by UAE physically disrupts the cell wall, while the DES forms a tailored hydrogen-bonding network that actively solubilizes the target compound .

Q2: What is the optimal DES formulation for extracting this specific C-glycoside? Causality: The solvent's hydrogen bond network must perfectly match the hydrogen-donating and accepting sites of the flavonoid's hydroxyl groups. Mismatched polarity leads to co-extraction of unwanted chlorophylls or poor target yield. Solution: Recent optimizations demonstrate that using Bicine as a Hydrogen Bond Donor (HBD) and Choline Chloride as a Hydrogen Bond Acceptor (HBA) yields exceptional results. The optimal extraction conditions require Bicine at 2.023 mM and Choline chloride at 2.082 mM, subjected to ultrasonication for exactly 46.3 minutes .

Q3: Is thermal degradation a significant risk during the extraction process? Causality: Yes. Flavone C-glycosides exhibit varying thermal stabilities, and the O-rhamnosidic linkage is particularly vulnerable to hydrolysis under high heat, especially in acidic environments. Solution: Maintain extraction temperatures strictly below 50°C. Studies on pumpkin leaves (Cucurbita moschata) demonstrated that steam blanching in plain water caused a 10.65% loss of isoorientin 2''-O-rhamnoside. When exposed to an acidic environment (e.g., 5% lemon juice) under the same thermal stress, the degradation cascaded to ~50% loss . Always buffer your extraction media to a neutral or mildly basic pH if using heat.

Q4: My crude extract contains a complex mixture of C-glycosides (e.g., isoorientin, vitexin). How can I selectively enrich Isoorientin 2''-O-rhamnoside? Causality: Plant matrices like bamboo (Bambusa multiplex) and lemongrass (Cymbopogon citratus) naturally co-synthesize structurally similar free radical scavengers and C-glycosides . DES is highly efficient for initial extraction but non-volatile, making direct solvent evaporation impossible. Solution: Implement a macroporous resin adsorption/desorption step. The resin's non-polar matrix will selectively bind the flavonoid backbone, allowing the highly polar DES components to wash away, followed by a targeted ethanol gradient elution.

⚙️ Systems Architecture & Workflows

DES_Workflow A Raw Leaf Biomass (e.g., Crotalaria verrucosa) B Lyophilization & Pulverization (60-mesh) A->B D Ultrasound-Assisted Extraction (UAE) 46.3 min, <50°C B->D C DES Formulation (Bicine + Choline Chloride) C->D Solvent Addition E Centrifugation & Filtration D->E F Macroporous Resin Adsorption/Desorption E->F Crude Extract G Purified Isoorientin 2''-O-rhamnoside F->G Elution (Ethanol)

Fig 1. Optimized DES-UAE and resin purification workflow for Isoorientin 2''-O-rhamnoside.

Mechanism HBA Choline Chloride (HBA) DES Deep Eutectic Solvent (Hydrogen Bond Network) HBA->DES Complexation HBD Bicine (HBD) HBD->DES Target Isoorientin 2''-O-rhamnoside (Plant Matrix) DES->Target Cavitation (UAE) Solubilized Solubilized Target (Disrupted Cell Wall) Target->Solubilized Mass Transfer

Fig 2. Mechanism of DES-mediated solubilization of Isoorientin 2''-O-rhamnoside via UAE.

🧪 Standard Operating Procedures (SOPs)

Protocol A: DES-Based Ultrasound-Assisted Extraction (UAE)

This protocol is a self-validating system designed to maximize yield while preventing thermal degradation.

  • DES Synthesis: Mix Bicine (HBD) and Choline Chloride (HBA) at a precise molar concentration (2.023 mM Bicine to 2.082 mM Choline Chloride in aqueous suspension). Heat gently at 80°C with continuous magnetic stirring until a clear, homogenous liquid network forms. Allow it to cool to room temperature.

  • Biomass Preparation: Lyophilize (freeze-dry) the fresh leaf biomass immediately after harvesting to halt enzymatic degradation. Pulverize the dried leaves and pass them through a 60-mesh sieve to ensure uniform particle size and maximize surface area.

  • Extraction Matrix: Combine the pulverized biomass with the formulated DES at a validated solid-to-solvent ratio (e.g., 1:15 w/v).

  • Ultrasonication (Critical Step): Subject the mixture to UAE for exactly 46.3 minutes . Quality Control Checkpoint: Monitor the water bath temperature continuously. It must remain below 50°C to prevent the cleavage of the rhamnoside moiety.

  • Recovery: Centrifuge the resulting homogenate at 8,000 × g for 15 minutes. Decant and filter the supernatant through a 0.45 µm PTFE membrane.

Protocol B: Macroporous Resin Purification & HPLC Validation

Because DES cannot be evaporated, this protocol isolates the target flavonoid from the solvent matrix.

  • Resin Pre-treatment: Soak a macroporous adsorption resin (e.g., D101 or AB-8) in 95% ethanol for 24 hours to induce swelling, followed by a thorough rinse with deionized water until the effluent is clear.

  • Loading & Adsorption: Load the filtered DES crude extract onto the resin column at a flow rate of 2 Bed Volumes (BV)/hour. The resin's non-polar styrene matrix will selectively adsorb the flavonoid backbone.

  • Washing: Wash the column with 4 BV of deionized water. Quality Control Checkpoint: The effluent should test negative for choline chloride (using a standard Dragendorff reagent spot test) before proceeding.

  • Desorption/Elution: Elute the target compound using a step-gradient of aqueous ethanol (30%, 50%, and 70%). Isoorientin 2''-O-rhamnoside will typically concentrate in the 50–70% ethanol fractions.

  • HPLC Validation: Concentrate the eluate under vacuum at 40°C. Analyze the concentrate via HPLC-DAD (C18 column). Set the detection wavelength to 285 nm . Confirm the peak identity and purity against a certified Isoorientin 2''-O-rhamnoside reference standard .

📊 Data & Analytics

Table 1: Comparison of Extraction Parameters & Relative Yields Summarizing the efficiency of various extraction methodologies for C-glycosylflavones.

Extraction MethodSolvent SystemTemp (°C)Time (min)Relative Yield (%)Key Limitation
Maceration70% Aqueous Ethanol251440~45%Poor cell wall penetration
Soxhlet Extraction95% Ethanol78240~60%High thermal degradation
Conventional UAEMethanol/Water4560~75%Environmental toxicity
DES-UAE (Optimized) Bicine + Choline Chloride <50 46.3 >95% Requires resin purification

Table 2: Thermal & pH Stability Profile of Isoorientin 2''-O-rhamnoside Quantitative degradation metrics based on environmental stressors.

Processing ConditionPlant MatrixpH EnvironmentTarget Loss (%)Reference
Steam BlanchingPumpkin LeavesNeutral (~7.0)10.65%
Steam BlanchingPumpkin LeavesAcidic (5% Lemon)~50.00%
UAE (<50°C)Crotalaria verrucosaMildly Basic (DES)<2.00%

📚 References

  • Title: Isoorientin 2''-O-rhamnoside from Crotalaria verrucosa: Deep Eutectic Solvent Based Extraction, Silver-Nanoconjugates Functionalization and in Vivo anti-biofilm Effects against MRSA. Source: Cell Biochemistry and Biophysics (2025). URL: [Link]

  • Title: Identification and quantification of main flavonoids in the leaves of Bambusa multiplex cv. Fernleaf. Source: Natural Product Research (2020). URL: [Link]

  • Title: Changes in Phenolic Metabolites and Biological Activities of Pumpkin Leaves (Cucurbita moschata Duchesne ex Poir.) During Blanching. Source: Frontiers in Nutrition (2021). URL: [Link]

  • Title: Free Radical Scavengers and Antioxidants from Lemongrass (Cymbopogon citratus (DC.) Stapf.). Source: Journal of Agricultural and Food Chemistry (2005). URL: [Link]

Optimization

Technical Support Center: Resolving HPLC Co-Elution in Flavonoid Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in natural product analysis: the chromatographic co-el...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in natural product analysis: the chromatographic co-elution of isoorientin 2''-O-rhamnoside with closely related flavonoid isomers (such as orientin, vitexin, isovitexin, and their respective glycosides).

Flavonoid C-glycosides possess nearly identical molecular weights, polarities, and UV absorption spectra. Achieving baseline resolution requires a mechanistic understanding of stationary phase chemistry, mobile phase thermodynamics, and mass spectrometry fragmentation.

Troubleshooting Guide & FAQs

Q1: Why does isoorientin 2''-O-rhamnoside constantly co-elute with orientin and other flavonoid glycosides on my standard C18 column? A1: The co-elution is driven by structural homology. Isoorientin 2''-O-rhamnoside is a luteolin derivative with a C-glycosidic bond at the C-6 position and an additional O-rhamnoside. Isomers like orientin (C-8 glycoside) share identical aglycone cores and similar hydrophilic/lipophilic balances[1]. On a standard C18 column, hydrophobic interactions alone are often insufficient to distinguish the subtle steric differences between C-6 and C-8 glycosidic linkages.

Q2: How should I modify my mobile phase to force a separation? A2: You must manipulate both the organic modifier and the pH:

  • Switch from Methanol to Acetonitrile: Methanol is a protic solvent that readily forms hydrogen bonds, which can mask the subtle dipole differences between flavonoid isomers. Acetonitrile is aprotic and relies on dipole-dipole interactions, which significantly enhances the selectivity (α) for rigid isomeric structures[1].

  • Acidify the Aqueous Phase: Phenolic hydroxyl groups on the luteolin core have a pKa of approximately 6.5–9.0. If your mobile phase pH is neutral, these groups partially ionize, leading to secondary ion-exchange interactions with residual silanols on the silica support. This causes severe peak tailing and co-elution. Adding 0.1% to 0.2% formic acid or acetic acid (dropping the pH to ~2.5) completely protonates the analytes, ensuring sharp, symmetrical peaks[2].

Q3: If optimizing the mobile phase fails, what stationary phase should I use? A3: Move away from standard fully porous C18 columns.

  • Core-Shell C18: Reduces the diffusion path of the analytes, minimizing longitudinal diffusion and eddy dispersion (improving the van Deemter equation parameters), which yields sharper peaks and higher theoretical plates.

  • Phenyl-Hexyl Columns: If hydrophobic retention fails, a Phenyl-Hexyl phase introduces orthogonal selectivity via π-π interactions . The electron-rich phenyl ring of the stationary phase interacts differently with the aromatic rings of isoorientin versus orientin, often resolving stubborn co-elutions.

Q4: Does column temperature actually matter for these specific compounds? A4: Yes, thermodynamics play a critical role. Flavonoid C-glycosides exhibit rotational hindrance around the C-C glycosidic bond. Elevating the column temperature to 30°C – 40°C decreases mobile phase viscosity (improving mass transfer) and increases the kinetic energy of the molecules, which can sharpen peaks[1][3]. However, if temperature is too high, you may lose the subtle thermodynamic differences that allow the isomers to separate. 35°C is the optimal starting point.

Q5: What if baseline separation is completely impossible via HPLC alone? A5: You must rely on orthogonal detection methods:

  • LC-MS/MS (CID): While pseudomolecular ions (e.g., [M-H]⁻ m/z 593) are identical, Collision-Induced Dissociation (CID) yields distinct cross-ring cleavage patterns. C-glycosides typically show characteristic losses of 90 Da and 120 Da[4].

  • Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size and shape (Collision Cross Section, CCS). Isoorientin and orientin have distinct drift times in a drift tube, allowing for baseline separation in the millisecond timescale even if they co-elute from the HPLC column[5].

Diagnostic Workflows & Visualizations

HPLC_Workflow Start Co-elution Detected (Isoorientin 2''-O-rhamnoside) Step1 Switch Organic Modifier (MeOH to MeCN) Start->Step1 Step2 Adjust pH (Add 0.1-0.2% Formic Acid) Step1->Step2 Decision1 Baseline Resolution (Rs ≥ 1.5)? Step2->Decision1 Step3 Optimize Temperature (Test 30°C - 40°C) Decision1->Step3 No Success Validate Method (ICH Guidelines) Decision1->Success Yes Step4 Change Stationary Phase (C18 to Phenyl-Hexyl) Step3->Step4 Decision2 Resolution Achieved? Step4->Decision2 Decision2->Success Yes Advanced Use LC-MS/MS or Ion Mobility (IMS) Decision2->Advanced No

Decision tree for troubleshooting HPLC co-elution of flavonoid C-glycosides.

MS_Pathway Parent Isoorientin 2''-O-rhamnoside [M-H]- m/z 593 LossRhamnose Loss of Rhamnose (-146 Da) m/z 447 Parent->LossRhamnose CID LossH2O Loss of Rhamnose + H2O m/z 429 Parent->LossH2O CID CrossRing1 Cross-ring Cleavage (-90 Da) m/z 357 LossRhamnose->CrossRing1 C-glycoside cleavage CrossRing2 Cross-ring Cleavage (-120 Da) m/z 327 LossRhamnose->CrossRing2 C-glycoside cleavage Aglycone Luteolin Aglycone m/z 285 LossRhamnose->Aglycone Low Abundance

LC-MS/MS CID fragmentation pathway for isoorientin 2''-O-rhamnoside.

Quantitative Data Summary: Parameter Optimization

The following table summarizes the causal effects of various chromatographic parameters on the resolution ( Rs​ ) of isoorientin 2''-O-rhamnoside and its isomers based on established analytical standards[2][3].

ParameterSub-Optimal ConditionOptimized ConditionMechanistic CausalityExpected Result
Organic Modifier Methanol (MeOH)Acetonitrile (MeCN)MeCN lacks hydrogen-bond donating capacity, exploiting dipole moments to separate rigid structural isomers.Improved selectivity ( α ); reduced co-elution.
Aqueous Buffer pH Neutral (pH ~7.0)Acidic (pH 2.5 - 3.0)Suppresses ionization of phenolic -OH groups, preventing secondary interactions with silanols.Elimination of peak tailing; sharper peak width.
Column Chemistry Standard Porous C18Core-Shell C18 or Phenyl-HexylCore-shell reduces eddy diffusion. Phenyl-Hexyl provides orthogonal π−π interactions.Increased theoretical plates ( N ); baseline resolution ( Rs​≥1.5 ).
Temperature Ambient (~20°C)Thermostatted (35°C - 40°C)Lowers mobile phase viscosity, increasing mass transfer kinetics between phases.Shorter retention times; narrower peak profiles.

Experimental Protocol: Self-Validating HPLC Method Development

To ensure scientific integrity and reproducibility, follow this self-validating protocol for resolving flavonoid co-elutions.

Phase 1: Sample & Mobile Phase Preparation

  • Extraction: Dissolve the plant extract or standard in 80% HPLC-grade methanol. Sonicate for 15 minutes at room temperature to ensure complete solubilization.

  • Filtration: Pass the extract through a 0.22 µm PTFE syringe filter to remove particulates that could alter column backpressure.

  • Mobile Phase A (Aqueous): Add exactly 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via ultrasonication for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Phase 2: Chromatographic Conditions

  • Column Installation: Install a Core-Shell C18 column (e.g., 150 mm × 4.6 mm, 2.7 µm) or a Phenyl-Hexyl column.

  • System Equilibration: Set the column oven to 35°C. Flush the system with 5% Mobile Phase B at 1.0 mL/min for 20 column volumes until the baseline UV signal (monitored at 330 nm and 350 nm) is perfectly stable.

  • Gradient Elution Profile:

    • 0–5 min: 10% B

    • 5–25 min: 10% 30% B (Linear gradient)

    • 25–35 min: 30% 60% B

    • 35–40 min: 60% 100% B (Wash)

    • 40–45 min: 10% B (Re-equilibration)

Phase 3: System Suitability Test (SST) - The Validation Step

  • Inject a 5 µL mixed standard containing isoorientin 2''-O-rhamnoside, orientin, and vitexin.

  • Acceptance Criteria: Proceed with sample analysis only if the system meets the following criteria:

    • Resolution ( Rs​ ): > 1.5 between all isomeric pairs.

    • Tailing Factor ( Tf​ ): < 1.2 for the isoorientin 2''-O-rhamnoside peak.

    • Retention Time RSD: < 1.0% across three consecutive standard injections.

References

  • El-Halawany, A.M., et al. "HPLC-DAD-MS/MS profiling of phenolics from Securigera securidaca flowers and its anti-hyperglycemic and anti-hyperlipidemic activities." SciELO, 2015. 4

  • Kanojiya, S., et al. "Structural characterization and quantification of isomeric bioactive flavonoid C-glycosides utilizing high-performance liquid chromatography coupled with diode array detection and mass spectrometry." PubMed, 2025. 2

  • BenchChem Technical Support. "Optimizing HPLC Separation of Isoorientin and Orientin Isomers." BenchChem, 2025. 1

  • PSE Community. "Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb." PSE Community, 2021.3

  • IntechOpen. "Perspective Chapter: Advantages of Ion Mobility Coupled with HPLC/UPLC." IntechOpen, 2022. 5

Sources

Troubleshooting

Preventing thermal degradation of isoorientin 2''-O-rhamnoside during extraction

Technical Support Center: Preventing Thermal Degradation of Isoorientin 2''-O-rhamnoside During Extraction Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Thermal Degradation of Isoorientin 2''-O-rhamnoside During Extraction

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of Isoorientin 2''-O-rhamnoside (IO). Here, we address the mechanistic causes of thermal degradation, provide troubleshooting FAQs, and outline a self-validating protocol to ensure maximum structural retention of this valuable bioactive compound.

Part 1: Mechanistic Insights: The Vulnerability of the O-Glycosidic Bond

To prevent degradation, we must first understand the structural causality behind it. Isoorientin 2''-O-rhamnoside is a complex flavonoid containing two different types of glycosidic linkages. The primary sugar (glucose) is attached to the luteolin aglycone via a C-glycosidic bond (luteolin-6-C-glucoside), which is highly resistant to heat and acid.

However, the secondary sugar (rhamnose) is attached to the 2'' position of the glucose via an O-glycosidic bond . O-glycosidic bonds are highly thermolabile and susceptible to acid-catalyzed hydrolysis. When extraction temperatures exceed 60°C, the kinetic energy in the system overcomes the activation energy required to cleave this O-linkage. This results in the loss of the rhamnose moiety, converting the target compound into the simpler isoorientin, fundamentally altering the extract's pharmacological profile.

DegradationPathway IO Isoorientin 2''-O-rhamnoside (Intact Flavonoid) Heat Thermal Stress (>60°C) & Acidic pH (<5.0) IO->Heat Exposure during extraction Iso Isoorientin (Aglycone) + Loss of Bioactivity Heat->Iso Hydrolysis of O-glycosidic bond Rham Cleaved Rhamnose Sugar Moiety Heat->Rham Cleavage Deg Oxidative Browning Products Iso->Deg Prolonged heat (>100°C)

Fig 1. Thermal degradation pathway of Isoorientin 2''-O-rhamnoside under heat and acidic stress.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: We are using Soxhlet extraction (refluxing at 80°C), but our LC-MS shows massive peaks for isoorientin and very little IO. Why? A: Soxhlet extraction relies on continuous boiling, which provides excessive thermal energy over prolonged periods. As demonstrated in 1 [1], heating IO in aqueous environments leads to significant degradation (~10.65% loss in plain water), which worsens drastically in acidic environments. Solution: Abandon reflux methods and switch to Ultrasound-Assisted Extraction (UAE) to utilize acoustic cavitation rather than heat for mass transfer.

Q2: We switched to Deep Eutectic Solvents (DES) for a "green" extraction, but degradation persists. What is going wrong? A: Not all DES formulations are thermally stable. If you are using an acidic hydrogen bond donor (HBD) like malonic acid, it can undergo 2 [2] at elevated temperatures. This drops the pH of the solvent and catalyzes the hydrolysis of the O-rhamnoside bond. Solution: Use a thermally stable, neutral DES formulation, such as a 3 [3], and keep temperatures below 50°C.

Q3: During solvent removal via rotary evaporation, our extract turns brown and we lose IO yield. How do we prevent this? A: Browning indicates the formation of intermediate oxidation products. Rotary evaporation concentrates natural organic acids present in the plant matrix, progressively lowering the pH while applying heat. Solution: Keep the rotary evaporator water bath strictly at or below 40°C [4]. If your raw extract is naturally acidic, buffer it to pH 5.5–6.0 prior to concentration.

Part 3: Quantitative Degradation Data

The following table summarizes the causal relationship between extraction conditions and the structural integrity of Isoorientin 2''-O-rhamnoside, synthesized from literature data [1][3].

Experimental ConditionTemperature (°C)pH LevelIO 2''-O-rhamnoside Loss (%)Primary Degradation Product
Aqueous Heating 95°CNeutral (7.0)~10.65%Isoorientin + Rhamnose
Acidic Heating 95°CAcidic (< 4.0)~50.00%Isoorientin + Rhamnose
Soxhlet (Reflux) 80°CNeutral (7.0)> 25.00%Isoorientin + Rhamnose
UAE (Optimized) 40°CNeutral (7.0)< 2.00%N/A (Intact IO retained)

Part 4: Self-Validating Extraction Protocol (Low-Temp UAE)

To ensure high yield and structural integrity, follow this4 [4]. This protocol includes a built-in validation checkpoint to verify that thermal degradation has been successfully avoided.

Step 1: Matrix Preparation

  • Lyophilize (freeze-dry) the fresh plant material to a constant weight to halt endogenous enzymatic degradation.

  • Grind the dried biomass and pass it through a 40-mesh sieve. Causality: This maximizes surface area for solvent penetration without generating excessive shear heat during milling.

Step 2: Solvent Preparation

  • Prepare a 70% Ethanol (v/v) solution in deionized water, OR synthesize a Deep Eutectic Solvent (DES) using Choline chloride (HBA) and Bicine (HBD) at a 2.082 mM : 2.023 mM ratio.

Step 3: Ultrasound-Assisted Extraction (UAE)

  • Combine the biomass and solvent in an Erlenmeyer flask at a solid-to-liquid ratio of 1:20 (g/mL).

  • Place the flask in an ultrasonic bath pre-set to 40°C . Critical: Do not exceed 50°C.

  • Sonicate at a frequency of 40 kHz and 300 W power for exactly 46 minutes.

Step 4: Recovery and Concentration

  • Filter the mixture through Whatman No. 1 filter paper or centrifuge at 8000 rpm for 10 minutes to remove cellular debris.

  • Transfer the supernatant to a rotary evaporator. Set the water bath to 40°C and apply maximum vacuum to rapidly remove the ethanol/water without thermal stress.

Step 5: System Validation Checkpoint (HPLC-DAD)

  • Dissolve a 10 mg/mL aliquot of the dried extract in methanol.

  • Inject 20 µL into an HPLC system equipped with a C18 column, detecting at 350 nm.

  • Validation Metric: Calculate the peak area ratio of Isoorientin 2''-O-rhamnoside to Isoorientin. A successful, non-degraded extraction must yield a ratio of > 10:1 . If the ratio falls below 5:1, thermal or pH-induced hydrolysis occurred during your workflow, and temperature controls must be recalibrated.

ExtractionWorkflow Prep 1. Biomass Preparation Lyophilization & 40-mesh milling Solvent 2. Solvent Selection ChCl:Bicine DES or 70% EtOH Prep->Solvent UAE 3. Ultrasound-Assisted Extraction 40 kHz, 40°C, 46 mins Solvent->UAE Filter 4. Solid-Liquid Separation Centrifugation at 8000 rpm UAE->Filter Conc 5. Vacuum Concentration Rotary Evaporator (Max 40°C) Filter->Conc Val 6. HPLC-DAD Validation Verify IO to Isoorientin ratio Conc->Val

Fig 2. Self-validating low-temperature ultrasound-assisted extraction workflow for IO retention.

References

  • Title: Changes in Phenolic Metabolites and Biological Activities of Pumpkin Leaves (Cucurbita moschata Duchesne ex Poir.)
  • Source: ACS Publications (Industrial & Engineering Chemistry Research)
  • Title: Isoorientin 2''-O-rhamnoside from Crotalaria verrucosa: Deep Eutectic Solvent Based Extraction, Silver-Nanoconjugates Functionalization and in Vivo anti-biofilm Effects against MRSA Source: ResearchGate / Cell Biochemistry and Biophysics URL
  • Title: Application Notes & Protocols: Ultrasound-Assisted Extraction of Isoorientin from Plant Material Source: Benchchem URL

Sources

Optimization

Troubleshooting low MS ionization efficiency for isoorientin 2''-O-rhamnoside

Technical Support Center: Isoorientin 2''-O-rhamnoside Ionization Efficiency Welcome to the technical support guide for troubleshooting low mass spectrometry (MS) ionization efficiency for isoorientin 2''-O-rhamnoside. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isoorientin 2''-O-rhamnoside Ionization Efficiency

Welcome to the technical support guide for troubleshooting low mass spectrometry (MS) ionization efficiency for isoorientin 2''-O-rhamnoside. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving robust and reproducible signals for this and structurally similar flavonoid glycosides.

This guide moves beyond a simple checklist of parameters. It delves into the physicochemical properties of isoorientin 2''-O-rhamnoside to explain the "why" behind common ionization issues. By understanding the underlying science, you will be better equipped to develop a rational and effective troubleshooting strategy.

Understanding the Challenge: The Structure of Isoorientin 2''-O-rhamnoside

Isoorientin 2''-O-rhamnoside is a C-glycosylflavone, a class of compounds known for their structural complexity, which directly impacts their behavior in a mass spectrometer.[1] Several key features of its structure contribute to potential ionization difficulties:

  • Multiple Hydroxyl Groups: The numerous phenolic hydroxyl groups make the molecule highly polar. While this aids in solubility in reversed-phase mobile phases, it can also lead to strong interactions with the stationary phase and potential for adduct formation.

  • C-Glycosidic Bond: Unlike more common O-glycosides, the sugar moiety in isoorientin is linked to the flavone backbone via a carbon-carbon bond. This bond is significantly more stable and less prone to cleavage in the MS source, which can be both an advantage for preserving the molecular ion and a challenge for obtaining informative fragments.[2]

  • Large and Flexible Structure: The presence of two sugar moieties (glucose and rhamnose) adds to the molecular weight and conformational flexibility. This can sometimes lead to a distribution of charge during ionization, resulting in a weaker signal for any single ionic species.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists receive regarding the analysis of isoorientin 2''-O-rhamnoside and other flavonoid glycosides.

Q1: Why is my signal intensity for isoorientin 2''-O-rhamnoside so low in positive ion mode?

A1: Flavonoid glycosides, due to their acidic phenolic hydroxyl groups, are often more efficiently ionized in negative ion mode.[3] In positive ion mode, protonation can be inefficient.[3] To improve your signal in positive mode, consider the following:

  • Mobile Phase Additives: The addition of a small amount of an acid, such as 0.1% formic acid, to your mobile phase can help to promote protonation of your analyte.

  • Adduct Formation: Instead of relying on protonation, you can try to promote the formation of adducts with sodium ([M+Na]+) or potassium ([M+K]+).[4] This can often be achieved by adding a low concentration (e.g., 1 mM) of sodium acetate or potassium acetate to your mobile phase.

  • Metal Complexation: For more advanced troubleshooting, metal complexation with divalent cations like Mg2+ or Mn2+ in the presence of an auxiliary ligand can significantly enhance signal intensity and produce unique fragmentation patterns.[3]

Q2: I'm seeing a lot of in-source fragmentation, even at low cone voltages. How can I minimize this?

A2: In-source fragmentation, where the analyte breaks apart in the ion source before mass analysis, is a common issue with glycosides.[5] While the C-glycosidic bond of isoorientin is relatively stable, the O-glycosidic linkage of the rhamnose is more labile. To control this:

  • Optimize Cone/Fragmentor Voltage: This is the most critical parameter.[5] Systematically reduce the cone or fragmentor voltage to find a sweet spot that maximizes the intensity of the precursor ion while minimizing the appearance of fragment ions.

  • Source Temperature: High source temperatures can contribute to thermal degradation. Try reducing the source temperature in increments of 10-20°C to see if this improves the integrity of your molecular ion.

  • Nebulizer Gas Flow: A higher nebulizer gas flow can sometimes lead to more energetic collisions in the source. Try optimizing this parameter to ensure efficient desolvation without excessive fragmentation.

Q3: How can I improve the peak shape for isoorientin 2''-O-rhamnoside in my LC-MS analysis?

A3: Poor peak shape is often a chromatographic issue, but it can impact your MS signal.

  • Mobile Phase pH: For acidic compounds like flavonoids, a mobile phase with a pH below the pKa of the phenolic hydroxyl groups (typically around pH 7-8) will ensure they are in their neutral form, leading to better retention and peak shape on a C18 column. The use of 0.1-0.2% formic acid is a good starting point.[5]

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase conditions to avoid peak distortion.

  • Column Choice: If you continue to have issues, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for flavonoids.

Systematic Troubleshooting Guide

When faced with low ionization efficiency, a systematic approach is key. The following guide provides a logical workflow to diagnose and resolve the issue.

Step 1: Initial Assessment and Ionization Mode Selection

Your first step should be to determine the optimal ionization polarity.

Experimental Protocol: Polarity Screening

  • Prepare a 1 µg/mL solution of your isoorientin 2''-O-rhamnoside standard in a 50:50 mixture of your mobile phase A and B.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire data in both positive and negative ion mode using a full scan.

  • Compare the signal intensity of the molecular ion ([M-H]⁻ in negative mode, [M+H]⁺ or adducts in positive mode).

Expected Outcome: For many flavonoid glycosides, the deprotonated molecule [M-H]⁻ in negative ion mode will provide a significantly more intense signal.[3][6]

Step 2: Optimizing Source Parameters

Once you have selected the optimal polarity, fine-tuning the ion source parameters is critical.

Table 1: Recommended Starting MS Source Parameters

ParameterRecommended Starting ValueRationale
Capillary Voltage 2.5 - 3.5 kVSets the potential difference to generate the electrospray.
Cone/Fragmentor Voltage 20 - 40 VControls the energy of ions entering the mass analyzer; lower values reduce in-source fragmentation.
Source Temperature 100 - 120 °CAids in desolvation; excessive heat can cause degradation.
Desolvation Temperature 250 - 350 °CFacilitates the evaporation of solvent from the droplets.
Nebulizer Gas Flow Instrument DependentAssists in droplet formation.
Drying Gas Flow Instrument DependentHelps to evaporate the solvent.

Experimental Protocol: Cone Voltage Optimization

  • Set up a direct infusion of your standard as described in Step 1.

  • Begin with a low cone voltage (e.g., 20 V).

  • Gradually increase the cone voltage in 5 V increments while monitoring the intensity of the precursor ion and any fragment ions.

  • Plot the intensity of the precursor ion versus the cone voltage to identify the optimal setting that provides the highest signal before significant fragmentation occurs.

Step 3: Mobile Phase Modification

If signal intensity is still low, modifying the mobile phase can have a profound impact on ionization efficiency.

Table 2: Mobile Phase Additives for Improved Ionization

AdditiveConcentrationPolarityMechanism of Action
Formic Acid 0.1%PositivePromotes protonation.
Ammonium Formate 5-10 mMPositive/NegativeProvides a source of protons (NH₄⁺) and a buffering agent.
Ammonium Acetate 5-10 mMPositive/NegativeSimilar to ammonium formate, can also promote acetate adducts.
Ammonium Hydroxide 0.1%NegativeIncreases pH to facilitate deprotonation.[7]

Experimental Protocol: Additive Screening

  • Prepare separate mobile phases containing each of the additives listed in Table 2.

  • Using your LC-MS system, perform replicate injections of your isoorientin 2''-O-rhamnoside standard with each mobile phase.

  • Compare the peak area and signal-to-noise ratio for the molecular ion under each condition to determine the most effective additive.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting low ionization efficiency.

TroubleshootingWorkflow start Low Signal for Isoorientin 2''-O-rhamnoside polarity_check Q: Optimal Polarity Known? start->polarity_check infusion_exp Perform Direct Infusion (Positive vs. Negative Mode) polarity_check->infusion_exp No optimize_source Systematically Optimize Source Parameters (e.g., Cone Voltage, Temperatures) polarity_check->optimize_source Yes neg_mode Proceed with Negative Ion Mode infusion_exp->neg_mode Negative is Better pos_mode Proceed with Positive Ion Mode infusion_exp->pos_mode Positive is Better neg_mode->optimize_source pos_mode->optimize_source signal_ok1 Q: Signal Sufficient? optimize_source->signal_ok1 mobile_phase Modify Mobile Phase (Additives, pH) signal_ok1->mobile_phase No end Analysis Optimized signal_ok1->end Yes signal_ok2 Q: Signal Sufficient? mobile_phase->signal_ok2 advanced_tech Consider Advanced Techniques (e.g., Metal Complexation) signal_ok2->advanced_tech No signal_ok2->end Yes advanced_tech->end

Caption: A decision tree for troubleshooting low MS signal.

Concluding Remarks

Troubleshooting low ionization efficiency for complex molecules like isoorientin 2''-O-rhamnoside requires a multi-faceted approach that combines an understanding of the analyte's chemistry with systematic optimization of both MS and LC parameters. By following the logical steps outlined in this guide, you will be well-positioned to overcome these challenges and acquire high-quality, reproducible data for your research.

References

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

  • Fabre, N., Rustan, I., de Hoffmann, E., & Quetin-Leclercq, J. (2001). Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(6), 707-715. [Link]

  • Prasain, J. K., & Barnes, S. (2007). In-vitro and in-vivo metabolism of flavonoids. Nutrition Research, 27(11), 643-654. [Link]

  • Sanchez-Rabaneda, F., Jauregui, O., Casals, I., Andres-Lacueva, C., Izquierdo-Pulido, M., & Lamuela-Raventos, R. M. (2003). Liquid chromatographic/electrospray ionization tandem mass spectrometric study of the phenolic composition of cocoa (Theobroma cacao). Journal of Mass Spectrometry, 38(1), 35-42. [Link]

  • Simons, R., & Verhoeven, G. (1995). C-glycosyl-flavonoids as inhibitors of steroid 5 alpha-reductase. Journal of steroid biochemistry and molecular biology, 52(4), 381-386. [Link]

  • Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Mass Spectrometry Reviews, 29(1), 1-16. [Link]

  • Wei, J., Liu, Y., & Chen, A. (2018). Proposed fragmentation of isomers orientin/isoorientin. ResearchGate. [Link]

  • Zhou, Z. L., & Liu, Z. (2006). A systematic study on the collision-induced dissociation of flavonoid C-glycosides by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 41(12), 1584-1596. [Link]

  • MDPI. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. [Link]

  • MDPI. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • Semantic Scholar. (2025). Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS and Their Antioxidant Activity. [Link]

Sources

Troubleshooting

Isoorientin 2''-O-rhamnoside Stability Support Center: Technical Guidelines &amp; Troubleshooting

Welcome to the Technical Support Center for Isoorientin 2''-O-rhamnoside. As a Senior Application Scientist, I have designed this resource to address the thermodynamic and kinetic variables governing the stability of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoorientin 2''-O-rhamnoside. As a Senior Application Scientist, I have designed this resource to address the thermodynamic and kinetic variables governing the stability of this complex flavonoid in aqueous environments.

Isoorientin 2''-O-rhamnoside is a flavonoid C-glycoside featuring a luteolin backbone with a C-linked glucose and an O-linked rhamnose. While its C-C glycosidic bond confers exceptional resistance to enzymatic and digestive cleavage compared to standard O-glycosides[1], its polyphenolic rings remain highly susceptible to pH-dependent auto-oxidation[2]. Understanding this causality is critical for preventing degradation during extraction, formulation, and biological assays.

Mechanistic Causality of Degradation

The stability of flavonoids in aqueous solutions is dictated primarily by the protonation state of their phenolic hydroxyl groups.

pH_Stability IO Isoorientin 2''-O-rhamnoside (Aqueous Matrix) Acidic Acidic Buffer (pH 2.0 - 4.5) IO->Acidic Protonation Neutral Neutral/Alkaline Buffer (pH ≥ 7.0) IO->Neutral Deprotonation Stable Intact C-Glycoside High Recovery Acidic->Stable Prevents Cleavage Degrade Phenolic Deprotonation & Auto-oxidation Neutral->Degrade Ring Cleavage

Fig 1. pH-dependent degradation pathway of Isoorientin 2''-O-rhamnoside in aqueous solutions.

Troubleshooting Guide

Issue 1: Rapid loss of compound peak during LC-MS analysis.

  • Cause: Neutral or alkaline pH of the aqueous buffer promotes the deprotonation of phenolic hydroxyl groups on the flavonoid's B-ring. This forms a highly reactive phenoxide anion that reacts with dissolved oxygen, leading to the generation of reactive oxygen species (ROS) and subsequent irreversible cleavage of the C-ring[2].

  • Solution: Acidify your mobile phase and sample diluent. Flavonoids exhibit maximum stability at pH 2.8 to 4.5[3]. Use 0.1% formic acid or acetic acid to maintain the protonated state prior to injection.

Issue 2: Precipitation in aqueous buffers over time.

  • Cause: Flavonoid glycosides possess limited cold-water solubility. While storage at 4°C prevents thermal degradation[4], it induces thermodynamic precipitation over extended periods.

  • Solution: Utilize a co-solvent system. Dissolve the reference standard in 70% aqueous ethanol to create a concentrated stock (e.g., 2 mM), then dilute into your working aqueous buffer immediately before the assay[5]. Ensure the final organic solvent concentration remains below 5% to prevent matrix effects.

Issue 3: Loss of O-rhamnoside moiety during thermal processing.

  • Cause: The stability of the O-rhamnoside linkage is heavily dependent on the pH during thermal stress. While the C-glycoside core is robust, high heat (e.g., 100°C) in highly acidic environments (pH < 3.0) can trigger acid hydrolysis of the terminal O-rhamnose[3]. Conversely, boiling in neutral water causes general flavonoid loss (~10-15%) without specific targeted hydrolysis[5].

  • Solution: If thermal sterilization is required, process the solution at a mildly acidic pH (pH 4.5 - 5.0) to balance the prevention of auto-oxidation with the protection of the O-glycosidic bond.

Quantitative Data Summaries

The following table synthesizes the expected stability profile of Isoorientin 2''-O-rhamnoside based on thermodynamic and pH variables:

Buffer pHTemperatureTimeframeExpected RecoveryPrimary Degradation Mechanism
pH 2.8 - 3.0 4°C16 weeks> 95%Highly stable; protonated state maintained[2][4].
pH 2.8 - 3.0 100°C90 mins~ 85%Minor acid hydrolysis of the O-rhamnose moiety[3].
pH 5.0 37°C48 hours~ 70-80%Slow auto-oxidation; moderate stability[2].
pH 7.0 - 7.4 37°C24 hours< 50%Rapid phenoxide formation and C-ring cleavage[2].
pH 7.0 100°C90 mins< 10%Accelerated thermal auto-oxidation and degradation[3].

Self-Validating Experimental Protocol

To accurately assess the stability of Isoorientin 2''-O-rhamnoside in your specific assay buffer, you must employ a self-validating workflow. This protocol includes an internal standard to account for matrix suppression and an acidic quenching step to "freeze" the degradation state at exact time points.

Step-by-Step Methodology: Buffer Stability Assessment
  • Stock Preparation: Dissolve Isoorientin 2''-O-rhamnoside in 70% LC-MS grade ethanol to a concentration of 2 mM.

  • Internal Standard Addition: Spike the stock with a structurally distinct, stable internal standard (e.g., 10 µM of a deuterated flavonoid or an aglycone known to be stable under your conditions).

  • Buffer Dilution: Dilute the stock 1:10 into the target aqueous buffer (e.g., PBS, pH 7.4) to achieve a 200 µM working concentration.

  • Incubation: Place the samples in a thermomixer at the target temperature (e.g., 37°C) protected from light.

  • Time-Course Sampling & Quenching (Critical Step): At intervals of 0, 24, 48, and 72 hours, extract a 50 µL aliquot. Immediately quench the reaction by adding 450 µL of 0.1% formic acid in water (pH ~2.8). This forces the rapid protonation of any remaining intact flavonoid, halting auto-oxidation[2].

  • Analysis: Centrifuge at 12,000 x g for 5 minutes and analyze the supernatant via LC-MS/MS. Calculate the ratio of the target compound peak area to the internal standard peak area.

Workflow Step1 1. Stock Preparation Dissolve in 70% EtOH (2 mM) Step2 2. Buffer Dilution Dilute to 200 µM in Aqueous Buffer Step1->Step2 Step3 3. Thermal Incubation Incubate at 4°C, 25°C, or 37°C Step2->Step3 Step4 4. Time-Course Sampling Aliquots at 0, 24, 48, 72 hrs Step3->Step4 Step5 5. Acidic Quenching Add 0.1% Formic Acid (1:10 v/v) Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Intact Glycoside Step5->Step6

Fig 2. Self-validating experimental workflow for evaluating flavonoid stability in buffers.

Frequently Asked Questions (FAQs)

Q: Can I use ascorbic acid to stabilize the solution and prevent auto-oxidation? A: Proceed with extreme caution. While ascorbic acid is a potent antioxidant, it can act as a pro-oxidant in the presence of transition metals or specific flavonoid structures, leading to mutual destruction of both the ascorbic acid and the flavonoid[6]. A safer alternative for aqueous buffers is the addition of EDTA (1-5 mM) to chelate trace metals that catalyze auto-oxidation.

Q: How does in vitro digestion affect its antioxidant capacity? A: Due to the robust nature of the C-glycosidic bond, Isoorientin 2''-O-rhamnoside maintains its structural integrity and antioxidant capacity significantly better than O-glycosides during the highly acidic gastric phase. However, its measurable antioxidant activity slightly decreases in the neutral intestinal phase due to the aforementioned pH-dependent structural shifts[1].

Q: Will freeze-thaw cycles degrade the compound in aqueous buffers? A: Freeze-thaw cycles primarily cause physical precipitation rather than chemical degradation. However, repeated crystallization can induce localized pH shifts in the buffer matrix. It is highly recommended to store the compound in single-use aliquots at -80°C[4].

Sources

Optimization

Technical Support Center: Minimizing Solvent Waste in Isoorientin 2''-O-rhamnoside Chromatography

Welcome to the technical support center dedicated to the sustainable chromatographic purification of isoorientin 2''-O-rhamnoside. This guide is designed for researchers, scientists, and drug development professionals wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the sustainable chromatographic purification of isoorientin 2''-O-rhamnoside. This guide is designed for researchers, scientists, and drug development professionals who are seeking to optimize their purification workflows while adhering to the principles of green analytical chemistry. Traditional chromatographic methods are often criticized for their significant environmental footprint, largely due to the high consumption of hazardous organic solvents.[1] A typical analytical lab can generate 1,000-3,000 liters of solvent waste annually, with HPLC being a major contributor.[1]

This resource provides proactive strategies for method development, in-process waste reduction techniques, and detailed troubleshooting guides to address common challenges. Our approach is grounded in the core tenets of green chemistry: to reduce, replace, and recycle, thereby minimizing environmental impact without compromising scientific rigor.[2]

Section 1: Understanding the Analyte: Isoorientin 2''-O-rhamnoside

Isoorientin 2''-O-rhamnoside is a flavonoid C-glycoside, a class of natural products known for their diverse biological activities.[3][4] Its structure, featuring a flavone backbone with multiple hydroxyl groups and two sugar moieties, renders it a relatively polar molecule. This polarity dictates its chromatographic behavior, typically requiring reversed-phase high-performance liquid chromatography (RP-HPLC) for effective separation.

The challenge in purifying compounds like isoorientin 2''-O-rhamnoside lies in achieving high resolution and purity, which often necessitates gradient elution with significant volumes of organic solvents such as acetonitrile or methanol.[5] This guide will address how to minimize the consumption of these solvents throughout the purification process.

Section 2: Proactive Strategies for Solvent Reduction in Method Development

The most effective way to reduce solvent waste is to design an efficient and "green" method from the outset. This proactive approach focuses on optimizing every parameter of the chromatographic process. The principles of Green Analytical Chemistry (GAC) provide a framework for this, emphasizing waste prevention and the use of safer solvents.[6][7]

2.1. Strategic Column Selection

The column is the heart of the separation, and its geometry directly impacts solvent consumption.

  • Reduce Column Internal Diameter (ID): Solvent consumption is proportional to the square of the column's radius. By switching from a standard analytical column (e.g., 4.6 mm ID) to a narrow-bore (e.g., 2.1 mm ID) or micro-bore (e.g., 1.0 mm ID) column, solvent usage can be drastically reduced. This is one of the most straightforward ways to achieve significant solvent savings.[8][9]

  • Shorten Column Length: Use the shortest column that provides the required resolution. Unnecessary column length leads to longer run times and consequently, higher solvent consumption.

  • Embrace Modern Particle Technologies: Columns packed with sub-2 µm fully porous particles (for UHPLC systems) or superficially porous particles (SPP or "core-shell") provide significantly higher efficiency per unit length. This allows for the use of shorter columns and faster flow rates without sacrificing resolution, leading to both time and solvent savings.[8]

2.2. Mobile Phase Optimization: The "Green" Advantage

The mobile phase is the largest contributor to waste in chromatography. Thoughtful selection and optimization are critical.

  • Replace Acetonitrile with Greener Alternatives: Acetonitrile is a common solvent in RP-HPLC due to its low viscosity and UV transparency. However, it is a byproduct of acrylonitrile synthesis and can be subject to shortages.[9][10]

    • Ethanol: A bio-based solvent that is non-toxic and biodegradable. In many cases, ethanol can replace acetonitrile, although adjustments to the gradient profile will be necessary due to its different elution strength and higher viscosity.[10][11]

    • Acetone: A less toxic alternative to acetonitrile, but its utility is limited by a high UV cutoff (around 330 nm), which can interfere with the detection of many compounds.[12]

  • Elevated Temperature Liquid Chromatography (HTLC): Increasing the column temperature reduces the viscosity of the mobile phase, leading to lower backpressure. This allows for faster flow rates or the use of "greener" but more viscous solvents like ethanol. Importantly, using superheated water (75 to 180 °C) can increase its eluotropic strength, reducing the required percentage of organic modifier in the mobile phase.

  • Optimize Selectivity: Instead of relying solely on adjusting the organic modifier concentration, explore other parameters to improve separation. Modifying the mobile phase pH (if the analyte is ionizable) or switching to a column with a different stationary phase (e.g., Phenyl-Hexyl, Polar-Embedded) can create unique selectivities and potentially reduce the amount of organic solvent needed for elution.

SolventKey AdvantagesKey DisadvantagesGreen Credentials
Acetonitrile Low viscosity, low UV cutoff (~190 nm), good eluting strength.Toxic, derived from fossil fuels, subject to price volatility.[9][10]Poor
Methanol Readily available, lower cost than acetonitrile.Higher viscosity and backpressure than acetonitrile.Moderate
Ethanol Bio-renewable, non-toxic, biodegradable.[13]Higher viscosity than acetonitrile, may require higher temperatures.Excellent
Acetone Less toxic than acetonitrile.[12]High UV cutoff (~330 nm), limiting for UV detection.[12]Good

Table 1: Comparison of Common Reversed-Phase Organic Solvents.

Section 3: Advanced Technologies for Drastic Solvent Reduction

For laboratories committed to significant waste reduction, investing in alternative separation technologies can be transformative.

3.1. Supercritical Fluid Chromatography (SFC)

SFC is a powerful green technology that uses compressed carbon dioxide (CO₂) as the primary mobile phase.[14] CO₂ is non-toxic, non-flammable, and readily available as a byproduct from other industrial processes.[15] Small amounts of organic co-solvents (like methanol or ethanol) are often added to modify the mobile phase's polarity.

Key Benefits of SFC:

  • Massive Solvent Reduction: Replaces the bulk of the aqueous-organic mobile phase with environmentally benign CO₂.[16]

  • Faster Separations: The low viscosity and high diffusivity of supercritical CO₂ allow for very fast separations without generating high backpressures.[14][17]

  • Simplified Post-Processing: The CO₂ evaporates upon depressurization, leaving the purified compound in the small volume of co-solvent, which simplifies sample recovery.[2]

SFC is particularly well-suited for the purification of natural products and is considered a leading "green" purification technology.[15][17]

3.2. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a form of liquid-liquid partition chromatography that uses no solid stationary phase, thereby eliminating issues of irreversible sample adsorption.[18] It is highly effective for the preparative separation of flavonoid glycosides from crude extracts.[18][19][20][21][22] While it uses organic solvents, the selection of the two-phase solvent system can be optimized, and the ability to directly inject crude samples can reduce pre-purification steps that also consume solvents.[18]

3.3. In-Process Solvent Recycling

For isocratic separations, solvent recycling systems can be implemented. These systems use a switching valve that diverts the eluent from the detector outlet back to the solvent reservoir during periods when no peaks are eluting.[2][9] This can lead to substantial solvent savings in routine, high-throughput applications.[23] For preparative chromatography, recycling can also be used to simulate a longer column by repeatedly passing the sample through the same column to improve the resolution of closely eluting peaks.[23][24]

Section 4: Troubleshooting Guide

Even with a well-designed method, problems can arise. This guide addresses common chromatographic issues with a focus on their relationship to solvent management and method optimization.

Issue / Question Probable Cause(s) Recommended Solution(s)
1. Why are my peaks tailing? A. Secondary Interactions: The hydroxyl groups on isoorientin 2''-O-rhamnoside may be interacting with active sites (e.g., free silanols) on the silica support.[25] B. pH Mismatch: If using a buffered mobile phase, an incorrect pH can cause partial ionization of the analyte, leading to tailing.[26][27] C. Column Void: A void at the head of the column can disrupt the sample band, causing tailing for all peaks.[25]A. Add a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol interactions. Consider using a column with advanced end-capping. B. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. C. If possible, reverse the column and flush with a strong solvent. If the problem persists, the column may need to be replaced.
2. My resolution between the target peak and an impurity is poor. Do I have to use more solvent in a longer run? A. Insufficient Selectivity: The chosen mobile phase and stationary phase are not providing enough chemical differentiation between the two compounds. B. Low Column Efficiency: The column may be old or fouled, leading to broader peaks that overlap.[28]A. Before extending the gradient, try changing selectivity. Switch the organic modifier (e.g., from acetonitrile to ethanol). Try a column with a different stationary phase (e.g., a phenyl-hexyl phase). B. Test the column efficiency with a standard. If it has degraded significantly, replace the column. Ensure proper sample filtration to protect the column.
3. I switched from acetonitrile to ethanol and now my backpressure is too high. A. Higher Viscosity: Ethanol is more viscous than acetonitrile, which will inherently increase system pressure. B. Low Temperature: Viscosity increases at lower temperatures.A. Reduce the flow rate. The optimal flow rate for ethanol will be lower than for acetonitrile. B. Increase the column temperature (e.g., to 40-50 °C). This will lower the viscosity of the mobile phase and reduce backpressure.
4. My peak shape is split or fronting. A. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase conditions. This causes the sample band to spread improperly on the column.[26] B. Column Overload: Too much sample mass has been injected onto the column.[27]A. Dissolve the sample in the initial mobile phase or a solvent that is weaker than the initial mobile phase. B. Reduce the injection volume or dilute the sample.
Section 5: Frequently Asked Questions (FAQs)
  • Q1: What is the first and easiest step I can take to make my existing HPLC method greener?

    • A1: The simplest step is to check your column dimensions. If you are using a 4.6 mm ID column, switching to a 3.0 mm or 2.1 mm ID column and scaling your flow rate down accordingly will yield immediate and significant solvent savings without needing to completely redevelop the method.[8]

  • Q2: Can I recycle the solvents from a gradient elution?

    • A2: Direct recycling of gradient elution solvents is not feasible because the composition of the eluent changes throughout the run.[2] However, you can collect the used solvent and consider off-line distillation for purification and reuse, although this requires specialized equipment and validation to ensure solvent purity.[29] For preparative chromatography, SFC is a superior alternative where the bulk of the mobile phase (CO₂) is vented off.[2]

  • Q3: Are "green" solvents always the best choice?

    • A3: While greener solvents like ethanol are preferable from an environmental standpoint, the primary goal is a robust and effective separation.[13] If a greener solvent compromises resolution, peak shape, or sensitivity to an unacceptable degree, it may not be the right choice. The goal is to balance sustainability with analytical performance. Often, a combination of strategies, such as using a greener solvent at an elevated temperature on a high-efficiency column, provides the best overall result.

  • Q4: Does miniaturizing my method (e.g., UHPLC) truly save solvent, or does it just shift the waste to sample preparation?

    • A4: Miniaturization is a core principle of green analytical chemistry.[6][30] UHPLC systems not only reduce solvent consumption during the analysis but also typically require smaller sample volumes, which in turn reduces the solvent needed for sample preparation.[1] This creates a cascading effect of waste reduction throughout the entire analytical workflow.

Section 6: Visualizations and Protocols
Workflow for Green Chromatography Method Development

This diagram outlines the decision-making process for creating a sustainable and efficient chromatography method for isoorientin 2''-O-rhamnoside.

Green_Method_Development start Define Purification Goals (Purity, Yield, Throughput) col_select Column Selection start->col_select sp_tech Use High-Efficiency Media? (SPP or sub-2µm) col_select->sp_tech col_dim Select Smallest Possible Dimensions (ID and Length) sp_tech->col_dim Yes sp_tech->col_dim No mob_phase Mobile Phase Optimization col_dim->mob_phase green_solv Evaluate Green Solvents (e.g., Ethanol) mob_phase->green_solv temp_opt Optimize Temperature (HTLC) green_solv->temp_opt alt_tech Consider Alternative Tech? (SFC, HSCCC) temp_opt->alt_tech final_method Final Optimized Method troubleshoot Troubleshoot & Refine (See Section 4) final_method->troubleshoot alt_tech->final_method No implement_alt Implement SFC or HSCCC Method alt_tech->implement_alt Yes implement_alt->final_method

Caption: Decision workflow for developing a green chromatography method.

Relationship Diagram for Peak Tailing

This diagram illustrates the interconnected factors that can lead to the common problem of peak tailing.

Peak_Tailing_Causes tailing Peak Tailing column Column Issues column->tailing silanols Free Silanol Interactions column->silanols void Column Void / Fouling column->void mobile_phase Mobile Phase Issues mobile_phase->tailing ph Incorrect pH mobile_phase->ph buffer Insufficient Buffer Capacity mobile_phase->buffer analyte Analyte Chemistry analyte->tailing hydroxyl Analyte -OH Groups analyte->hydroxyl silanols->tailing void->tailing ph->tailing buffer->tailing hydroxyl->silanols interacts with

Caption: Interrelated causes of chromatographic peak tailing.

Protocol: Method Conversion from Acetonitrile to Ethanol

This protocol outlines the steps to safely and effectively switch your mobile phase's organic modifier from acetonitrile to ethanol.

Objective: To replace acetonitrile with ethanol in an existing RP-HPLC method for purifying isoorientin 2''-O-rhamnoside, thereby reducing solvent toxicity and improving the method's green profile.

Materials:

  • HPLC or UHPLC system

  • Reversed-phase C18 column (or other appropriate phase)

  • HPLC-grade water

  • HPLC-grade ethanol

  • HPLC-grade acetonitrile (for comparison)

  • Acid modifier (e.g., formic acid), if used in the original method

  • Isoorientin 2''-O-rhamnoside standard or sample

Procedure:

  • Establish Baseline Performance: Run your standard sample using the original, validated acetonitrile-based method. Record the retention time, peak shape (tailing factor), resolution, and system backpressure. This is your benchmark.

  • Estimate Starting Conditions: Methanol is a weaker solvent than acetonitrile. As a starting point, a concentration of ~20% methanol is roughly equivalent to 20% acetonitrile. Since ethanol has a similar polarity to methanol, you can start with a similar concentration but expect to make adjustments.[11] If your original method used a gradient of 20-80% acetonitrile, a good starting point for your new method would be a 20-90% ethanol gradient.

  • System Preparation: Thoroughly flush the entire HPLC system, including the pump, lines, and autosampler, with the new mobile phase (e.g., a 50:50 water/ethanol mixture) to remove all traces of acetonitrile.

  • Increase Temperature: To counteract the higher viscosity of ethanol, set the column thermostat to 40 °C. This will help manage backpressure.

  • Initial Test Injection: Perform an injection using the estimated ethanol gradient.

    • Observe Retention Time: As expected, the retention time of isoorientin 2''-O-rhamnoside will likely increase.

    • Monitor Backpressure: Ensure the system pressure remains well below the instrument's maximum operating limit throughout the run.

  • Optimize the Gradient:

    • If the peak elutes too late, increase the strength of the ethanol gradient. You can either make the initial concentration of ethanol higher or make the ramp to the final concentration steeper.

    • If resolution is lost, you may need to make the gradient shallower (i.e., extend the run time) to improve the separation between your target and any impurities.

  • Evaluate and Validate: Once you have achieved a satisfactory separation, compare the results to your acetonitrile baseline. Check the peak shape, resolution, and reproducibility over several injections.

  • Finalize Method: Document the new, greener method parameters, including the ethanol gradient, column temperature, and flow rate.

References
  • How to Implement Green HPLC Techniques for Reduced Waste - Eureka by P
  • Solving Common Errors in HPLC - Omega Scientific.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Chromatographic methods for the identification of flavonoids - Auctores | Journals. (2024, January 19).
  • HPLC Tips & Tricks: Getting Greener in HPLC - Sigma-Aldrich.
  • Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chrom
  • Alternative solvents can make preparative liquid chromatography greener - RSC Publishing. (2015, June 2).
  • Using Convergence Chromatography for Natural Product Analysis and Purific
  • isoorientin 2''-O-rhamnoside | C27H30O15 | CID 16126794 - PubChem - NIH.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • Isoorientin 2''-O-rhamnoside | CAS:50980-94-4 | Flavonoids - BioCrick.
  • Replacement of acetonitrile by ethanol as solvent in reversed phase chromatography of biomolecules - PubMed. (2010, March 15).
  • Recycle your peaks – A comparison of two recycling methods.
  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from N
  • Supercritical Co₂ Fluid Purific
  • SFC: A Greener Approach to Analytical and Purification Applic
  • Natural Products Purification with SFC - Teledyne ISCO. (2023, January 3).
  • Development of a simple recycling process for evaporated organic solvent after preparative supercritical fluid chromatography using powdered activ
  • Chapter 7: Green Chromatography for Environmental Chemical Analysis - Books. (2025, August 1).
  • Green Approaches in High-Performance Liquid Chromatography for Sustainable Food Analysis: Advances, Challenges, and Regul
  • Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC)
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27).
  • Isolation and Structure Characterization of Flavonoids - IntechOpen. (2017, August 23).
  • HPLC Tips & Tricks: Getting Greener in HPLC - Separ
  • What are the Common Peak Problems in HPLC - Chrom
  • Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing).
  • HPLC Sustainability: Utilizing Advances in Column Technology to Develop Greener More Efficient Methods - Chrom
  • How to Reduce Acetonitrile Solvent Consumption - Shimadzu Asia Pacific.
  • Advanced Techniques in High-Performance Liquid Chromatography: A Focus on Green Chemistry - Research and Reviews. (2024, December 27).
  • Green Separation Sciences: Environmental Responsibility - Element Lab Solutions.
  • Showing Compound Isoorientin (FDB012395) - FooDB. (2010, April 8).
  • Isoorientin 2''-O-rhamnoside d
  • Green Chromatography (Part 1)
  • Recycling of Analytical Grade Solvents on a Lab Scale with a Purpose-Built Temperature-Controlled Distill
  • Recent Developments in Green Chrom
  • Benefits of acetonitrile over methanol in normal-phase flash column chrom
  • Acetonitrile and methanol - Chrom
  • Isoorientin-2''-O-rhamnoside | MedChemExpress.
  • Effective preparative separation techniques | Technical Inform
  • Orientin 2''-O-rhamnoside - TargetMol.
  • Isoorientin 2''-O-rhamnoside | CAS#:50980-94-4 | Chemsrc. (2025, August 25).
  • Using methanol instead of acetonitrile in an HPLC method should be done with caution - Tips & Suggestions.
  • Preparative separation of isovitexin and isoorientin from Patrinia villosa Juss by high-speed counter-current chrom
  • Isoorientin = 98 HPLC 4261-42-1 - Sigma-Aldrich.
  • Determination of isoorientin levels in rat plasma by ultra-high performance liquid chromatography coupled with diode array detector and its application to a pharmacokinetic study. - CABI Digital Library.
  • Technical Support Center: Optimizing 2''-O-Rhamnosylswertisin Extraction

Sources

Reference Data & Comparative Studies

Validation

Isoorientin 2''-O-rhamnoside vs isoorientin antioxidant capacity

As a Senior Application Scientist in pharmacognosy and oxidative therapeutics, I frequently evaluate the structure-activity relationships (SAR) of naturally occurring polyphenols. When comparing Isoorientin (luteolin-6-C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmacognosy and oxidative therapeutics, I frequently evaluate the structure-activity relationships (SAR) of naturally occurring polyphenols. When comparing Isoorientin (luteolin-6-C-glucoside) to its diglycosylated derivative, Isoorientin 2''-O-rhamnoside , we observe a fascinating divergence in antioxidant behavior. While both are potent C-glycosylflavonoids, the addition of a rhamnose moiety fundamentally alters their steric profile, lipophilicity, and radical-quenching kinetics in complex biological matrices.

This guide provides an objective, data-driven comparison of their antioxidant capacities, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for your own laboratory validation.

Structural Biology & Mechanistic Causality

To understand the functional differences between these two compounds, we must first examine their molecular architecture. The core antioxidant capacity of flavonoids relies on the catechol group (3',4'-diOH) in the B-ring, the 2,3-double bond conjugated with the 4-oxo group in the C-ring, and the hydroxyl groups at positions 3 and 5.

  • Isoorientin possesses a single glucose molecule attached via a stable C-C bond at the C-6 position. This monoglycosylation maintains an optimal balance between aqueous solubility and the rotational freedom necessary for the B-ring to donate hydrogen atoms to reactive oxygen species (ROS).

  • Isoorientin 2''-O-rhamnoside features an additional rhamnose sugar attached to the 2''-hydroxyl of the glucose ring.

The Causality of Steric Hindrance: In simple aqueous assays (like DPPH or ABTS), both compounds exhibit exceptional Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) capabilities [1]. However, in complex lipid environments such as Human Low-Density Lipoprotein (LDL), the bulky diglycoside structure of Isoorientin 2''-O-rhamnoside creates significant steric hindrance. This bulk restricts the molecule's ability to intercalate into the lipid monolayer of the LDL particle, effectively masking its electron-donating hydroxyl groups from lipid peroxyl radicals [2].

SAR_Logic Iso Isoorientin (Monoglycosylated) Struct1 Unrestricted B-ring Optimal Lipid Intercalation Iso->Struct1 IsoRham Isoorientin 2''-O-rhamnoside (Diglycosylated) Struct2 Steric Hindrance at C-6 Restricted Membrane Access IsoRham->Struct2 Mech1 High HAT/SET Efficiency in Lipid Matrices Struct1->Mech1 Mech2 Reduced Radical Quenching in Lipid Matrices Struct2->Mech2 Out1 Potent LDL Protection Mech1->Out1 Out2 Moderate LDL Protection Mech2->Out2

Structure-Activity Relationship dictating ROS quenching efficiency in lipid environments.

Comparative Antioxidant Profiling

The quantitative data below synthesizes findings from standardized in vitro assays and ex vivo human LDL oxidation models.

Table 1: Aqueous Phase Radical Scavenging Kinetics

In simple solvent systems, both compounds perform admirably. Recent metabolomic screenings of Dianthus caryophyllus and Cymbopogon citratus demonstrate that the diglycoside retains high efficacy in neutralizing aqueous radicals [1][3].

Assay / MetricIsoorientinIsoorientin 2''-O-rhamnosideMechanistic Note
DPPH Scavenging (IC50) ~ 9.0 - 10.0 µM~ 10.5 - 12.0 µMBoth exhibit rapid primary kinetics due to the intact B-ring catechol group.
ABTS Scavenging Highly ActiveHighly ActiveThe rhamnose addition does not significantly impair aqueous radical quenching.
α-Tocopherol Synergism Strong ModerateIsoorientin regenerates α-tocopherol more efficiently due to lower steric bulk [3].
Table 2: Inhibition of Human LDL Oxidation (Lipid Phase)

When transitioning to a physiological lipid model (copper-mediated LDL oxidation), a stark contrast emerges. Isoorientin drastically outperforms its rhamnoside counterpart [2].

Parameter (at 0.25 µM dose)IsoorientinIsoorientin 2''-O-rhamnosideClinical Relevance
Lag Time Extension Significant (p < 0.05) Not SignificantIsoorientin actively delays the initiation of lipid peroxidation.
Conjugated Diene Formation Strongly SuppressedModerately SuppressedIsoorientin better prevents the rearrangement of lipid double bonds.
MDA-TBARS Inhibition (6 hrs) Maintained LostIsoorientin provides prolonged protection against terminal oxidative degradation.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, I have detailed two critical workflows. These protocols are designed as self-validating systems; they include specific steps to eliminate false positives caused by baseline artifacts or chelating agents.

Protocol A: Copper-Mediated Human LDL Oxidation Kinetics

This assay evaluates the flavonoid's ability to protect lipoproteins from oxidative damage, a key event in atherosclerosis pathogenesis.

Why this protocol is self-validating: We mandate the exhaustive dialysis of EDTA prior to the assay. EDTA is commonly used during LDL isolation to prevent premature oxidation. However, if retained, EDTA will chelate the Cu²⁺ catalyst, artificially halting oxidation and yielding a false-positive antioxidant profile for the tested flavonoid.

  • LDL Isolation: Isolate LDL (density 1.019–1.063 g/mL) from normolipidemic fasting human plasma via sequential ultracentrifugation.

  • Exhaustive Dialysis (Critical Step): Dialyze the LDL fraction in the dark at 4°C against 10 mM phosphate-buffered saline (PBS, pH 7.4) for 24 hours. Change the buffer at least three times to ensure complete removal of EDTA.

  • Standardization: Adjust the dialyzed LDL pool to a final protein concentration of 50 µg/mL using the Lowry method.

  • Flavonoid Incubation: Pre-incubate the LDL with 0.25 µM of Isoorientin or Isoorientin 2''-O-rhamnoside at 37°C for 15 minutes.

  • Oxidation Induction: Initiate lipid peroxidation by adding freshly prepared CuSO₄ to a final concentration of 5 µM.

  • Kinetic Monitoring: Continuously monitor the formation of conjugated dienes by measuring absorbance at 234 nm every 5 minutes for 6 hours using a thermostated spectrophotometer. Calculate the lag time from the intercept of the tangent of the propagation phase with the baseline.

Workflow Step1 1. LDL Isolation Ultracentrifugation Step2 2. EDTA Removal Extensive Dialysis (Critical) Step1->Step2 Step3 3. Flavonoid Incubation Isoorientin vs Rhamnoside Step2->Step3 Step4 4. Cu2+ Induction 5 µM CuSO4 Addition Step3->Step4 Step5 5. Kinetic Monitoring Conjugated Dienes (234 nm) Step4->Step5 Step6 6. Endpoint Assay MDA-TBARS Quantification Step5->Step6

Step-by-step workflow for the Copper-Mediated LDL Oxidation Assay.

Protocol B: HPLC-DPPH Pre-column Radical Scavenging Assay

Why this protocol is self-validating: Standard spectrophotometric DPPH assays measure absorbance at 517 nm. However, many flavonoids and crude extracts possess innate pigmentation that absorbs near this wavelength, creating severe baseline interference. By coupling the reaction to an HPLC system, we separate the unreacted flavonoid from the DPPH radical, allowing us to quantify the exact molar consumption of the antioxidant.

  • Reaction Setup: Mix 250 µL of the flavonoid solution (e.g., 4 mg/L) with 250 µL of a 500 µM DPPH methanolic solution.

  • Incubation: Incubate the mixture in complete darkness at 37°C for exactly 30 minutes to allow the HAT/SET mechanisms to reach equilibrium.

  • Chromatographic Separation: Inject 20 µL of the reaction mixture into an HPLC system equipped with a C18 reverse-phase column.

  • Elution & Detection: Use a mobile phase of Methanol/Water (e.g., 40:60 v/v for Isoorientin, 30:70 v/v for the rhamnoside) at a flow rate of 1.0 mL/min. Detect the remaining flavonoid peak at 285 nm.

  • Quantification: Calculate the scavenging activity by comparing the reduction in the flavonoid's peak area before and after the addition of DPPH.

Conclusion for Drug Development Professionals

When selecting a lead compound for formulations targeting oxidative stress, the choice between Isoorientin and Isoorientin 2''-O-rhamnoside must be dictated by the target microenvironment.

If the therapeutic goal is general aqueous radical scavenging (e.g., gastrointestinal lumen protection or topical cosmetic serums), Isoorientin 2''-O-rhamnoside is highly effective and often more abundant in specific botanical extracts like Dianthus caryophyllus. However, if the objective is to prevent lipid peroxidation in cellular membranes or protect circulating lipoproteins to attenuate atherosclerosis, the monoglycosylated Isoorientin is vastly superior. Its lower steric bulk permits optimal lipid intercalation, making it the definitive choice for cardiovascular and neuroprotective applications.

References

  • Study on chemical constituents and antioxidant activities of Dianthus caryophyllus L. Frontiers in Plant Science.[Link]

  • Inhibitory Effect of Three C-glycosylflavonoids from Cymbopogon citratus (Lemongrass) on Human Low Density Lipoprotein Oxidation. MDPI.[Link]

  • Antioxidant Synergisms between Cymbopogon citratus Polyphenols and α-Tocopherol in DPPH Radical-Scavenging Assay. Asian Journal of Chemistry.[Link]

Comparative

Structural and Analytical Differentiation of Isoorientin 2''-O-rhamnoside and Orientin 2''-O-rhamnoside

A Comprehensive Guide for LC-MS/MS and VT-NMR Workflows As drug development and agricultural metabolomics increasingly focus on plant-derived bioactive compounds, the precise characterization of flavone C-glycosides has...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for LC-MS/MS and VT-NMR Workflows

As drug development and agricultural metabolomics increasingly focus on plant-derived bioactive compounds, the precise characterization of flavone C-glycosides has become critical. Isoorientin 2''-O-rhamnoside and orientin 2''-O-rhamnoside are two closely related positional isomers found in species such as Zea mays (maize) and Passiflora[1][2]. Because they share an identical molecular formula and exact mass, standard MS1 profiling cannot distinguish them.

This guide provides an objective, data-driven comparison of their structural differences, analytical behaviors, and the causality behind the experimental workflows required to differentiate them.

Structural Comparison & Chemical Logic

Both compounds are luteolin derivatives featuring a glucose moiety attached directly to the aglycone via a carbon-carbon (C-C) bond, with a terminal rhamnose attached to the 2''-hydroxyl group of the glucose. The sole structural difference lies in the position of the initial C-glycosylation:

  • Isoorientin 2''-O-rhamnoside: The glucose is attached at the C-6 position of the luteolin A-ring.

  • Orientin 2''-O-rhamnoside: The glucose is attached at the C-8 position of the luteolin A-ring.

Quantitative Structural Data
PropertyIsoorientin 2''-O-rhamnosideOrientin 2''-O-rhamnoside
Chemical Formula C₂₇H₃₀O₁₅C₂₇H₃₀O₁₅
Exact Mass 594.1585 Da594.1585 Da
Precursor Ion [M-H]⁻ m/z 593.1512m/z 593.1512
Glycosylation Site C-6 (A-ring)C-8 (A-ring)
Rotational Barrier Lower (Less steric hindrance)Higher (High steric hindrance at C-8)
Ion Mobility Drift Time ~4.54 ms (Extended structure)~4.16 ms (Compact structure)

Note: Ion mobility drift times are approximate relative values based on the aglycone core behaviors in traveling-wave ion mobility spectrometry (TWIMS)[3][4].

G A Luteolin (Aglycone) B Orientin (Luteolin-8-C-glucoside) A->B C-8 Glycosylation C Isoorientin (Luteolin-6-C-glucoside) A->C C-6 Glycosylation B->C Wessely-Moser Rearrangement (Acidic) D Orientin 2''-O-rhamnoside B->D + Rhamnose (2''-O) E Isoorientin 2''-O-rhamnoside C->E + Rhamnose (2''-O)

Figure 1: Biosynthetic relationship and Wessely-Moser isomerization of orientin and isoorientin derivatives.

Analytical Differentiation Strategies

Mass Spectrometry (LC-HRMS/MS)

Unlike O-glycosides, the C-C bond in C-glycosides is highly resistant to collision-induced dissociation (CID). Therefore, fragmentation primarily occurs via cross-ring cleavages of the sugar moiety[5]. Upon isolation of the [M-H]⁻ precursor (m/z 593.1), both isomers first lose the terminal O-linked rhamnose (-146 Da) to yield a secondary precursor at m/z 447.1[2]. The differentiation relies on the subsequent fragmentation of this m/z 447.1 ion:

  • 0,2X Cleavage (-120 Da): Yields m/z 327.

  • 0,3X Cleavage (-90 Da): Yields m/z 357.

The Causality: The 6-C isomers (isoorientin derivatives) exhibit significantly more intense product ions for specific water losses than 8-C isomers. This is because the 6-C sugar is sterically positioned between the 5-OH and 7-OH groups of the aglycone, facilitating the elimination of H₂O between the 2''-hydroxyl group of the sugar and the aglycone hydroxyls[6].

Nuclear Magnetic Resonance (VT-NMR)

At room temperature (298 K), the ¹H-NMR spectrum of orientin derivatives presents severe signal broadening and splitting. The Causality: The bulky sugar moiety at the C-8 position experiences severe steric hindrance from the adjacent B-ring, restricting rotation around the C-glycosidic bond. This creates "rotamers" (rotational isomers) that exist on the NMR timescale[7]. Isoorientin (C-6) experiences less hindrance, but still exhibits some line broadening. To resolve this, Variable Temperature NMR (VT-NMR) at 348 K is required to provide the thermal energy necessary to accelerate the rotation rate, coalescing the signals into sharp, quantifiable peaks[7].

Experimental Protocols

The following self-validating workflows are designed to definitively isolate and identify these isomers from complex matrices.

Workflow Start Plant Extract (e.g., Zea mays / Passiflora) LC UHPLC Separation (Reverse Phase C18) Start->LC MS High-Resolution MS/MS (Q-TOF / Orbitrap) LC->MS Exact Mass & CID NMR Variable Temperature NMR (VT-1H-qNMR at 348 K) LC->NMR Purified Fractions MS_Result Differentiate via Cross-Ring Cleavage Ratios (0,2X / 0,3X) MS->MS_Result NMR_Result Resolve Rotational Isomerism (Coalescence of signals) NMR->NMR_Result

Figure 2: Analytical workflow for the differentiation of 6-C and 8-C glycosyl flavone isomers.

Protocol A: LC-HRMS/MS Isomer Differentiation
  • Sample Preparation: Extract powdered plant tissue (e.g., maize leaves) using 80% aqueous methanol. Centrifuge at 14,000 × g for 10 min at 4 °C to precipitate proteins.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% to 40% B over 15 minutes. Note: Isoorientin derivatives typically elute slightly earlier than orientin derivatives on reverse-phase C18 columns.

  • MS/MS Acquisition: Operate the Q-TOF or Orbitrap in negative ESI mode. Set the isolation window to 1.0 Da for the precursor m/z 593.15.

  • Collision Energy Optimization: Apply a normalized collision energy (NCE) ramp (20-40 eV) to ensure the complete loss of the terminal rhamnose and trigger the subsequent 0,2X and 0,3X cross-ring cleavages of the inner glucose[5].

  • Data Validation: Calculate the intensity ratio of m/z 357 [M-H-Rha-90]⁻ to m/z 327[M-H-Rha-120]⁻. A higher relative intensity of the water-loss associated cross-ring fragments confirms the 6-C (isoorientin) configuration[6].

Protocol B: VT-¹H-qNMR for Structural Confirmation
  • Fraction Collection: Scale up the UHPLC method to a semi-preparative HPLC system to isolate the target peaks. Lyophilize the fractions to complete dryness.

  • Sample Solubilization: Dissolve 5 mg of the purified isolate in 600 µL of DMSO-d₆. Add a known concentration of an internal standard (e.g., 1,4-dinitrobenzene) for quantitative NMR (qNMR).

  • Temperature Calibration: Insert the sample into the NMR spectrometer (e.g., 600 MHz). Gradually increase the probe temperature from 298 K to 348 K (75 °C). Allow 15 minutes for thermal equilibration.

  • Acquisition: Acquire the ¹H-NMR spectrum using a standard 1D pulse sequence with a relaxation delay (D1) of at least 20 seconds to ensure complete longitudinal relaxation (T1) of all protons[7].

  • Data Validation: Observe the aromatic and anomeric proton signals. At 348 K, the previously broadened multiplets will coalesce into sharp, distinct singlets/doublets, confirming the resolution of the rotational isomers and allowing for precise integration[7].

Biological Relevance & Application

Accurate differentiation of these isomers is not merely an analytical exercise; it has profound biological implications. In Zea mays, these flavone glycosides are integral to the plant's secondary defense metabolome. Research has demonstrated that Ustilago maydis (the fungus responsible for corn smut) secretes the effector protein Tin2, which directly targets and manipulates the host's anthocyanin biosynthesis pathway. Infection with wild-type U. maydis drastically alters the accumulation profiles of both orientin 2''-O-rhamnoside and isoorientin 2''-O-rhamnoside, redirecting the plant's metabolic resources to facilitate fungal virulence[1]. Without the ability to analytically separate these 6-C and 8-C isomers, tracking such precise host-pathogen metabolic shifts would be impossible.

References

  • Chiroptical differentiation of 6- and 8-C-glycosylflavones. RSC Publishing.[Link]

  • Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering. PMC.[Link]

  • A secreted Ustilago maydis effector promotes virulence by targeting anthocyanin biosynthesis in maize. eLife. [Link]

  • Characterization and Identification of the Major Flavonoids in Phyllostachys edulis Leaf Extract by UPLC–QTOF–MS. AKJournals.[Link]

  • Chemical composition of hydroethanolic extracts from five species of the Passiflora genus. SciSpace.[Link]

  • Structural and Quantitative Analysis of Three C-Glycosylflavones by Variable Temperature Proton Quantitative Nuclear Magnetic Resonance. Semantic Scholar.[Link]

  • Flavonoids Identification in Complex Plant Extracts Using Ion Mobility TOF MS and MS(E). Waters Corporation.[Link]

Sources

Validation

Advanced Validation and Comparison Guide for the Analytical Determination of Isoorientin 2''-O-Rhamnoside

Introduction: The Analytical Challenge Isoorientin 2''-O-rhamnoside (luteolin-6-C-glucoside-2''-O-rhamnoside) is a bioactive C-glycosyl flavonoid prevalent in medicinal plants such as Securigera securidaca, Cymbopogon ci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

Isoorientin 2''-O-rhamnoside (luteolin-6-C-glucoside-2''-O-rhamnoside) is a bioactive C-glycosyl flavonoid prevalent in medicinal plants such as Securigera securidaca, Cymbopogon citratus, and Passiflora species. Known for its potent antioxidant and anti-inflammatory properties, its accurate quantification is critical for botanical drug development. However, the structural homology among flavonoid glycosides (e.g., orientin, vitexin, isovitexin) presents significant chromatographic challenges. This guide provides a critical comparison of analytical platforms—HPLC-DAD versus UHPLC-ESI-MS/MS—and establishes a robust, self-validating protocol for its determination.

Analytical Platform Comparison: HPLC-DAD vs. UHPLC-ESI-MS/MS

Historically, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) has been the workhorse for flavonoid analysis, utilizing standard C18 columns and UV detection around 285–350 nm. However, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-ESI-MS/MS) has emerged as the superior alternative.

The Causality of Choice: While HPLC-DAD offers robustness and accessibility, it lacks the specificity required to differentiate co-eluting C-glycosyl isomers in complex botanical matrices, such as those found in Cymbopogon citratus[1]. UHPLC-ESI-MS/MS overcomes this by leveraging Multiple Reaction Monitoring (MRM).

In negative electrospray ionization (ESI-) mode, isoorientin 2''-O-rhamnoside yields a distinct pseudomolecular ion at m/z 593 [M-H]⁻. Collision-induced dissociation (CID) drives the neutral loss of the rhamnose moiety (-146 Da) to form a major product ion at m/z 447, followed by a subsequent water loss (-18 Da) yielding m/z 429 [2]. This specific fragmentation pathway guarantees absolute peak assignment even when baseline chromatographic resolution fails. Furthermore, transitioning from HPLC to UHPLC utilizes sub-2 µm particles, which minimizes eddy diffusion and mass transfer resistance, reducing run times by over 50% while sharpening peak shapes.

Quantitative Comparison of Analytical Platforms
ParameterHPLC-DAD (Standard C18)UHPLC-ESI-MS/MS (Core-Shell F5)Advantage / Causality
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~0.5 - 2.0 ng/mLMS/MS eliminates matrix background noise, lowering LOD by 3 orders of magnitude.
Selectivity Moderate (UV 285 nm)Extremely High (MRM)MRM transitions (m/z 593 → 447) isolate the target from isobaric interferences.
Run Time 45 - 60 minutes10 - 15 minutesSub-2 µm particles and high pressure (up to 15,000 psi) accelerate elution.
Isomer Resolution Poor to ModerateExcellentF5 (Pentafluorophenyl) stationary phase provides π-π and dipole interactions.
Dynamic Range 2 - 3 logs3 - 4 logsESI-MS/MS provides a wider linear dynamic range for varying sample concentrations.

Experimental Methodologies and Workflow

To ensure scientific integrity, the following protocol integrates a self-validating system. By incorporating a structural analog internal standard (IS) early in the extraction phase, the method automatically corrects for variable extraction efficiencies and MS matrix ionization suppression.

Step-by-Step Protocol: Extraction and UHPLC-MS/MS Analysis
  • Sample Preparation (Extraction): Accurately weigh 50 mg of lyophilized plant extract. Spike with 10 µL of Internal Standard (e.g., Mangiferin, 10 µg/mL). Add 1.0 mL of 70% methanol acidified with 0.1% formic acid.

    • Causality: Acidified methanol precipitates large proteins and stabilizes the phenolic hydroxyl groups of isoorientin 2''-O-rhamnoside, preventing oxidative degradation during extraction.

  • Ultrasonication & Centrifugation: Sonicate the mixture in an ice bath for 15 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through a pre-conditioned Oasis HLB cartridge. Wash with 5% methanol to remove polar interferences (sugars, organic acids) and elute the flavonoids with 100% methanol.

    • Causality: Polymeric reversed-phase SPE removes ion-suppressing matrix components, ensuring reproducible ionization in the ESI source.

  • Chromatographic Separation: Inject 2 µL onto a Kinetex F5 Core-Shell column (2.1 × 100 mm, 1.7 µm) [3]. Use a binary gradient of (A) 0.1% Formic acid in water and (B) Acetonitrile.

    • Causality: Unlike standard C18 phases, the pentafluorophenyl (F5) phase provides orthogonal retention mechanisms (fluorine-mediated dipole-dipole and π-π interactions), which are critical for resolving isoorientin 2''-O-rhamnoside from closely related isomers.

  • MS/MS Detection: Operate the mass spectrometer in negative ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Monitor the MRM transition m/z 593.1 → 447.1 (Collision Energy: 25 eV).

Caption: Self-validating UHPLC-MS/MS analytical workflow for isoorientin 2''-O-rhamnoside.

Method Validation Protocol (ICH Q2(R2) Compliance)

A method is only as reliable as its validation. Validation must not merely tick regulatory boxes but must prove the method's mechanistic stability.

  • Specificity & Selectivity: Analyze blank matrix samples alongside spiked samples. The use of high-resolution mass spectrometry (HRMS) and Kendrick mass defect analysis can further differentiate phenolic compounds from lipid interferences [4]. Ensure no endogenous matrix peaks co-elute at the target retention time.

  • Linearity & Range: Construct a calibration curve using a minimum of six concentration levels (e.g., 1 to 500 ng/mL). Plot the peak area ratio (Analyte/IS) against the nominal concentration. Apply a 1/x weighted linear regression to counteract heteroscedasticity at higher concentrations. Acceptance criteria: R2≥0.995 .

  • Precision & Accuracy (Recovery): Assess intra-day and inter-day precision by analyzing Quality Control (QC) samples at low, medium, and high concentrations (n=6 per level).

    • Self-Validation Check: If recovery falls below 85%, it indicates either extraction inefficiency or MS matrix effect. The internal standard peak area must be monitored; a significant drop in IS area in matrix versus neat solvent isolates the issue to ion suppression, necessitating further SPE optimization.

  • Robustness: Deliberately vary critical method parameters: column temperature (±2°C), mobile phase pH (±0.1 units), and gradient flow rate (±5%). The resolution between isoorientin 2''-O-rhamnoside and its nearest eluting isomer must remain ≥1.5 .

Caption: Diagnostic ESI-MS/MS negative mode fragmentation for isoorientin 2''-O-rhamnoside.

Conclusion

Transitioning from traditional HPLC-DAD to UHPLC-ESI-MS/MS utilizing core-shell PFP/F5 stationary phases represents the gold standard for isoorientin 2''-O-rhamnoside determination. By understanding the causality behind solvent selection, stationary phase interactions, and gas-phase fragmentation kinetics, analytical scientists can build robust, self-validating methods that withstand rigorous regulatory scrutiny and accelerate botanical drug development.

References

  • Title: HPLC-DAD-MS/MS profiling of phenolics from Securigera securidaca flowers and its anti-hyperglycemic and...
  • Title: Determination of antioxidants by HPLC...
  • Title: Soluble Phenolic Composition Tailored by Germination Conditions Accompany Antioxidant and Anti-Inflammatory Properties of Wheat Source: MDPI URL
  • Title: Characterization of Corn Silk Extract Using HPLC/HRMS/MS Analyses and Bioinformatic Data Processing Source: Semantic Scholar URL

Sources

Comparative

Comparative Efficacy of Isoorientin 2''-O-rhamnoside in Anti-Inflammatory Models: A Technical Guide

Executive Summary & Molecular Rationale In the landscape of natural product drug discovery, C-glycosylflavones have emerged as highly stable, potent modulators of inflammatory cascades. Isoorientin 2''-O-rhamnoside (I2R)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

In the landscape of natural product drug discovery, C-glycosylflavones have emerged as highly stable, potent modulators of inflammatory cascades. Isoorientin 2''-O-rhamnoside (I2R) (Molecular Formula: C27H30O15) is a tetrahydroxyflavone characterized by an isoorientin backbone substituted with a rhamnosyl moiety at the 2'' position[1]. Naturally occurring in botanicals such as Cymbopogon citratus (lemongrass)[2] and the pollen of Scaptotrigona affinis postica[3], I2R demonstrates a sophisticated, multi-target mechanism of action.

Unlike standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that solely block cyclooxygenase (COX) enzymes, I2R leverages its unique glycosidic structure to simultaneously inhibit pro-inflammatory transcription factors (NF-κB) while activating endogenous antioxidant defenses (Nrf2/HO-1). This guide objectively evaluates the comparative efficacy of I2R against alternative flavonoids and standard pharmacological controls, providing validated experimental frameworks for preclinical investigation.

Mechanistic Causality: The Dual-Axis Anti-Inflammatory Pathway

The structural addition of the rhamnosyl group in I2R enhances its steric interaction with specific kinase domains compared to its aglycone counterparts. Mechanistically, I2R operates on a dual-axis system[4]:

  • Inhibitory Axis: It directly suppresses the Toll-like receptor 4 (TLR4) downstream signaling, specifically preventing the nuclear translocation of NF-κB and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs). This halts the transcription of COX-2, iNOS, and primary cytokines (IL-1β, IL-6, TNF-α)[5].

  • Activation Axis: I2R acts as a robust free radical scavenger and upregulates the Nrf2/HO-1 pathway. Because Reactive Oxygen Species (ROS) act as secondary messengers that sustain NF-κB activation, I2R's ability to neutralize ROS creates a negative feedback loop that accelerates the resolution of inflammation.

Pathway LPS LPS / Inflammatory Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Pathway TLR4->NFKB MAPK MAPK Pathway TLR4->MAPK I2R Isoorientin 2''-O-rhamnoside I2R->NFKB Inhibits I2R->MAPK Inhibits NRF2 Nrf2 / HO-1 Pathway I2R->NRF2 Activates COX2 COX-2 & iNOS Expression I2R->COX2 Direct Binding NFKB->COX2 CYTO Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFKB->CYTO MAPK->CYTO ROS Oxidative Stress / ROS NRF2->ROS Scavenges ROS->NFKB Sustains

Diagram 1: Dual-axis signaling modulation by Isoorientin 2''-O-rhamnoside in macrophage models.

Comparative Efficacy Analysis

To establish I2R's clinical viability, it must be benchmarked against standard NSAIDs (Indomethacin) and structurally related flavonoids (Isoorientin, Quercetin derivatives). Molecular docking studies demonstrate that I2R exhibits highly favorable electronic affinity parameters with the COX-2 active site, comparable to potent flavonols like quercetin 3,4'-diglucoside[3].

Table 1: Comparative Performance in Anti-Inflammatory Models
Compound / ExtractClassificationCOX-2 Binding Affinity / InhibitionIn Vivo Edema Reduction (Peak Phase)Key Mechanistic Advantage
Isoorientin 2''-O-rhamnoside C-glycosylflavoneFavorable electronic affinity~76-100% (within bioactive extract)[3]Dual action: Direct COX-2 inhibition & Nrf2 activation
Isoorientin (Parent) C-glycosylflavoneModerate~50-60%Strong GSK3β competitive inhibition[4]
Quercetin 3,4'-diglucoside Flavonol GlycosideΔGbind: -8.09 kcal/mol[3]~40-50%High structural flexibility for enzyme active sites
Indomethacin (Control) NSAIDHigh (Reversible competitive)~37-41%[3]Potent acute relief, but lacks ROS scavenging capability

Data Synthesis: While Indomethacin provides rapid, targeted COX inhibition, it lacks the broad-spectrum cytokine suppression seen with I2R. Furthermore, the synergistic antioxidant effects of I2R (demonstrated via DPPH and ABTS radical-scavenging assays[6]) protect tissues from collateral oxidative damage during chronic inflammation.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of I2R, the following step-by-step methodologies are designed as a self-validating pipeline. The causality behind each step ensures that false positives (e.g., non-specific cytotoxicity masquerading as anti-inflammatory activity) are systematically eliminated.

Workflow S1 Phase 1: Target Engagement (COX-2 & DPPH Assays) S2 Phase 2: Cellular Efficacy (RAW 264.7 Macrophages) S1->S2 IC50 Confirmed S3 Phase 3: Systemic Validation (Carrageenan Paw Edema) S2->S3 Bioavailability S4 Orthogonal Validation (RT-qPCR & ELISA) S2->S4 Mechanism S3->S4 Tissue Analysis

Diagram 2: Self-validating preclinical workflow for evaluating I2R efficacy.

Protocol A: In Vitro Cellular Validation (RAW 264.7 Macrophages)

Choice Causality: LPS stimulation of TLR4 receptors on RAW 264.7 cells reliably triggers the NF-κB cascade. This creates a self-validating loop: if I2R inhibits isolated COX-2 in cell-free assays but fails to reduce PGE2 in this cellular model, it indicates poor membrane permeability—a common hurdle for bulky glycosylated flavonoids.

  • Cell Culture & Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed at a density of 5×105 cells/well in 24-well plates and incubate overnight at 37°C in 5% CO2.

  • Cytotoxicity Screen (Internal Control): Pre-treat cells with varying concentrations of I2R (e.g., 5, 10, 20, 50 µM) for 24h. Perform an MTT assay. Rule: Only proceed with concentrations that maintain >95% cell viability to ensure cytokine reduction is not an artifact of cell death.

  • LPS Stimulation: Pre-treat viable cells with I2R for 2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Supernatant Analysis: Harvest the cell supernatant. Quantify PGE2, TNF-α, and IL-6 levels using commercial ELISA kits.

  • Lysate Analysis: Lyse the cells using RIPA buffer. Perform Western blotting to quantify the ratio of phosphorylated NF-κB (p-p65) to total NF-κB, validating the upstream mechanism[5].

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Choice Causality: Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2h) is mediated by histamine and serotonin, while the delayed phase (3-5h) is strictly COX-2 and prostaglandin-dependent. By measuring paw volume at the 4-hour mark, we selectively validate I2R's specific inhibition of the COX-2/PGE2 axis rather than generic anti-histamine effects[3].

  • Animal Preparation: Acclimate adult male Wistar rats (150-200g) for 7 days. Fast the animals for 12 hours prior to the experiment with free access to water.

  • Dosing: Divide animals into groups (n=6): Vehicle control (Saline), Positive control (Indomethacin 10 mg/kg), and I2R treatments (e.g., 25, 50 mg/kg). Administer treatments via oral gavage.

  • Induction: One hour post-treatment, inject 0.1 mL of 1% (w/v) λ-carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw.

  • Plethysmometric Measurement: Measure paw volume using a digital plethysmometer at 0h (baseline), 1h, 2h, 3h, 4h, and 5h post-injection.

  • Data Synthesis: Calculate the percentage of edema inhibition:

    Inhibition(%)=(Vt​−V0​)control​(Vt​−V0​)control​−(Vt​−V0​)treated​​×100

    Validation: A statistically significant reduction at the 3-5h window confirms systemic COX-2 inhibition by I2R.

Sources

Validation

Optimizing the Recovery of Isoorientin 2''-O-Rhamnoside: A Comparative Guide to Extraction Solvents and Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow The Chemical Challenge of C-Glycoside Recovery Isoorientin 2''-O-rham...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

The Chemical Challenge of C-Glycoside Recovery

Isoorientin 2''-O-rhamnoside (IO) is a rare C-glycosylated flavone characterized by a robust C-C bond between its aglycone (luteolin) and the primary sugar moiety, which is further functionalized by a rhamnose unit. This unique structural topology imparts significant pharmacological properties, including potent anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA)[1].

However, the extraction of IO presents a significant thermodynamic challenge. The bulky rhamnoside moiety and multiple hydroxyl groups create a highly specific polarity profile. Traditional extraction methods often fail to selectively isolate IO from the plant matrix (such as Crotalaria verrucosa or wheat sprouts) because conventional solvents cannot adequately disrupt the rigid cellulose-hemicellulose networks without co-extracting a massive payload of competing bulk phenolics.

To solve this, modern extraction workflows require a shift from simple dielectric constant matching (using aqueous alcohols) to targeted supramolecular solvation using Deep Eutectic Solvents (DES).

Mechanistic Comparison of Solvent Systems

Conventional Solvents: Aqueous Ethanol

In traditional workflows, solvents like aqueous ethanol (e.g., 80:20 v/v) are employed to recover soluble phenolic compounds[2]. The underlying mechanism relies on matching the bulk dielectric constant of the solvent to the target molecule. While is effective for general polyphenols, it lacks molecular specificity. This results in low selectivity for IO and necessitates extensive, cost-prohibitive downstream purification steps (such as macroporous resin chromatography). Furthermore, prolonged extraction times can lead to the thermal degradation of sensitive functional groups.

Advanced Green Solvents: Deep Eutectic Solvents (DES)

Recent advancements have demonstrated that DES systems significantly outperform traditional solvents for the recovery of IO[1]. A highly optimized DES pairs a hydrogen bond donor (HBD), such as Bicine , with a hydrogen bond acceptor (HBA), such as Choline chloride .

The Causality of High Yield: The combination of Bicine and Choline chloride creates an extensive, tunable hydrogen-bonding network. When subjected to ultrasonication, this DES network actively permeabilizes the plant cell wall. Rather than relying on bulk polarity, the DES specifically coordinates with the multiple hydroxyl groups of the IO rhamnoside moiety. This targeted hydrogen-bond cleavage and rapid solvation thermodynamically drive the extraction of IO, leaving less polar competing metabolites behind[3].

DES_Mechanism A Plant Matrix (Biomass) C Cell Wall Disruption & H-Bond Cleavage A->C B DES Network (Bicine + Choline Chloride) B->C Ultrasonication D Target Solvation (IO 2''-O-rhamnoside) C->D E Phase Separation & Recovery D->E

Mechanistic pathway of DES-mediated extraction of isoorientin 2''-O-rhamnoside.

Quantitative Performance Comparison

The following table summarizes the operational parameters and extraction efficiencies of conventional aqueous ethanol versus the optimized DES system based on recent empirical data[1],[2].

ParameterAqueous Ethanol (80:20 v/v)Bicine-Choline Chloride DES
Mechanism of Solvation Bulk dielectric constant matchingTargeted hydrogen-bond networking
Extraction Technique Cold Maceration / CentrifugationUltrasound-Assisted Extraction (UAE)
Extraction Time 20 min (2 × 10 min cycles)46.3 min (Single cycle)
Selectivity for C-Glycosides Low (Extracts bulk soluble phenolics)High (Specific to IO rhamnoside)
Thermal Stability Prone to degradation if heatedCavitation-controlled, highly stable
Environmental Impact Moderate (VOC emissions, flammable)Low (Biodegradable, zero VOCs)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Both workflows require the addition of an internal standard to calculate absolute recovery and account for matrix effects.

Protocol A: Conventional Aqueous Ethanol Extraction (Baseline)

Adapted from established soluble phenolic recovery methods[2].

  • Internal Standard Spiking: Weigh 1.0 g of pulverized, lyophilized biomass. Spike the sample with 50 µg of a structurally related, non-endogenous flavonoid (e.g., rutin) to serve as an internal standard (IS).

  • Solid-Liquid Extraction: Suspend the spiked biomass in 20 mL of an 80:20 (v/v) ethanol/water mixture.

  • Agitation: Extract at 4 °C for 10 minutes to minimize the thermal degradation of sensitive phenolic compounds.

  • Separation: Centrifuge the mixture at 2500× g for 10 minutes at 4 °C. Decant and save the supernatant.

  • Exhaustive Pooling: Repeat steps 2–4 on the solid pellet. Pool the supernatants and evaporate under reduced pressure at 40 °C. Reconstitute in 2 mL of methanol/water (80:20, v/v) for analysis.

Protocol B: DES-Mediated Ultrasound-Assisted Extraction (Optimized)

Adapted from the of Crotalaria verrucosa[3].

  • DES Synthesis: Prepare the Deep Eutectic Solvent by mixing Bicine (HBD) and Choline chloride (HBA) at a precise molar ratio under gentle heating until a clear, homogeneous liquid forms.

  • System Preparation: Dilute the DES with a defined volume of water to reduce viscosity, achieving an effective extraction concentration of 2.023 mM Bicine and 2.082 mM Choline chloride[1].

  • Internal Standard Spiking: Weigh 1.0 g of pulverized biomass and spike with 50 µg of rutin (IS).

  • Ultrasonication: Suspend the biomass in the DES system and subject it to ultrasound-assisted extraction (UAE) for exactly 46.3 minutes. Causality note: The acoustic cavitation generates localized shear forces that physically tear the cell wall, while the DES chemically solvates the IO.

  • Separation & Validation: Centrifuge to separate the enriched DES phase. Quantify the recovery via HPLC-DAD at a detection wavelength of 285 nm, comparing the IO peak area against the IS to validate extraction efficiency[4].

Workflow_Comparison cluster_0 Conventional Extraction cluster_1 Advanced DES Extraction Start Raw Biomass + Internal Standard (Drying & Milling) C1 Aqueous Ethanol (80:20) Extraction Start->C1 D1 Bicine:Choline Chloride (2.023 mM : 2.082 mM) Start->D1 C2 Cold Maceration (2 x 10 min) C1->C2 C3 Low Selectivity Extract C2->C3 End HPLC-DAD Quantification (UV detection at 285 nm) C3->End D2 Ultrasonication (46.3 min) D1->D2 D3 High Selectivity Extract D2->D3 D3->End

Comparative experimental workflows for conventional vs. advanced DES extraction.

References

  • Title: Isoorientin 2''-O-rhamnoside from Crotalaria verrucosa: Deep Eutectic Solvent Based Extraction, Silver-Nanoconjugates Functionalization and in Vivo anti-biofilm Effects against MRSA Source: Cell Biochemistry and Biophysics (2025) URL: [Link]

  • Title: Soluble Phenolic Composition Tailored by Germination Conditions Accompany Antioxidant and Anti-Inflammatory Properties of Wheat Source: Antioxidants (MDPI, 2020) URL: [Link]

Sources

Comparative

Inter-Laboratory Validation of Isoorientin 2''-O-rhamnoside Assays: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of transferring flavonoid quantification methods between global laboratories. Isoorientin 2''-O-rhamnoside (CAS 50980-94-4), a flavone C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of transferring flavonoid quantification methods between global laboratories. Isoorientin 2''-O-rhamnoside (CAS 50980-94-4), a flavone C-glycoside with significant antioxidant and antimicrobial properties[1], presents unique chromatographic challenges due to its structural similarity to other positional isomers like orientin and isovitexin[2].

This guide provides an objective, data-driven comparison of the two dominant analytical platforms—HPLC-DAD and LC-MS/MS—for the quantification of isoorientin 2''-O-rhamnoside. Furthermore, it establishes a self-validating, step-by-step protocol for inter-laboratory method transfer, ensuring that your analytical workflows meet stringent ISO 17025 and ICH Q2(R1) validation criteria.

Platform Comparison: HPLC-DAD vs. LC-MS/MS

When selecting an analytical platform for isoorientin 2''-O-rhamnoside, the choice dictates the sensitivity, specificity, and robustness of the assay. Both platforms are viable, but their utility depends heavily on the matrix complexity (e.g., crude plant extracts vs. purified fractions).

Quantitative Performance Comparison
ParameterHPLC-DAD (Diode Array Detection)LC-MS/MS (Electrospray Ionization)
Primary Application Routine QC, high-concentration botanical extractsTrace analysis, complex biological matrices, pharmacokinetics
Detection Mechanism UV Absorbance (Band I: 350-360 nm)Mass-to-charge ratio (m/z) & fragmentation
Typical LOD 0.1 – 0.5 µg/mL1 – 5 ng/mL
Linearity (R²) > 0.999> 0.995 (Subject to matrix effects/ion suppression)
Inter-Lab Reproducibility Excellent (RSD < 2%)Good (RSD < 5%, requires stable isotope internal standards)
Cost per Analysis LowHigh

Scientist's Insight: While HPLC-DAD is the workhorse for standard botanical quality control due to its high inter-laboratory reproducibility[3], LC-MS/MS is indispensable when differentiating isoorientin 2''-O-rhamnoside from co-eluting isobaric C-glycosides[4].

Mechanistic Grounding: Chromatographic & MS/MS Behavior

To build a robust assay, one must understand the causality behind the analytical parameters.

Chromatographic Separation Logic

We recommend utilizing a core-shell C18 column over traditional fully porous particles. Core-shell technology reduces the longitudinal diffusion (the B term in the van Deemter equation) and minimizes mass transfer resistance (the C term). This yields sharper peaks and superior resolution for structurally similar flavonoids, which is critical when analyzing complex extracts from species like Passiflora or Securigera securidaca[2][5][6].

Detection Causality
  • UV Detection: Flavonoids exhibit two major absorption bands. Band II (240-285 nm) corresponds to the A-ring (benzoyl system), while Band I (300-400 nm) corresponds to the B-ring (cinnamoyl system). Monitoring at 356 nm provides optimal selectivity for isoorientin derivatives against background matrix interferences[3].

  • MS/MS Fragmentation: In negative ESI mode, isoorientin 2''-O-rhamnoside (Molecular Weight: 594.52 g/mol ) yields a distinct pseudomolecular ion [M-H]⁻ at m/z 593[5][7]. The collision-induced dissociation (CID) of this ion results in the characteristic loss of the deoxyhexose (rhamnose) moiety (-146 Da) to yield m/z 447, and a subsequent loss of H₂O to yield m/z 429[5].

Fragmentation M1 [M-H]⁻ Ion m/z 593 M2 Loss of Deoxyhexose m/z 447 M1->M2 -146 Da M3 Loss of Rhamnose + H₂O m/z 429 M1->M3 -164 Da M4 Aglycone Fragment (Luteolin base) M2->M4 Cleavage

ESI-MS/MS negative ion fragmentation pathway for isoorientin 2''-O-rhamnoside.

Standardized Experimental Protocol (Self-Validating Workflow)

To ensure successful inter-laboratory validation, both the originating lab and the receiving lab must adhere to a self-validating protocol. This means embedding system suitability tests (SSTs) directly into the workflow.

Phase 1: Sample & Standard Preparation
  • Standard Solubilization: Isoorientin 2''-O-rhamnoside is a yellow powder[8]. To achieve complete solubility, dissolve the reference standard in HPLC-grade methanol or DMSO. Critical Step: Warm the microtube to 37°C and sonicate for 5-10 minutes to ensure no micro-particulates remain, which could skew calibration curves[8].

  • Matrix Extraction: For plant matrices, weigh 20 mg of the lyophilized extract and dissolve in 2 mL of 70% aqueous-ethanol[1][9]. Sonicate for 15 minutes, then filter through a 0.22 µm PTFE syringe filter prior to injection[9].

Phase 2: HPLC-DAD Method Parameters
  • Column: Core-shell C18 (50 mm × 2.1 mm, 1.8 µm)[5].

  • Column Temperature: Maintained strictly at 30°C to ensure retention time stability[5].

  • Mobile Phase: Gradient elution using (A) 0.2% Formic acid in ultrapure water and (B) Acetonitrile[5].

    • Gradient: 0-5 min (5% B), 5-36 min (linear gradient to 30% B), 36-50 min (to 100% B).

  • Flow Rate: 0.8 mL/min[5].

  • Detection: DAD set to 356 nm (extracting spectra from 190–900 nm for peak purity verification)[3][5].

ValidationWorkflow cluster_0 Platform Comparison Start Sample Extraction (Ultrasonication) Opt Chromatographic Separation (Core-Shell C18) Start->Opt HPLC HPLC-DAD (356 nm) Routine QC Opt->HPLC LCMS LC-MS/MS (m/z 593) Trace Analysis Opt->LCMS Val Inter-Lab Validation (ISO 17025) HPLC->Val LCMS->Val Stats Equivalence Testing (RSD < 5%) Val->Stats

Inter-laboratory validation workflow comparing HPLC-DAD and LC-MS/MS platforms.

Inter-Laboratory Validation Parameters & Acceptance Criteria

When transferring this assay to a partner laboratory, the following parameters must be evaluated to confirm statistical equivalence.

  • System Suitability: The receiving lab must demonstrate a theoretical plate count (N) > 50,000 and a tailing factor (Tf) between 0.9 and 1.2 for the isoorientin 2''-O-rhamnoside peak.

  • Intra-day and Inter-day Precision: The sample must be injected six times within a single day (intra-day), and repeated across three different days by different analysts (inter-day). The Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0% for HPLC-DAD[3].

  • Reproducibility (Cross-Lab): Lab A and Lab B must analyze the same homogenized batch of extract. Pair-wise comparison (t-test) of the quantified concentrations must show no significant statistical difference (p > 0.05)[10].

  • Robustness: The method must remain unaffected by deliberate, small variations. Both labs should test the method by altering the detection wavelength (± 2 nm, e.g., 354 nm to 358 nm), varying the column temperature (± 2°C), and utilizing C18 columns from different suppliers[3].

By anchoring your validation to these mechanistic principles and rigorous statistical thresholds, the quantification of isoorientin 2''-O-rhamnoside becomes a highly reliable, globally transferable asset in your analytical portfolio.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Safety Guide: Handling Isoorientin 2''-O-rhamnoside

As a Senior Application Scientist, I frequently observe a critical oversight in R&D laboratories: treating all phytochemical powders and their solvents with a generic, one-size-fits-all safety protocol. Isoorientin 2''-O...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a critical oversight in R&D laboratories: treating all phytochemical powders and their solvents with a generic, one-size-fits-all safety protocol. Isoorientin 2''-O-rhamnoside—a bioactive C-glycosylflavone predominantly isolated from Cymbopogon citratus (lemongrass) [1]—requires a highly specific handling approach.

While it is a highly valuable compound used in cardiovascular and metabolic drug development for its potent antioxidant and selective low-density lipoprotein (LDL) oxidation inhibitory effects [2], the physical properties of its powder form and the solvents required for its reconstitution necessitate strict adherence to specialized laboratory safety protocols. This guide provides the definitive, self-validating operational and disposal plans for handling this compound safely.

Hazard Causality and Risk Assessment (The "Why")

Laboratory safety cannot be a rote checklist; it must be rooted in understanding the mechanistic causality of a chemical's behavior.

  • The Particulate Hazard: In its pure form, Isoorientin 2''-O-rhamnoside is a fine yellow powder. Like many lyophilized phytochemicals, it is highly prone to aerosolization due to static charge. Inhalation of these fine particulates can cause respiratory irritation and unintended systemic absorption of the bioactive compound.

  • The Solvent Vector (The "Trojan Horse" Effect): Isoorientin 2''-O-rhamnoside is highly soluble in Dimethyl Sulfoxide (DMSO), which is the standard solvent for in vitro assays. DMSO is a powerful, well-documented dermal penetration enhancer [3]. If a DMSO solution containing this flavonoid contacts unprotected skin, the solvent will rapidly transport the active compound across the dermal barrier directly into the bloodstream, bypassing normal metabolic first-pass filters.

Personal Protective Equipment (PPE) Matrix

The required PPE shifts dramatically depending on whether you are handling the dry powder or the DMSO-reconstituted solution. Standard nitrile gloves are strictly insufficient for DMSO handling.

Operational PhaseEye/Face ProtectionRespiratory ProtectionHand Protection (Gloves)Body Protection
Handling Dry Powder Safety goggles (ANSI Z87.1)N95 mask or half-mask respiratorDouble-layer standard Nitrile glovesFlame-retardant lab coat, closed-toe shoes
Handling DMSO Solution Safety goggles + Face shieldFume hood draft (No mask needed)Butyl rubber or 15-mil thick LatexFluid-resistant lab coat, closed-toe shoes

Scientific Rationale for Glove Selection: Nitrile gloves degrade and become highly permeable within 1 to 5 minutes of exposure to DMSO [3]. Butyl rubber provides >480 minutes of breakthrough resistance, ensuring the DMSO-flavonoid solution cannot penetrate to the researcher's skin.

Step-by-Step Operational Protocol: Reconstitution and Aliquoting

This protocol is designed as a self-validating system to minimize aerosolization, prevent solvent exposure, and protect the integrity of the compound.

Phase 1: Preparation and Weighing
  • De-static the Environment: Wipe down the interior of a certified powder-weighing hood or Class II Biological Safety Cabinet (BSC) with a damp, lint-free cloth to reduce ambient static electricity.

  • Don PPE: Put on a lab coat, safety goggles, an N95 respirator, and double nitrile gloves.

  • Anti-Static Weighing: Use an anti-static gun (e.g., Zerostat) on the weigh boat and the micro-spatula. Carefully transfer the required mass of Isoorientin 2''-O-rhamnoside. Causality: Neutralizing the charge prevents the fine powder from repelling off the spatula and aerosolizing into the user's breathing zone.

  • Transfer: Transfer the weighed powder into a pre-labeled amber glass vial. Causality: Flavonoids are susceptible to photodegradation; amber glass prevents UV-induced breakdown of the rhamnoside moiety.

Phase 2: Reconstitution in DMSO
  • Critical Glove Change: Remove the outer nitrile glove and replace it with a butyl rubber glove [3].

  • Solvent Addition: Inside a chemical fume hood, carefully pipette the calculated volume of anhydrous DMSO into the amber vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly. Vortex for 30-60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot the stock solution into smaller amber microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store at 4°C for short-term use (<1 week) or -20°C for long-term stability.

ReconstitutionWorkflow Start Start: Solid Isoorientin 2''-O-rhamnoside PPE Don PPE: N95, Goggles, Double Nitrile Gloves Start->PPE Hood Transfer to Powder Weighing Hood Apply Anti-Static Gun PPE->Hood Weigh Weigh Powder & Transfer to Amber Vial Hood->Weigh Solvent CRITICAL: Change Outer Glove to Butyl Rubber Weigh->Solvent AddDMSO Add DMSO Solvent Inside Fume Hood Solvent->AddDMSO Mix Vortex / Sonicate until Clear Yellow Solution AddDMSO->Mix Store Aliquot & Store at -20°C (Protect from Light) Mix->Store

Procedural workflow for the safe handling and DMSO reconstitution of Isoorientin 2''-O-rhamnoside.

Spill Response and Decontamination Plan

Immediate and correct response to spills prevents widespread laboratory contamination and exposure.

  • Dry Powder Spill:

    • Do NOT sweep. Sweeping mechanically aerosolizes the fine powder.

    • Don an N95 respirator and double nitrile gloves.

    • Cover the spill with damp paper towels (using water or a 10% ethanol solution) to trap the dust.

    • Carefully wipe the area inward from the edges. Place all contaminated towels in a solid hazardous waste container.

  • DMSO Solution Spill:

    • Evacuate personnel from the immediate area if the spill is large (>50 mL).

    • Don butyl rubber gloves and safety goggles.

    • Apply a universal chemical absorbent pad or spill-control pillows over the liquid.

    • Once absorbed, clean the surface thoroughly with soap and water. Causality: While DMSO is miscible in water, soap acts as a surfactant to help lift any residual lipophilic flavonoid from the bench surface.

Waste Disposal Plan

Compliance with environmental health and safety (EHS) regulations is mandatory to prevent environmental contamination.

  • Solid Waste: Empty vials, contaminated spatulas, and nitrile gloves used during powder weighing must be disposed of in a designated, sealed solid hazardous waste bin.

  • Liquid Waste: Any unused DMSO stock solutions or assay flow-through containing Isoorientin 2''-O-rhamnoside must be collected in a compatible, clearly labeled organic liquid waste carboy. Never pour DMSO solutions down the sink.

  • Contaminated Butyl Gloves: Must be rinsed with water, allowed to dry in the fume hood, and disposed of in solid chemical waste.

References
  • National Center for Biotechnology Information (PubChem). "Isoorientin 2''-O-rhamnoside (CID 16126794)". PubChem Compound Summary. Available at:[Link]

  • Orrego, R., et al. "Inhibitory Effect of Three C-glycosylflavonoids from Cymbopogon citratus (Lemongrass) on Human Low Density Lipoprotein Oxidation". Molecules (Basel, Switzerland), 2009. Available at:[Link]

  • University of Waterloo Safety Office. "DIMETHYL SULFOXIDE (DMSO) Hazard Description and Handling". UWaterloo Chemical Safety Guidelines. Available at:[Link]

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